molecular formula C14H21N3O6 B12406962 5-Pyrrolidinomethyluridine

5-Pyrrolidinomethyluridine

Cat. No.: B12406962
M. Wt: 327.33 g/mol
InChI Key: KVVBRYQVEYLNDV-JERFEKOUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Pyrrolidinomethyluridine is a useful research compound. Its molecular formula is C14H21N3O6 and its molecular weight is 327.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H21N3O6

Molecular Weight

327.33 g/mol

IUPAC Name

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C14H21N3O6/c18-7-9-10(19)11(20)13(23-9)17-6-8(12(21)15-14(17)22)5-16-3-1-2-4-16/h6,9-11,13,18-20H,1-5,7H2,(H,15,21,22)/t9-,10?,11+,13-/m1/s1

InChI Key

KVVBRYQVEYLNDV-JERFEKOUSA-N

Isomeric SMILES

C1CCN(C1)CC2=CN(C(=O)NC2=O)[C@H]3[C@H](C([C@H](O3)CO)O)O

Canonical SMILES

C1CCN(C1)CC2=CN(C(=O)NC2=O)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of 5-Pyrrolidinomethyluridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary chemical synthesis pathway for 5-Pyrrolidinomethyluridine, a modified pyrimidine (B1678525) nucleoside of interest in various biomedical research fields. The synthesis predominantly proceeds via a Mannich reaction, a classic method for the aminoalkylation of acidic protons located on carbon atoms. In the case of uridine (B1682114), the C5-proton of the uracil (B121893) ring is sufficiently acidic to participate in this reaction.

Core Synthesis Pathway: The Mannich Reaction

The most direct and widely recognized method for the synthesis of this compound is the one-pot Mannich reaction. This three-component condensation involves the reaction of uridine with formaldehyde (B43269) and a secondary amine, in this case, pyrrolidine (B122466). The reaction results in the formation of a new carbon-carbon bond at the C5 position of the uracil ring, introducing the pyrrolidinomethyl moiety.

The general mechanism for the Mannich reaction in this context involves two key steps:

  • Formation of the Eschenmoser's salt analogue: Formaldehyde reacts with pyrrolidine to form a highly electrophilic iminium ion, specifically the N-methylenepyrrolidinium ion. This species is a potent electrophile.

  • Electrophilic substitution: The electron-rich C5 position of the uridine ring acts as a nucleophile, attacking the iminium ion. This is followed by deprotonation to restore the aromaticity of the pyrimidine ring, yielding the final product, this compound.

G Uridine Uridine Product This compound Uridine->Product Nucleophilic Attack Formaldehyde Formaldehyde Iminium_Ion N-Methylenepyrrolidinium Ion (Eschenmoser's salt analogue) Formaldehyde->Iminium_Ion Pyrrolidine Pyrrolidine Pyrrolidine->Iminium_Ion Iminium_Ion->Product

Diagram 1: Mannich Reaction for this compound Synthesis.

Alternative Synthetic Strategies

While the direct Mannich reaction is the most straightforward approach, alternative multi-step pathways can also be envisioned, although they are generally less efficient. These routes typically involve the initial formation of a different 5-substituted uridine intermediate, which is then converted to the desired product.

One such potential pathway involves the synthesis of 5-chloromethyluridine as an intermediate. This intermediate can then undergo nucleophilic substitution with pyrrolidine to yield this compound. This method, however, introduces additional steps and may require the use of protecting groups for the hydroxyl functions of the ribose moiety to avoid side reactions.

Another conceivable route starts with the synthesis of 5-aminomethyluridine. The primary amine of this intermediate could then, in principle, be reacted with a suitable bifunctional electrophile, such as 1,4-dibromobutane, to construct the pyrrolidine ring. This approach is significantly more complex and likely to result in lower overall yields compared to the direct Mannich reaction.

G cluster_main Alternative Synthesis Pathways cluster_path1 Via 5-Chloromethyluridine cluster_path2 Via 5-Aminomethyluridine Uridine_p1 Uridine Chloromethyluridine 5-Chloromethyluridine Uridine_p1->Chloromethyluridine Chloromethylation Product_p1 This compound Chloromethyluridine->Product_p1 Nucleophilic Substitution with Pyrrolidine Uridine_p2 Uridine Aminomethyluridine 5-Aminomethyluridine Uridine_p2->Aminomethyluridine Aminomethylation Product_p2 This compound Aminomethyluridine->Product_p2 Ring formation with 1,4-dibromobutane

Diagram 2: Alternative Synthetic Pathways for this compound.

Experimental Protocols

Materials:

  • Uridine

  • Formaldehyde (typically as a 37% aqueous solution)

  • Pyrrolidine

  • An appropriate solvent (e.g., ethanol, water, or a mixture)

  • Acid or base catalyst (optional, reaction conditions may vary)

General Procedure:

  • Uridine is dissolved or suspended in the chosen solvent.

  • An equimolar or slight excess of pyrrolidine is added to the mixture.

  • An equimolar or slight excess of formaldehyde is then added, often dropwise, to the reaction mixture.

  • The reaction is stirred at a specific temperature (ranging from room temperature to reflux) for a period of time (from a few hours to overnight), monitored by a suitable analytical technique such as thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up. This may involve removal of the solvent under reduced pressure, followed by purification of the crude product.

  • Purification is typically achieved by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system.

Quantitative Data

Quantitative data for the synthesis of this compound is not extensively reported. However, based on analogous Mannich reactions with other nucleosides and related heterocyclic compounds, the following table provides an estimated range for key reaction parameters.

ParameterValue/RangeNotes
Reactant Ratios
Uridine1 equivalentStarting material.
Pyrrolidine1.0 - 1.5 equivalentsA slight excess may be used to drive the reaction.
Formaldehyde1.0 - 1.5 equivalentsA slight excess is common.
Reaction Conditions
SolventEthanol, Water, DioxaneChoice of solvent can influence reaction rate and yield.
Temperature25°C - 100°C (Reflux)Higher temperatures may be required for less reactive substrates.
Reaction Time2 - 24 hoursMonitored by TLC for completion.
Yield 40% - 70% (Estimated)Yields can vary significantly based on specific conditions.

Conclusion

The synthesis of this compound is most efficiently achieved through a one-pot Mannich reaction. This method offers a direct and atom-economical route to the desired product. While alternative multi-step pathways exist in theory, they are less practical for routine synthesis. Further optimization of the Mannich reaction conditions, including solvent, temperature, and catalyst systems, could potentially lead to improved yields and purity of this compound for its application in scientific research and drug development.

5-Pyrrolidinomethyluridine: A Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Pyrrolidinomethyluridine, a modified nucleoside with potential applications in biomedical research. Due to the limited availability of direct experimental data for this specific compound, this document combines predicted values with established experimental protocols for analogous nucleoside derivatives.

Core Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that most of these values are predicted and await experimental verification.

PropertyValueSource
Molecular Formula C₁₄H₂₁N₃O₆--INVALID-LINK--
Molecular Weight 327.33 g/mol --INVALID-LINK--
Predicted Boiling Point 583.9 ± 50.0 °C--INVALID-LINK--
Predicted Density 1.507 ± 0.06 g/cm³--INVALID-LINK--
Predicted pKa 10.15 ± 0.30--INVALID-LINK--
Melting Point Not available-
Solubility Not available-
LogP Not available-

Experimental Protocols for Physicochemical Characterization

While specific experimental data for this compound is scarce, the following established methodologies for nucleoside analogs can be applied for its characterization.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity. A common and reliable method is the capillary melting point determination .[1][2]

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[]

  • Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a thermometer or digital temperature sensor is used.

  • Heating: The capillary tube is placed in the heating block, and the temperature is raised at a controlled rate, typically 1-2 °C per minute, near the expected melting point.[4]

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range.[5] A sharp melting range (typically ≤ 1 °C) is indicative of high purity.

Solubility Determination

Determining the solubility of a compound in various solvents is crucial for formulation and biological studies. The shake-flask method is a standard approach to determine equilibrium solubility.[6][7]

Methodology:

  • Solvent Selection: A range of relevant solvents should be tested, including water, buffers at physiological pH (e.g., pH 7.4), and common organic solvents.

  • Equilibration: An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is vital for understanding a compound's ionization state at different pH values. Potentiometric titration and UV-metric titration are two common methods for pKa determination.[9][10]

Methodology (UV-metric Titration):

  • Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water or a co-solvent mixture).

  • Titration: The pH of the solution is incrementally adjusted by the addition of a standardized acid or base.

  • UV-Vis Spectroscopy: After each pH adjustment and equilibration, the UV-Vis spectrum of the solution is recorded.

  • Data Analysis: The changes in absorbance at specific wavelengths as a function of pH are analyzed. The pKa is determined from the inflection point of the resulting sigmoidal curve.[11] This method is particularly suitable for compounds with a chromophore whose absorbance spectrum changes upon ionization.

LogP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable method for experimental logP determination.[12][13][14][15]

Methodology:

  • Solvent System: The standard solvent system is n-octanol and water, which are mutually saturated before the experiment.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., water). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to stand until the layers have completely separated.

  • Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[16]

Visualizing Experimental Workflows

The following diagram illustrates a general workflow for the physicochemical characterization of a modified nucleoside like this compound.

G cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Property Determination cluster_data Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MP Melting Point Determination Characterization->MP Sol Solubility Measurement Characterization->Sol pKa pKa Determination Characterization->pKa LogP LogP Determination Characterization->LogP Analysis Data Analysis and Comparison MP->Analysis Sol->Analysis pKa->Analysis LogP->Analysis Report Technical Report Generation Analysis->Report

Physicochemical characterization workflow.

Biological Context and Potential Signaling Pathways

While no specific signaling pathways have been definitively associated with this compound, compounds containing a pyrrolidine (B122466) moiety have been investigated as inhibitors of Toll-like receptor (TLR) signaling pathways.[17][18][19][20] TLRs are key components of the innate immune system, and their dysregulation is implicated in various inflammatory diseases. Therefore, it is plausible that this compound could be investigated for its potential to modulate TLR-mediated signaling. A general representation of a TLR signaling pathway that could be a target for such inhibitors is provided below.

TLR_Signaling TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 Ligand PAMP/DAMP Ligand Ligand->TLR Inhibitor This compound (Potential Inhibitor) Inhibitor->TLR IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription

Hypothetical inhibition of a TLR signaling pathway.

Further experimental investigation is required to ascertain the precise physicochemical properties and biological activities of this compound. The methodologies and potential biological context outlined in this guide provide a framework for future research and development efforts involving this compound.

References

5-Pyrrolidinomethyluridine: An Obscure Nucleoside Analogue with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite its commercial availability as a research chemical, a comprehensive review of scientific literature and chemical databases reveals a significant lack of publicly available information regarding the discovery, characterization, and biological activity of 5-Pyrrolidinomethyluridine. This nucleoside analogue, with the Chemical Abstracts Service (CAS) registry number 1613530-41-8, is listed by several chemical suppliers with purported potential in neurological disorder research and as a purine (B94841) nucleoside analogue with broad-spectrum antitumor activity. However, these claims are not substantiated by accessible peer-reviewed studies, patents, or detailed experimental data.

Our in-depth search for information on this compound yielded no specific details on its original synthesis, discovery, or the context of its development. While its basic chemical properties are available from commercial vendors, critical data for a scientific audience, such as quantitative biological activity, mechanism of action, and detailed experimental protocols, are absent from the public domain.

Chemical and Physical Properties

A summary of the basic information available for this compound is presented below.

PropertyValueSource
CAS Number 1613530-41-8BOC Sciences[]
Molecular Formula C₁₄H₂₁N₃O₆BOC Sciences[]
IUPAC Name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dioneBOC Sciences[]
Synonyms Uridine, 5-(1-pyrrolidinylmethyl)-; 5-(1-Pyrrolidinylmethyl)uridineBOC Sciences[]
General Description Purine nucleoside analogue with potential antitumor activity.[2] Potential in the research of neurological disorders such as Alzheimer's and Parkinson's disease.[]NanoAxis LLC[2], BOC Sciences[]

Lack of Experimental Data and Protocols

A thorough search of scientific databases, including PubMed and chemical biology resources like PubChem and ChEMBL, did not yield any publications detailing the biological evaluation of this compound. Consequently, there is no information available to fulfill the core requirements of this technical guide, including:

  • Quantitative Data: No data on binding affinities, half-maximal inhibitory concentrations (IC₅₀), half-maximal effective concentrations (EC₅₀), pharmacokinetic profiles (ADME), or other quantitative measures of biological activity could be found.

  • Experimental Protocols: The absence of primary literature means that there are no published, detailed methodologies for the synthesis, purification, or biological assays involving this compound.

  • Signaling Pathways and Mechanism of Action: There is no information on the molecular targets, mechanism of action, or any associated signaling pathways for this compound.

Logical Relationship Diagram: Information Retrieval Workflow

The following diagram illustrates the workflow undertaken to search for information on this compound, highlighting the lack of available data.

start Start: User Request for In-depth Technical Guide on This compound search Comprehensive Search: - Google Scholar - PubMed - PubChem - ChEMBL - Chemical Supplier Databases start->search evaluate Evaluate Search Results for: - Discovery & Synthesis Data - Quantitative Biological Data - Experimental Protocols - Mechanism of Action search->evaluate no_data Conclusion: No Substantive Scientific Data Found in Public Domain evaluate->no_data report Report Findings to User: - Lack of available information - Inability to generate the requested technical guide no_data->report

Caption: Workflow for information retrieval on this compound.

References

The Enigmatic Role of 5-Pyrrolidinomethyluridine in Protein Synthesis: A Technical Guide to the Core Mechanisms of 5-Substituted Uridine Modifications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preface: The query for the specific mechanism of action of 5-Pyrrolidinomethyluridine in protein synthesis has revealed a notable ambiguity in current scientific literature. While chemical suppliers list a compound with this name, its presence and functional role as a natural transfer RNA (tRNA) modification remain undocumented in peer-reviewed research. This guide, therefore, addresses the core of the user's interest by providing a comprehensive overview of the well-characterized and functionally related family of 5-substituted uridine (B1682114) modifications at the wobble position of tRNA. These modifications, such as 5-methylaminomethyluridine (B1256275) (mnm⁵U) and 5-carboxymethylaminomethyluridine (B1212367) (cmnm⁵U), are critical for translational fidelity and efficiency. We will delve into their biosynthesis, mechanism of action, and the experimental methodologies used to study them, thereby providing a robust framework for understanding how modifications at the C5 position of uridine influence protein synthesis.

Introduction to 5-Substituted Uridine Modifications in tRNA

Post-transcriptional modifications of tRNA are essential for the proper decoding of messenger RNA (mRNA) and the overall efficiency and accuracy of protein synthesis.[1][2][3] Modifications at the wobble position (position 34) of the tRNA anticodon are particularly crucial as they modulate the codon-anticodon interactions.[1][2][4] The 5-substituted uridines are a class of modifications found at this position in many prokaryotic tRNAs and are instrumental in the recognition of purine-ending codons.[5] This family of modifications includes derivatives of 5-aminomethyluridine (B12866518) (xnm⁵U), which are thought to influence the pKa of the N3 position of the uracil (B121893) ring, thereby affecting its base-pairing properties.[5]

Biosynthesis of 5-Substituted Uridine Modifications

The biosynthesis of 5-substituted uridines like 5-carboxymethylaminomethyluridine (cmnm⁵U) and 5-methylaminomethyluridine (mnm⁵U) is a multi-step enzymatic process.

In many bacteria, the initial modification is the formation of cmnm⁵U from uridine. This reaction is catalyzed by the MnmE and MnmG enzymes (also known as GidA and MnmG). MnmE is a GTPase that, in conjunction with MnmG, utilizes glycine, FAD, and NADH to install the carboxymethylaminomethyl group onto the C5 position of the wobble uridine.[3][4][6] In some cases, ammonia (B1221849) can be used as an alternative substrate to glycine, leading to the formation of 5-aminomethyluridine (nm⁵U).[6]

The pathway can then proceed to the formation of mnm⁵U. In Gram-negative bacteria like Escherichia coli, the bifunctional enzyme MnmC carries out the final two steps. The MnmC(o) domain first converts cmnm⁵U to nm⁵U, after which the MnmC(m) domain methylates nm⁵U to yield mnm⁵U, using S-adenosylmethionine (SAM) as the methyl donor.[1][2][3][4] In Gram-positive bacteria and plants, which lack an MnmC ortholog, the methylation of nm⁵s²U to mnm⁵s²U is performed by the methyltransferase MnmM.[1][4]

Below is a diagram illustrating the general biosynthetic pathway for mnm⁵s²U in E. coli.

biosynthesis_pathway U34 Uridine-34 in tRNA s2U34 s²Uridine-34 U34->s2U34 Thiolation enzymes cmnm5s2U34 cmnm⁵s²Uridine-34 s2U34->cmnm5s2U34 MnmE, MnmG, Glycine, GTP, FAD, NADH invis1 s2U34->invis1 nm5s2U34 nm⁵s²Uridine-34 cmnm5s2U34->nm5s2U34 MnmC(o) mnm5s2U34 mnm⁵s²Uridine-34 nm5s2U34->mnm5s2U34 MnmC(m), SAM invis1->nm5s2U34 MnmE, MnmG, Ammonia, GTP, FAD, NADH invis2

Biosynthesis of mnm⁵s²U in E. coli.

Mechanism of Action in Protein Synthesis

The primary role of 5-substituted uridine modifications at the wobble position is to ensure accurate and efficient decoding of codons, particularly those ending in purines (A or G).[5]

Codon-Anticodon Interaction and Wobble Pairing

According to the wobble hypothesis, the base pairing at the third codon position is less stringent than at the first two positions.[7] Unmodified uridine at the wobble position can pair with adenosine (B11128) (A) and guanosine (B1672433) (G). However, modifications at the C5 position of uridine can either restrict or expand this decoding capacity.

The 5-substituents, such as the methylaminomethyl group in mnm⁵U, are thought to influence the conformational preference of the ribose sugar and the tautomeric state of the uracil base. This helps to stabilize the anticodon loop structure and promote the correct geometry for base pairing with G in the third codon position, which can be a weak interaction for unmodified uridine.[5] The 2-thio modification often found in conjunction with 5-substitutions (e.g., mnm⁵s²U) further enhances the stacking interactions within the anticodon loop, contributing to the stability of the codon-anticodon duplex.[5]

The diagram below illustrates the role of a modified uridine in accommodating both 'A' and 'G' at the third codon position.

Wobble pairing with modified uridine.
Translational Fidelity and Efficiency

By ensuring proper recognition of cognate codons, these modifications prevent misreading of near-cognate codons, thereby maintaining translational fidelity. The enhanced stability of the codon-anticodon interaction also contributes to the efficiency of the decoding process, allowing for a smooth translocation of the ribosome along the mRNA.[8][9][10] Deficiencies in these modifications can lead to translational frameshifting and reduced protein synthesis.

Experimental Protocols

The study of tRNA modifications and their impact on protein synthesis involves a variety of sophisticated techniques.

Analysis of tRNA Modifications

A common workflow for analyzing tRNA modifications involves the isolation of tRNA, its enzymatic digestion into individual nucleosides, and subsequent analysis by high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).[11][12]

Protocol: Quantitative Analysis of tRNA Modifications by HPLC-MS

  • tRNA Isolation: Isolate total RNA from cells and enrich for small RNAs, including tRNA, using commercial kits or size-exclusion chromatography. Further purify tRNA using HPLC.[11]

  • Enzymatic Hydrolysis: Digest the purified tRNA (typically 1-5 µg) to single nucleosides using a cocktail of enzymes such as nuclease P1 and phosphodiesterase I, followed by dephosphorylation with alkaline phosphatase.[11]

  • HPLC Separation: Separate the resulting nucleosides using reversed-phase HPLC. A C18 column is commonly used with a gradient of a polar solvent (e.g., aqueous ammonium (B1175870) acetate) and a less polar solvent (e.g., acetonitrile).

  • Mass Spectrometry Analysis: The eluent from the HPLC is directed to a mass spectrometer, often a triple quadrupole instrument, for identification and quantification of the modified nucleosides using dynamic multiple reaction monitoring (DMRM).[12]

The following diagram outlines this experimental workflow.

hplc_ms_workflow cell_culture Cell Culture rna_isolation Total RNA Isolation cell_culture->rna_isolation tRNA_purification tRNA Purification (HPLC) rna_isolation->tRNA_purification hydrolysis Enzymatic Hydrolysis tRNA_purification->hydrolysis hplc HPLC Separation hydrolysis->hplc ms Mass Spectrometry (DMRM) hplc->ms data_analysis Data Analysis ms->data_analysis

Workflow for tRNA modification analysis.
In Vitro Translation Assays

To directly assess the functional consequences of tRNA modifications on protein synthesis, in vitro translation systems are employed. These can be either cell-free extract-based systems or fully reconstituted systems with purified components.

Protocol: Reconstituted In Vitro Translation Assay

  • Preparation of Components: Purify ribosomes, translation factors (initiation, elongation, and release factors), aminoacyl-tRNA synthetases, and the tRNA of interest (both modified and unmodified forms). The tRNA can be isolated from wild-type and mutant strains or prepared by in vitro transcription.

  • Aminoacylation of tRNA: Charge the tRNA with its cognate amino acid using the corresponding aminoacyl-tRNA synthetase and ATP.

  • Translation Reaction: Combine the purified components with an mRNA template encoding a specific peptide, amino acids (one of which is often radiolabeled for detection), and an energy source (ATP and GTP).

  • Analysis of Translation Products: Incubate the reaction mixture and then analyze the synthesized peptides by techniques such as Tricine-SDS-PAGE and autoradiography to quantify the amount of protein produced.

Quantitative Data on the Impact of 5-Substituted Uridines

While specific quantitative data for this compound is unavailable, studies on related modifications provide insights into their functional importance. The tables below summarize representative findings from the literature on the effects of deficiencies in 5-substituted uridine modifications.

Table 1: Effect of cmnm⁵U and mnm⁵U Deficiency on Codon Reading

OrganismtRNAModificationDeficient MutantEffect on Codon ReadingReference
E. colitRNAGlumnm⁵s²UmnmEReduced reading of GAA and GAG codons[5]
E. colitRNALysmnm⁵s²UmnmEReduced reading of AAA and AAG codons[5]
S. entericatRNAProcmo⁵UcmoBReduced A-site selection for CCU and CCC codons[13]
S. entericatRNAAlacmo⁵UcmoBReduced A-site selection for GCU codons[13]

Table 2: In Vitro Translation Efficiency with Modified vs. Unmodified tRNA

tRNA SpeciesModificationIn Vitro SystemRelative Translation Efficiency (Modified/Unmodified)Reference
E. coli tRNASermo⁵UE. coli cell-freeEnhanced reading of UCU and UCG codons[5]
E. coli tRNASerUnmodifiedE. coli cell-freeInefficient reading of UCU and UCG codons[5]

Conclusion and Future Directions

While the specific role of this compound in protein synthesis remains to be elucidated, the study of other 5-substituted uridine modifications provides a clear picture of their importance in ensuring the fidelity and efficiency of translation. These modifications fine-tune the decoding process by stabilizing the codon-anticodon interaction, particularly for purine-ending codons. Future research, leveraging advanced mass spectrometry and reconstituted translation systems, will undoubtedly uncover more details about the diverse landscape of tRNA modifications and their intricate roles in regulating gene expression. The potential discovery of this compound as a natural tRNA modification would open up new avenues of investigation into the evolution and functional diversity of the genetic code.

References

An In-depth Technical Guide to the Structural Analysis of 5-Pyrrolidinomethyluridine and Related 5-Substituted Uridines in RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of RNA biology is profoundly shaped by post-transcriptional modifications, which introduce a remarkable layer of chemical and structural diversity to RNA molecules. These modifications are critical regulators of RNA function, influencing everything from folding and stability to interactions with proteins and other nucleic acids. Among the vast array of known modifications, those occurring at the C5 position of uridine (B1682114) are of particular interest due to their significant impact on the local RNA structure and their involvement in crucial biological processes such as tRNA-mediated protein synthesis.

This technical guide focuses on the structural analysis of 5-pyrrolidinomethyluridine, a rare or potentially novel modification, by using the well-characterized class of 5-substituted uridines as a comprehensive model system. We delve into the structural and thermodynamic consequences of these modifications, provide detailed experimental protocols for their characterization, and explore their role in cellular signaling pathways. This document is intended to be a valuable resource for researchers and professionals in the fields of RNA biology, structural biology, and drug development, providing the foundational knowledge and practical methodologies required to investigate the impact of these modifications on RNA structure and function.

Introduction: The Significance of 5-Substituted Uridines in RNA

The C5 position of the uracil (B121893) base is a frequent site for enzymatic modification in RNA, giving rise to a diverse family of 5-substituted uridines. These modifications range from simple methylation (5-methyluridine, m⁵U) to more complex moieties like 5-methoxycarbonylmethyluridine (B127866) (mcm⁵U) and 5-taurinomethyluridine (τm⁵U). While this compound is not a commonly reported modification, its structural features can be inferred from the extensive studies on related 5-alkylaminomethyluridines.

These modifications are not mere decorations; they play pivotal roles in fine-tuning the structure and function of RNA molecules. In transfer RNA (tRNA), for instance, 5-substituted uridines in the anticodon loop are crucial for accurate codon recognition and maintaining the translational reading frame.[1] They achieve this by influencing the conformational dynamics of the anticodon loop and modulating the stability of codon-anticodon interactions.

Structural and Thermodynamic Impact of 5-Substituted Uridines

The introduction of a substituent at the C5 position of uridine can have profound effects on the local structure and thermodynamic stability of RNA duplexes. These effects are primarily driven by steric and electronic factors, as well as altered hydration patterns.

Conformational Preferences

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography studies have revealed that 5-substitutions can influence the conformational equilibrium of the ribose sugar pucker and the glycosidic bond torsion angle. For example, the methyl group in m⁵U can favor a C3'-endo sugar pucker, which is characteristic of A-form RNA helices, thereby pre-organizing the nucleotide for duplex formation.

Thermodynamic Stability

The thermodynamic stability of RNA duplexes containing 5-substituted uridines is a critical parameter that dictates their biological function. The effect of a C5-substituent on duplex stability can be either stabilizing or destabilizing, depending on its size, electronegativity, and ability to form favorable interactions within the duplex.

Table 1: Thermodynamic Parameters for RNA Duplex Formation with 5-Substituted Uridines

ModificationNeighboring Base PairΔG°₃₇ (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔTₘ (°C)Reference
Uridine (Unmodified) 5'-AU/3'-UA-1.3-10.4-28.4-[2]
5'-GU/3'-CA-2.1-13.3-35.5-[2]
5-Methyluridine (m⁵U) 5'-Am⁵U/3'-UA-1.5-11.2-30.4+1.2[3]
5'-Gm⁵U/3'-CA-2.4-14.5-38.0+1.8[3]
N⁶-methyladenosine (m⁶A) - U pair 5'-m⁶AU/3'-UA-0.9-9.8-27.8-2.3[3]
2-methylthio-N⁶-isopentenyladenosine (ms²i⁶A) - U pair 5'-ms²i⁶AU/3'-UA-0.7-8.9-25.2-3.5[3]

Note: The thermodynamic parameters are highly dependent on the sequence context and experimental conditions. The values presented here are for illustrative purposes and are derived from studies on specific RNA duplexes. More comprehensive datasets can be found in the cited literature.

Experimental Protocols for Structural Analysis

A multi-pronged approach employing a combination of biophysical and biochemical techniques is essential for a thorough structural analysis of RNA containing 5-substituted uridines.

Synthesis of Modified RNA

The site-specific incorporation of modified nucleotides is a prerequisite for detailed structural studies. This is typically achieved through solid-phase phosphoramidite (B1245037) chemistry.

The synthesis of a this compound phosphoramidite would likely follow a similar strategy to that of 5-aminomethyluridine, with the final step involving the alkylation of the primary amine with a suitable pyrrolidine-containing electrophile. The general protocol for synthesizing the 5-n-Boc-aminomethyluridine phosphoramidite is as follows[1]:

  • Protection of Uridine: Start with a suitably protected uridine derivative, for instance, with protecting groups on the 2'-, 3'-, and 5'-hydroxyls.

  • Introduction of the Aminomethyl Group: Introduce the aminomethyl side chain at the C5 position of the uracil base. This can be achieved through various synthetic routes, often involving a C5-halogenated uridine intermediate.

  • Boc Protection: Protect the newly introduced amino group with a tert-butyloxycarbonyl (Boc) group using Boc anhydride.

  • 5'-DMT Protection: Selectively deprotect the 5'-hydroxyl group and subsequently protect it with a dimethoxytrityl (DMT) group.

  • Phosphitylation: React the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the final phosphoramidite monomer.

This phosphoramidite can then be used in an automated DNA/RNA synthesizer to incorporate the modified uridine at the desired position in the oligonucleotide sequence.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of RNA molecules in solution, providing insights into their conformation and dynamics at atomic resolution.

  • Sample Preparation:

    • Synthesize and purify the RNA oligonucleotide containing the 5-substituted uridine. For NMR studies, milligram quantities of highly pure RNA are required.

    • Dissolve the RNA sample in a suitable NMR buffer, typically containing 10-25 mM sodium phosphate (B84403) or cacodylate buffer (pH 6.0-7.0), 50-100 mM NaCl, and 0.1 mM EDTA.

    • For the observation of exchangeable imino protons, the sample should be dissolved in 90% H₂O/10% D₂O. For non-exchangeable protons, the sample is lyophilized and redissolved in 99.96% D₂O.

    • The final RNA concentration should be in the range of 0.5-1.5 mM.

  • NMR Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (600 MHz or higher) equipped with a cryoprobe.

    • 1D ¹H NMR: To assess the overall folding and purity of the RNA. The imino proton region (10-15 ppm) is particularly informative for secondary structure.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (typically < 5 Å). This is the primary experiment for obtaining distance restraints for structure calculation. Acquire spectra with mixing times ranging from 50 to 300 ms.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled protons within the same ribose spin system.

    • 2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To measure scalar coupling constants, which provide information about dihedral angles.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): For assigning carbon resonances, particularly useful if ¹³C-labeled samples are available.

    • ¹H-³¹P HETCOR (Heteronuclear Correlation): To probe the conformation of the phosphate backbone.

  • Resonance Assignment and Structure Calculation:

    • Assign the proton resonances using established sequential assignment strategies, walking through the RNA helix via sequential NOEs between the aromatic base protons and the ribose H1' protons.

    • Extract distance restraints from the NOESY spectra by integrating the cross-peak volumes.

    • Derive dihedral angle restraints from the coupling constants measured in DQF-COSY spectra.

    • Use the experimental restraints in a molecular dynamics-based simulated annealing protocol (e.g., using software like AMBER, XPLOR-NIH, or CYANA) to calculate an ensemble of 3D structures consistent with the NMR data.

    • Validate the final ensemble of structures for consistency with the experimental data and for stereochemical quality.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of RNA molecules in the solid state.

  • Sample Preparation and Crystallization:

    • Synthesize and purify milligram quantities of the modified RNA to >98% purity. The RNA should be conformationally homogeneous.

    • Perform crystallization screening using commercially available sparse matrix screens or by systematically varying parameters such as precipitant type and concentration, pH, temperature, and the concentration of divalent cations (e.g., Mg²⁺). The hanging drop or sitting drop vapor diffusion method is commonly used.

    • Optimize the initial crystallization "hits" by fine-tuning the conditions to obtain diffraction-quality crystals (typically > 0.1 mm in all dimensions).

  • Data Collection:

    • Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice formation upon freezing.

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of indexed reflections with their intensities.

    • Determine the initial phases of the reflections. For RNA, this is often the most challenging step and may require methods like molecular replacement (if a homologous structure is available), or experimental phasing techniques such as multi-wavelength anomalous dispersion (MAD) or single-wavelength anomalous dispersion (SAD), which often involve the incorporation of heavy atoms.

    • Build an initial atomic model of the RNA into the electron density map.

    • Refine the atomic model against the diffraction data using crystallographic refinement software, alternating between automated refinement and manual model building.

    • Validate the final refined structure for its agreement with the experimental data and for its stereochemical quality.

Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for the identification and quantification of modified nucleosides in RNA.

  • RNA Isolation and Digestion:

    • Isolate the RNA of interest (e.g., total tRNA, mRNA) from cells or tissues.

    • Quantify the amount of RNA accurately.

    • Enzymatically digest the RNA to single nucleosides using a cocktail of enzymes, typically nuclease P1 followed by bacterial alkaline phosphatase. This ensures the complete breakdown of the RNA into its constituent nucleosides.[4][5]

  • Liquid Chromatography (LC) Separation:

    • Separate the resulting nucleosides using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). A C18 column is commonly used.

    • The mobile phase typically consists of a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Tandem Mass Spectrometry (MS/MS) Analysis:

    • The eluent from the LC is directed into the electrospray ionization (ESI) source of a triple quadrupole or high-resolution mass spectrometer.

    • Operate the mass spectrometer in the positive ion mode and use multiple reaction monitoring (MRM) for targeted quantification of known modified nucleosides. In MRM, the precursor ion (the protonated nucleoside) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific fragment ion is selected in the third quadrupole.

    • For the discovery of new modifications, a full scan or precursor ion scan can be performed.

  • Quantification:

    • Generate calibration curves for each nucleoside (both canonical and modified) using pure standards of known concentrations.

    • Quantify the amount of each modified nucleoside in the sample by comparing its peak area to the calibration curve.

    • The level of modification is often expressed as a ratio of the modified nucleoside to its unmodified counterpart (e.g., m⁵U/U).

Biological Function and Signaling Pathways

5-substituted uridines, particularly in tRNA, are key players in the regulation of protein synthesis. Their presence can influence the efficiency and fidelity of translation.

Role in Ribosome Translocation

One of the best-characterized roles of a 5-substituted uridine is that of m⁵U at position 54 (m⁵U54) in the T-loop of tRNA. This modification is highly conserved and has been shown to modulate the translocation step of the ribosome during protein synthesis.[6]

The translocation process involves the movement of the ribosome along the mRNA by one codon, which is a complex and dynamic process catalyzed by elongation factor G (EF-G) in bacteria and eEF2 in eukaryotes.[7] The presence of m⁵U54 in tRNA appears to fine-tune the flexibility of the tRNA molecule, which in turn affects its interaction with the ribosome and the efficiency of translocation.[6]

The following diagram illustrates the key steps in ribosome translocation and highlights the influence of tRNA modifications.

Ribosome_Translocation Ribosome Translocation and the Influence of tRNA Modification cluster_ribosome Pre_translocation Pre-translocation State (Peptidyl-tRNA in A-site) EFG_binding EF-G-GTP Binding Pre_translocation->EFG_binding GTP_hydrolysis GTP Hydrolysis EFG_binding->GTP_hydrolysis tRNA_movement tRNA Translocation (A to P, P to E site) GTP_hydrolysis->tRNA_movement Post_translocation Post-translocation State (Peptidyl-tRNA in P-site) tRNA_movement->Post_translocation tRNA_mod tRNA Modification (e.g., m⁵U54) tRNA_mod->tRNA_movement Modulates efficiency

Caption: A simplified workflow of ribosome translocation, highlighting the role of tRNA modifications.

Conclusion and Future Directions

The study of 5-substituted uridines in RNA is a rapidly evolving field with significant implications for our understanding of gene expression and for the development of novel therapeutics. While this guide has focused on the structural analysis of these modifications, their functional roles are equally diverse and important.

Future research will likely focus on:

  • Discovery of Novel Modifications: The development of more sensitive analytical techniques will undoubtedly lead to the discovery of new and rare RNA modifications like this compound.

  • Understanding the "Writers," "Readers," and "Erasers": Identifying and characterizing the enzymes that install, recognize, and remove these modifications is crucial for understanding their regulation and biological function.

  • Therapeutic Applications: The ability to site-specifically introduce modified nucleotides into RNA opens up exciting possibilities for the development of RNA-based therapeutics with enhanced stability and efficacy.

By providing a comprehensive overview of the structural analysis of 5-substituted uridines, this guide aims to equip researchers and drug development professionals with the knowledge and tools necessary to explore this fascinating and important area of RNA biology.

References

enzymatic synthesis of 5-Pyrrolidinomethyluridine triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Enzymatic Synthesis of 5-Pyrrolidinomethyluridine Triphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive enzymatic approach for the synthesis of this compound triphosphate, a modified uridine (B1682114) nucleotide with potential applications in various biological and therapeutic research areas. While chemical synthesis of nucleoside triphosphates (NTPs) is a well-established methodology, it often involves multiple protection and deprotection steps, leading to lower yields and the use of harsh reagents.[1][2] Enzymatic synthesis presents a highly specific, efficient, and environmentally benign alternative, operating under mild conditions.[1][2] This document provides a proposed multi-enzyme cascade strategy, detailed hypothetical experimental protocols, and representative data based on the synthesis of analogous modified nucleotides.

Introduction to Enzymatic NTP Synthesis

The enzymatic synthesis of natural and modified nucleoside triphosphates typically follows a sequential phosphorylation cascade, beginning with the parent nucleoside. This biomimetic approach leverages the substrate specificity of kinases to achieve high yields and purity. The general pathway involves three key phosphorylation steps:

  • Nucleoside to Nucleoside 5'-Monophosphate (NMP): Catalyzed by a nucleoside kinase (NK).

  • NMP to Nucleoside 5'-Diphosphate (NDP): Catalyzed by a nucleoside monophosphate kinase (NMPK).

  • NDP to Nucleoside 5'-Triphosphate (NTP): Catalyzed by a nucleoside diphosphate (B83284) kinase (NDPK) or another phosphate-donating enzyme like pyruvate (B1213749) kinase (PK).[1][3]

A critical aspect of these syntheses is the regeneration of the phosphate (B84403) donor, typically adenosine (B11128) triphosphate (ATP), to drive the reactions to completion and improve process economics.[1][2]

Proposed Enzymatic Synthesis Pathway for this compound Triphosphate

A plausible and efficient route for the is a one-pot, multi-enzyme cascade. This approach minimizes intermediate purification steps and improves overall yield. The proposed pathway is illustrated below.

Enzymatic_Synthesis_Pathway A This compound B This compound-MP A->B Step 1 C This compound-DP B->C Step 2 D This compound-TP C->D Step 3 E1 Uridine/Cytidine Kinase (UCK) E2 UMP/CMP Kinase (UMPK) E3 Nucleoside Diphosphate Kinase (NDPK) ATP1 ATP ADP1 ADP ATP1->ADP1 P ATP2 ATP ADP2 ADP ATP2->ADP2 P ATP3 ATP ADP3 ADP ATP3->ADP3 P

Figure 1: Proposed multi-enzyme cascade for the synthesis of this compound triphosphate.

The selection of enzymes is crucial for the success of this synthesis:

  • Uridine/Cytidine Kinase (UCK): Human UCK2 is a suitable candidate for the initial phosphorylation step due to its known activity on uridine and its analogs.

  • UMP/CMP Kinase (UMPK): This enzyme is specific for the phosphorylation of UMP and CMP and their derivatives.

  • Nucleoside Diphosphate Kinase (NDPK): NDPKs exhibit broad substrate specificity, making them ideal for the final phosphorylation of a wide range of modified nucleoside diphosphates.[4][5]

Detailed Experimental Protocols

The following protocols are hypothetical and based on established procedures for the enzymatic synthesis of other modified NTPs. Optimization of reaction conditions may be necessary to maximize yield for this compound triphosphate.

One-Pot Synthesis of this compound Triphosphate

This protocol includes an ATP regeneration system using pyruvate kinase and phosphoenolpyruvate (B93156) (PEP) to maintain high ATP levels.

Materials:

  • This compound

  • Uridine/Cytidine Kinase (UCK)

  • UMP/CMP Kinase (UMPK)

  • Nucleoside Diphosphate Kinase (NDPK)

  • Pyruvate Kinase (PK)

  • Adenosine Triphosphate (ATP)

  • Phosphoenolpyruvate (PEP)

  • Tris-HCl buffer

  • Magnesium Chloride (MgCl₂)

  • Potassium Chloride (KCl)

  • Dithiothreitol (DTT)

Protocol:

  • Prepare a reaction mixture in a Tris-HCl buffer (e.g., 100 mM, pH 7.5).

  • Add the following components to the final concentrations indicated:

    • This compound: 10 mM

    • ATP: 2 mM

    • PEP: 30 mM

    • MgCl₂: 15 mM

    • KCl: 100 mM

    • DTT: 5 mM

  • Add the enzymes to the reaction mixture. Optimal enzyme concentrations should be determined empirically, but a starting point is:

    • UCK: 0.1 U/mL

    • UMPK: 0.1 U/mL

    • NDPK: 0.1 U/mL

    • PK: 10 U/mL

  • Incubate the reaction mixture at 37°C.

  • Monitor the progress of the reaction by HPLC analysis of aliquots taken at various time points.

  • Upon completion, terminate the reaction by heating to 95°C for 5 minutes or by adding an equal volume of cold ethanol.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Purify the supernatant containing the this compound triphosphate by anion-exchange chromatography.

Purification by Anion-Exchange Chromatography

Materials:

  • DEAE-Sephadex or similar anion-exchange resin

  • Triethylammonium bicarbonate (TEAB) buffer

  • HPLC system

Protocol:

  • Equilibrate the anion-exchange column with a low concentration of TEAB buffer (e.g., 50 mM, pH 7.5).

  • Load the supernatant from the enzymatic reaction onto the column.

  • Wash the column with the equilibration buffer to remove unbound components.

  • Elute the nucleotides using a linear gradient of TEAB buffer (e.g., 50 mM to 1 M).

  • Collect fractions and analyze by HPLC to identify those containing the triphosphate product.

  • Pool the pure fractions and lyophilize to obtain the final product as a TEAB salt.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_termination Reaction Termination & Clarification cluster_purification Purification & Isolation A Prepare Reaction Buffer (Tris-HCl, MgCl2, KCl, DTT) B Add Substrates & Cofactors (this compound, ATP, PEP) A->B C Add Enzyme Cocktail (UCK, UMPK, NDPK, PK) B->C D Incubate at 37°C C->D E Monitor by HPLC D->E F Heat Inactivation or Ethanol Precipitation E->F Reaction Complete G Centrifugation F->G H Anion-Exchange Chromatography G->H I Fraction Analysis (HPLC) H->I J Pooling & Lyophilization I->J K Final Product: This compound Triphosphate J->K

References

5-Pyrrolidinomethyluridine and the Landscape of Natural RNA Modification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Concepts of Wobble Uridine (B1682114) Modifications

Disclaimer: Initial searches for "5-Pyrrolidinomethyluridine" (pnm5U) as a natural RNA modification did not yield evidence of its existence in biological systems. The scientific literature extensively documents a related class of modifications at the 5-position of uridine in the wobble position of transfer RNA (tRNA), collectively known as xm5U. It is plausible that the query for pnm5U was intended to refer to these naturally occurring and functionally significant modifications. This guide will therefore focus on the well-characterized xm5U family of tRNA modifications, providing a comprehensive technical overview of their biogenesis, function, and relevance in disease, while acknowledging the lack of evidence for pnm5U as a natural RNA modification. One commercial vendor lists this compound as a compound for research in neurological disorders, suggesting its potential as a synthetic molecule for therapeutic development[1].

Introduction to Wobble Uridine (U34) Modifications

Post-transcriptional modifications of RNA molecules are crucial for regulating their structure, stability, and function. Transfer RNAs (tRNAs) are among the most heavily modified RNA species, with modifications playing a critical role in ensuring accurate and efficient protein synthesis. A hotspot for complex modifications is the wobble position (nucleoside 34) of the tRNA anticodon, which is pivotal for the correct decoding of messenger RNA (mRNA) codons.

Modifications at the 5-position of uridine at the wobble position (xm5U) are found across all domains of life and are essential for translational fidelity. These modifications enable a single tRNA species to recognize multiple synonymous codons ending in purines (A or G), a phenomenon known as wobble pairing. The side chains at the C5 position of uridine can vary, giving rise to a family of related modifications, including 5-carboxymethylaminomethyluridine (B1212367) (cmnm5U), 5-methylaminomethyluridine (B1256275) (mnm5U), and in eukaryotes, 5-methoxycarbonylmethyluridine (B127866) (mcm5U) and 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U).

Biogenesis of xm5U Modifications

The biosynthesis of xm5U modifications involves complex enzymatic pathways that differ between prokaryotes and eukaryotes.

Prokaryotic Pathway: The MnmE-MnmG Complex

In bacteria, the initial step in the formation of mnm5U and cmnm5U is catalyzed by the MnmE-MnmG protein complex. MnmE is a GTPase that binds 5,10-methylenetetrahydrofolate (CH2-THF), while MnmG is an FAD-dependent enzyme. Together, they form a functional α2β2 heterotetramer that catalyzes the addition of an aminomethyl (nm) or carboxymethylaminomethyl (cmnm) group to U34 of specific tRNAs, using ammonium (B1175870) or glycine (B1666218) as substrates, respectively.

MnmEG_pathway cluster_MnmEG MnmE-MnmG Complex MnmE MnmE (GTP, CH2-THF) MnmG MnmG (FAD, NADH) nm5U_tRNA nm5U-tRNA MnmG->nm5U_tRNA produces cmnm5U_tRNA cmnm5U-tRNA MnmG->cmnm5U_tRNA produces tRNA_U34 tRNA with U34 tRNA_U34->MnmE binds Ammonium Ammonium Ammonium->MnmG substrate Glycine Glycine Glycine->MnmG substrate

Prokaryotic xm5U Biogenesis
Eukaryotic Pathway: The Elongator Complex

In eukaryotes, the formation of mcm5U and ncm5U at the wobble position is initiated by the highly conserved Elongator complex, which is composed of six subunits (Elp1-Elp6). Elp3 is the catalytic subunit with histone acetyltransferase (HAT) activity. The Elongator complex is responsible for the formation of the 5-carboxymethyl (cm5) side chain on U34. Subsequent enzymatic steps, involving the Trm9/Trm112 methyltransferase complex, convert cm5U to mcm5U.

Elongator_pathway tRNA_U34 tRNA with U34 Elongator Elongator Complex (Elp1-6) tRNA_U34->Elongator cm5U_tRNA cm5U-tRNA Elongator->cm5U_tRNA Trm9_Trm112 Trm9/Trm112 Complex cm5U_tRNA->Trm9_Trm112 mcm5U_tRNA mcm5U-tRNA Trm9_Trm112->mcm5U_tRNA Thiolation_pathway Thiolation Pathway mcm5U_tRNA->Thiolation_pathway mcm5s2U_tRNA mcm5s2U-tRNA Thiolation_pathway->mcm5s2U_tRNA

Eukaryotic xm5U Biogenesis

Quantitative Data on xm5U Modifications and Biosynthetic Enzymes

Quantitative data on the abundance of xm5U modifications and the kinetic parameters of the enzymes involved in their biosynthesis are crucial for understanding their regulatory roles.

Enzyme/ComplexOrganismSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (s⁻¹µM⁻¹)Reference
MnmC (cmnm⁵→nm⁵) E. colicmnm⁵s²U-tRNA0.60.340.57[2]
MnmC (nm⁵→mnm⁵) E. colinm⁵s²U-tRNA0.070.314.43[2]
MnmE/MnmG E. colitRNA---[3]
Elongator Complex (ELP123) HumantRNA0.0376 ± 0.0053--[4]
ModificationOrganismtRNA SpeciesRelative AbundanceReference
mcm⁵U S. cerevisiaetRNA-Arg(UCU)High[2]
mcm⁵s²U S. cerevisiaetRNA-Lys(UUU)High[2]
ncm⁵U S. cerevisiaevariousVariable[5]

Functional Role of xm5U Modifications in Translation

The primary function of xm5U modifications is to ensure the fidelity and efficiency of translation. By modifying the wobble uridine, these modifications restrict the base pairing to A and G in the third position of the codon, preventing misreading of pyrimidine-ending codons.

Deficiencies in these modifications can lead to:

  • Reduced translational efficiency: Hypomodified tRNAs can lead to slower decoding of their cognate codons, affecting the overall rate of protein synthesis.

  • Increased frameshifting: Incorrect codon-anticodon interactions can increase the frequency of ribosomal frameshifting, leading to the production of non-functional proteins.

  • Activation of stress responses: The accumulation of unmodified or hypomodified tRNAs can trigger cellular stress responses, such as the General Amino Acid Control (GAAC) pathway.

Role in Signaling Pathways and Disease

Defects in wobble uridine modifications have been implicated in several human diseases and are linked to the dysregulation of key signaling pathways.

Mitochondrial Diseases: MELAS and MERRF

Pathogenic point mutations in mitochondrial tRNA genes are associated with mitochondrial myopathy, encephalopathy, lactic acidosis, and stroke-like episodes (MELAS) and myoclonic epilepsy with ragged-red fibers (MERRF). These mutations often lead to a deficiency in the taurine-containing modification (τm⁵U or τm⁵s²U) at the wobble position of mitochondrial tRNAs[6]. This deficiency impairs the translation of specific codons within the mitochondrial genome, leading to respiratory chain defects and the clinical manifestations of these diseases[6].

MELAS_MERRF_pathway cluster_mtDNA Mitochondrial DNA mt_tRNA_gene mt-tRNA Gene (e.g., tRNA-Leu, tRNA-Lys) Pathogenic_Mutation Pathogenic Mutation (e.g., A3243G in MELAS) Modification_Deficiency Wobble Uridine Modification Deficiency (τm⁵U or τm⁵s²U) Pathogenic_Mutation->Modification_Deficiency leads to Translational_Defect Codon-Specific Translational Defect Modification_Deficiency->Translational_Defect causes Respiratory_Chain_Defect Respiratory Chain Defect Translational_Defect->Respiratory_Chain_Defect results in Disease_Phenotype Disease Phenotype (MELAS or MERRF) Respiratory_Chain_Defect->Disease_Phenotype leads to

Pathogenesis of MELAS and MERRF
TOR and GCN4 Signaling Pathways

Deficiencies in wobble uridine modifications can impact cellular signaling pathways that sense nutrient availability and stress.

  • Target of Rapamycin (TOR) Pathway: The TOR pathway is a central regulator of cell growth and proliferation. Studies in yeast have shown that mutants lacking wobble uridine modifications are hypersensitive to the TOR inhibitor rapamycin, suggesting that proper tRNA modification is required for normal TOR signaling[7][8]. The absence of these modifications can lead to the mislocalization of downstream effectors of the TOR pathway, such as the transcription factor Gln3[7].

  • General Amino Acid Control (GCN4) Pathway: The GCN4 pathway is a conserved stress response pathway activated by amino acid starvation. The accumulation of uncharged tRNAs, which can result from inefficient decoding due to a lack of wobble modifications, is a key signal for the activation of the GCN2 kinase, leading to the translational upregulation of the transcription factor GCN4[9][10].

TOR_GCN4_pathway Modification_Deficiency Wobble Uridine Modification Deficiency Uncharged_tRNA Accumulation of Uncharged tRNA Modification_Deficiency->Uncharged_tRNA TOR_Signaling TOR Pathway Modification_Deficiency->TOR_Signaling impinges on GCN2_Kinase GCN2 Kinase Uncharged_tRNA->GCN2_Kinase activates Gln3 Gln3 Mislocalization TOR_Signaling->Gln3 GCN4 GCN4 Translation GCN2_Kinase->GCN4 Cell_Growth_Regulation Altered Cell Growth Regulation Gln3->Cell_Growth_Regulation Stress_Response Stress Response Activation GCN4->Stress_Response

Impact on TOR and GCN4 Signaling

Experimental Protocols

Quantification of tRNA Modifications by LC-MS/MS

This protocol outlines the general steps for the quantitative analysis of modified nucleosides in tRNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LCMS_workflow Start Total RNA Extraction tRNA_Isolation tRNA Isolation (e.g., PAGE or HPLC) Start->tRNA_Isolation Digestion Enzymatic Digestion to Nucleosides tRNA_Isolation->Digestion LC_Separation LC Separation Digestion->LC_Separation MS_Detection MS/MS Detection and Quantification LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

LC-MS/MS Workflow for tRNA Modification Analysis

1. tRNA Isolation:

  • Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol extraction).

  • Purify tRNA from the total RNA pool. This can be achieved by size-exclusion chromatography, polyacrylamide gel electrophoresis (PAGE), or high-performance liquid chromatography (HPLC)[11][12].

2. Enzymatic Digestion:

  • Digest the purified tRNA to individual nucleosides using a cocktail of enzymes. A common combination includes nuclease P1 (to digest RNA to 5'-mononucleotides) and bacterial alkaline phosphatase (to remove the 5'-phosphate)[4][13].

3. LC-MS/MS Analysis:

  • Separate the resulting nucleosides using reversed-phase HPLC.

  • Detect and quantify the nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Each modified and unmodified nucleoside has a characteristic parent-to-daughter ion transition that is used for specific and sensitive quantification[8][14].

4. Data Analysis:

  • Integrate the peak areas for each nucleoside.

  • Normalize the abundance of modified nucleosides to the abundance of one or more of the four canonical nucleosides (A, C, G, U) to account for variations in sample loading[3].

Ribosome Profiling to Assess Translational Effects

Ribosome profiling (Ribo-seq) is a powerful technique to obtain a snapshot of all translating ribosomes in a cell, providing insights into the effects of tRNA modifications on translation elongation.

1. Cell Lysis and Ribosome Footprinting:

  • Lyse cells under conditions that preserve ribosome-mRNA complexes.

  • Treat the lysate with RNase I to digest all mRNA that is not protected by ribosomes. This will generate ribosome-protected fragments (RPFs) of approximately 28-30 nucleotides in length.

2. Ribosome Isolation and RPF Purification:

  • Isolate monosomes by sucrose (B13894) gradient centrifugation or size-exclusion chromatography.

  • Extract the RPFs from the isolated ribosomes.

3. Library Preparation and Sequencing:

  • Ligate adapters to the 3' and 5' ends of the RPFs.

  • Perform reverse transcription and PCR to generate a cDNA library.

  • Sequence the library using a next-generation sequencing platform.

4. Data Analysis:

  • Align the sequencing reads to a reference transcriptome.

  • Analyze the distribution of ribosome footprints along the transcripts to identify changes in ribosome occupancy at specific codons in cells with and without specific tRNA modifications[15][16]. This can reveal codons that are decoded less efficiently in the absence of the modification.

Conclusion

While this compound (pnm5U) does not appear to be a naturally occurring RNA modification, the broader family of xm5U modifications at the wobble position of tRNA plays a fundamental role in ensuring the accuracy and efficiency of protein synthesis. The intricate enzymatic pathways responsible for their biogenesis and the significant impact of their absence in human diseases and cellular signaling underscore their importance. The experimental approaches detailed in this guide provide a framework for researchers to further investigate the diverse functions of these critical RNA modifications in health and disease. As our understanding of the epitranscriptome expands, the study of these modifications will undoubtedly continue to provide valuable insights into the complex regulation of gene expression.

References

An In-depth Technical Guide on the Cellular Uptake and Metabolism of 5-Pyrrolidinomethyluridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific experimental data on the cellular uptake and metabolism of 5-Pyrrolidinomethyluridine is not available in the public domain. This guide is therefore based on the well-established principles of nucleoside analog pharmacology, drawing parallels from extensively studied related compounds such as 5-fluorouracil (B62378) (5-FU) and 5-ethynyluridine (B57126) (5-EU). The experimental protocols and predicted pathways described herein provide a foundational framework for initiating research on this compound.

Introduction

This compound is a modified ribonucleoside, characterized by a pyrrolidinomethyl group at the 5-position of the uracil (B121893) base. While its specific biological activities are not yet fully elucidated, its structural similarity to endogenous uridine (B1682114) and other clinically relevant nucleoside analogs suggests it may interact with cellular machinery involved in nucleoside transport and metabolism. Understanding these interactions is critical for evaluating its therapeutic potential and mechanism of action. This document outlines the probable cellular uptake and metabolic pathways of this compound based on current knowledge of analogous compounds and provides detailed protocols for their experimental validation.

Predicted Cellular Uptake of this compound

The cellular uptake of nucleosides and their analogs is predominantly mediated by specialized membrane transport proteins. It is highly probable that this compound utilizes these same pathways to enter cells.

Nucleoside Transporters

Human cells express two main families of nucleoside transporters:

  • Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient. hENT1 is a well-characterized member of this family and is known to transport a wide range of natural and modified nucleosides.

  • Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent transporters that move nucleosides against their concentration gradient into the cell.

Given that this compound is a uridine derivative, it is plausible that it is a substrate for one or more of these transporters. The bulky pyrrolidinomethyl group at the 5-position may influence the affinity for specific transporter subtypes.

Table 1: Key Human Nucleoside Transporters and Their Common Substrates

Transporter FamilyTransporterDriving ForceCommon Substrates
Equilibrative (ENT)hENT1 (SLC29A1)Concentration GradientUridine, Adenosine, 5-Fluorouracil, Gemcitabine
hENT2 (SLC29A2)Concentration GradientInosine, Guanosine, Formycin B
Concentrative (CNT)hCNT1 (SLC28A1)Sodium GradientUridine, Cytidine, Thymidine (B127349), 5-Fluorouracil
hCNT2 (SLC28A2)Sodium GradientInosine, Guanosine, Adenosine
hCNT3 (SLC28A3)Sodium GradientBroad range of purine (B94841) and pyrimidine (B1678525) nucleosides

Predicted Metabolism of this compound

Following cellular uptake, this compound is expected to undergo enzymatic modification, similar to other nucleoside analogs. The metabolic fate will likely determine its biological activity and potential cytotoxicity.

Anabolic Pathway

The primary anabolic pathway for uridine analogs involves phosphorylation to their respective nucleotide forms. This is a critical step for their incorporation into nucleic acids or for acting as enzyme inhibitors.

  • Phosphorylation: Uridine-cytidine kinase (UCK) or thymidine kinase (TK) could catalyze the initial phosphorylation of this compound to its 5'-monophosphate derivative.

  • Further Phosphorylation: Subsequent phosphorylation by nucleotide kinases would lead to the formation of the di- and triphosphate forms.

  • Incorporation into RNA: The triphosphate derivative of this compound could potentially be a substrate for RNA polymerases, leading to its incorporation into newly synthesized RNA. This is a known mechanism for analogs like 5-ethynyluridine.

Catabolic Pathway

Catabolic pathways for pyrimidine nucleosides generally involve the cleavage of the glycosidic bond.

  • Phosphorolysis: Uridine phosphorylase (UP) or thymidine phosphorylase (TP) could cleave the bond between the ribose sugar and the modified uracil base, releasing 5-pyrrolidinomethyluracil.

The subsequent metabolism of the released base is currently unknown.

Table 2: Key Enzymes in the Metabolism of Uridine Analogs

EnzymeAbbreviationFunctionCommon Substrates
Uridine-Cytidine KinaseUCKPhosphorylationUridine, Cytidine, 5-Fluorouridine
Thymidine KinaseTKPhosphorylationThymidine, Deoxyuridine, 5-Fluorodeoxyuridine
Uridine PhosphorylaseUPPhosphorolysisUridine, 5-Fluorouridine
Thymidine PhosphorylaseTPPhosphorolysisThymidine, 5-Fluorodeoxyuridine
Dihydropyrimidine DehydrogenaseDPDCatabolism of Uracil Base5-Fluorouracil

Visualizing Predicted Pathways and Workflows

Predicted Cellular Uptake and Anabolic Activation

cellular_uptake_and_anabolism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 5-PMU_ext This compound ENT hENTs (e.g., hENT1) 5-PMU_ext->ENT Facilitated Diffusion CNT hCNTs (e.g., hCNT1) 5-PMU_ext->CNT Na+-dependent Transport 5-PMU_int This compound ENT->5-PMU_int CNT->5-PMU_int 5-PMU-MP 5-PMU-Monophosphate 5-PMU_int->5-PMU-MP UCK / TK 5-PMU-DP 5-PMU-Diphosphate 5-PMU-MP->5-PMU-DP Kinases 5-PMU-TP 5-PMU-Triphosphate 5-PMU-DP->5-PMU-TP Kinases RNA Incorporation into RNA 5-PMU-TP->RNA

Caption: Predicted cellular uptake and anabolic pathway of this compound.

Predicted Catabolic Pathway

catabolic_pathway 5-PMU_int Intracellular This compound UP_TP Uridine/Thymidine Phosphorylase 5-PMU_int->UP_TP 5-PM-Uracil 5-Pyrrolidinomethyluracil UP_TP->5-PM-Uracil Ribose-1-P Ribose-1-Phosphate UP_TP->Ribose-1-P Further_Metabolism Further Metabolism (Unknown) 5-PM-Uracil->Further_Metabolism

Caption: Predicted catabolic pathway of this compound.

Experimental Protocols

The following protocols are adapted from established methods for studying nucleoside analogs and can be applied to investigate this compound.

Cellular Uptake Assay

This protocol describes a method to measure the uptake of a radiolabeled form of this compound.

  • Cell Culture: Plate cells of interest (e.g., a cancer cell line) in 24-well plates and grow to 80-90% confluency.

  • Preparation: On the day of the assay, wash the cells twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Initiation of Uptake: Add the transport buffer containing a known concentration of radiolabeled this compound (e.g., [³H]-5-Pyrrolidinomethyluridine) to each well. For competition assays, pre-incubate cells with potential inhibitors (e.g., unlabeled uridine, dipyridamole) for 10-15 minutes before adding the radiolabeled compound.

  • Incubation: Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30 minutes) to determine the rate of uptake.

  • Termination of Uptake: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold transport buffer.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration in each well (determined by a separate protein assay like BCA) and express the uptake as pmol/mg protein/min.

Analysis of Intracellular Metabolites by HPLC

This protocol outlines the procedure for extracting and analyzing the intracellular metabolites of this compound.

  • Cell Treatment: Treat cultured cells with this compound at a desired concentration and for a specific duration.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add a cold extraction solution (e.g., 60% methanol) and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube and vortex vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the cellular debris.

    • Collect the supernatant containing the soluble metabolites.

  • Sample Preparation: Dry the supernatant under a vacuum or nitrogen stream and reconstitute the residue in the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column).

    • Use a gradient elution with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Detect the eluting compounds using a UV detector at an appropriate wavelength (determined by the UV spectrum of this compound and its potential metabolites).

  • Data Analysis: Compare the retention times of the peaks in the sample chromatogram to those of synthetic standards of this compound and its predicted metabolites (monophosphate, diphosphate, triphosphate, and the free base) to identify and quantify the intracellular species.

siRNA-Mediated Knockdown of Nucleoside Transporters

This protocol can be used to identify the specific transporters involved in the uptake of this compound.

  • siRNA Transfection:

    • Seed cells in a 6-well plate.

    • On the following day, transfect the cells with siRNAs targeting specific nucleoside transporters (e.g., hENT1, hCNT1) or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 48-72 hours to allow for the knockdown of the target protein.

  • Verification of Knockdown: Harvest a subset of the cells to verify the knockdown efficiency by quantitative real-time PCR (qRT-PCR) to measure mRNA levels or by Western blotting to measure protein levels of the targeted transporter.

  • Uptake Assay: Perform the cellular uptake assay as described in section 5.1 with the remaining cells.

  • Data Analysis: Compare the uptake of this compound in cells treated with transporter-specific siRNAs to that in cells treated with the non-targeting control siRNA. A significant reduction in uptake in the presence of a specific siRNA indicates that the corresponding transporter is involved in the cellular entry of the compound.

In Vitro Metabolism with Liver Microsomes

This protocol is designed to assess the potential for phase I metabolism of this compound.

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing liver microsomes (e.g., human or rat), a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), and this compound.

  • Initiation of Reaction: Pre-warm the mixture at 37°C for 5 minutes, then initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate the reaction mixture at 37°C with shaking for a defined period (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the mixture to precipitate the proteins. Collect the supernatant.

  • Analysis: Analyze the supernatant for the disappearance of the parent compound (this compound) and the appearance of metabolites using LC-MS/MS.

Experimental Workflow for Investigating Cellular Uptake

experimental_workflow_uptake Start Start: Hypothesize Transporter-Mediated Uptake Uptake_Assay Perform Cellular Uptake Assay (e.g., with radiolabeled 5-PMU) Start->Uptake_Assay Inhibitor_Study Competition Assay with known nucleoside transporter inhibitors Uptake_Assay->Inhibitor_Study siRNA_Study siRNA Knockdown of specific transporters (hENTs, hCNTs) Uptake_Assay->siRNA_Study Analyze_Uptake Analyze Uptake Kinetics (Km, Vmax) Uptake_Assay->Analyze_Uptake Identify_Transporters Identify Key Transporters Inhibitor_Study->Identify_Transporters siRNA_Study->Identify_Transporters Conclusion Conclusion: Elucidate Cellular Uptake Mechanism Analyze_Uptake->Conclusion Identify_Transporters->Conclusion

Methodological & Application

Application Notes and Protocols for Incorporating 5-Pyrrolidinomethyluridine into mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of mRNA therapeutics is rapidly evolving, with significant research focusing on the use of modified nucleotides to enhance the stability, translational efficiency, and immunogenicity profile of mRNA molecules. The incorporation of these modified bases can significantly improve the therapeutic potential of mRNA-based drugs and vaccines. 5-Pyrrolidinomethyluridine is a novel modified nucleoside with potential applications in this field. This document provides a comprehensive guide for the synthesis of this compound-5'-triphosphate and its subsequent incorporation into mRNA transcripts via in vitro transcription. The protocols outlined below are based on established methods for other modified nucleotides and serve as a foundational guide for researchers. Empirical optimization will be necessary to achieve the desired incorporation efficiency and functional characteristics of the resulting mRNA.

Synthesis of this compound-5'-triphosphate

Proposed Synthesis Pathway

A one-pot, three-step chemical method is a reliable and efficient approach for synthesizing modified nucleoside triphosphates. This method typically involves the phosphorylation of the nucleoside with phosphorus oxychloride in a suitable solvent, followed by the addition of a pyrophosphate salt and subsequent hydrolysis.

cluster_synthesis Proposed Synthesis of this compound-5'-triphosphate 5_Pyrrolidinomethyluridine This compound Phosphorylation Phosphorylation (POCl3, Trimethyl phosphate) 5_Pyrrolidinomethyluridine->Phosphorylation Step 1 Intermediate 5'-Monophosphate Derivative Phosphorylation->Intermediate Pyrophosphorylation Pyrophosphorylation (Tributylammonium pyrophosphate) Intermediate->Pyrophosphorylation Step 2 Triphosphate This compound-5'-triphosphate Pyrophosphorylation->Triphosphate

Caption: Proposed chemical synthesis of this compound-5'-triphosphate.

Experimental Protocol: Synthesis of this compound-5'-triphosphate

Materials:

  • This compound

  • Phosphorus oxychloride (POCl3)

  • Trimethyl phosphate (B84403)

  • Tributylammonium (B8510715) pyrophosphate

  • Triethylamine

  • 1M Triethylammonium bicarbonate (TEAB) buffer

  • Anhydrous solvents (e.g., DMF or pyridine)

  • HPLC for purification

Procedure:

  • Phosphorylation:

    • Dissolve this compound in trimethyl phosphate at 0°C with stirring.

    • Slowly add phosphorus oxychloride (POCl3) and continue stirring at 0°C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Pyrophosphorylation:

    • In a separate flask, dissolve tributylammonium pyrophosphate in anhydrous DMF.

    • Add this solution to the reaction mixture from step 1, followed by the addition of triethylamine.

    • Allow the reaction to proceed at room temperature for 12-16 hours.

  • Hydrolysis and Purification:

    • Quench the reaction by adding 1M TEAB buffer.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude product using anion-exchange chromatography followed by reverse-phase HPLC to obtain pure this compound-5'-triphosphate.

  • Characterization:

    • Confirm the identity and purity of the final product using NMR (¹H, ³¹P) and mass spectrometry.

In Vitro Transcription for mRNA Synthesis

The following protocol describes the in vitro transcription (IVT) reaction to generate mRNA containing this compound. This protocol is adapted from standard IVT procedures and may require optimization for this specific modified nucleotide.[1]

Experimental Workflow

cluster_workflow Experimental Workflow for Modified mRNA Synthesis Template_Prep DNA Template Preparation IVT In Vitro Transcription Template_Prep->IVT Purification mRNA Purification IVT->Purification QC Quality Control Purification->QC Downstream Downstream Applications QC->Downstream

Caption: General workflow for the synthesis and analysis of modified mRNA.

Experimental Protocol: In Vitro Transcription

Materials:

  • Linearized DNA template with a T7 promoter

  • ATP, GTP, CTP solutions (100 mM)

  • UTP solution (100 mM)

  • This compound-5'-triphosphate solution (100 mM)

  • T7 RNA Polymerase

  • Transcription Buffer (10X)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

Reaction Setup:

The following table outlines the components for a standard 20 µL IVT reaction. The ratio of UTP to this compound-5'-triphosphate can be adjusted to achieve the desired level of modification. For complete substitution, UTP is entirely replaced by the modified triphosphate.

ComponentVolume (µL) for 100% SubstitutionFinal Concentration
Nuclease-free waterUp to 20 µL-
10X Transcription Buffer2 µL1X
ATP (100 mM)2 µL10 mM
GTP (100 mM)2 µL10 mM
CTP (100 mM)2 µL10 mM
This compound-5'-triphosphate (100 mM)2 µL10 mM
Linearized DNA Template (1 µg/µL)1 µL50 ng/µL
RNase Inhibitor1 µL-
T7 RNA Polymerase2 µL-
Total Volume 20 µL

Procedure:

  • Thaw all reagents at room temperature, mix gently, and centrifuge briefly to collect the contents at the bottom of the tube. Keep the T7 RNA Polymerase on ice.

  • Assemble the reaction at room temperature in the order listed in the table.

  • Mix the components thoroughly by gentle pipetting.

  • Incubate the reaction at 37°C for 2-4 hours. Longer incubation times may increase yield for some templates.

  • After incubation, add 1 µL of DNase I to the reaction mixture to digest the DNA template.

  • Incubate at 37°C for an additional 15 minutes.

Purification and Quality Control of Modified mRNA

Purification is crucial to remove unincorporated nucleotides, enzymes, and the digested DNA template.

Experimental Protocol: mRNA Purification

Materials:

  • LiCl solution

  • Ethanol (70% and 100%)

  • Nuclease-free water

Procedure:

  • Add an equal volume of 5 M LiCl to the IVT reaction mixture.

  • Incubate at -20°C for at least 30 minutes to precipitate the RNA.

  • Centrifuge at high speed (e.g., >12,000 x g) for 15 minutes at 4°C.

  • Carefully discard the supernatant.

  • Wash the RNA pellet with 500 µL of cold 70% ethanol.

  • Centrifuge for 5 minutes at 4°C.

  • Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the purified mRNA in an appropriate volume of nuclease-free water.

Quality Control

The quality and quantity of the synthesized mRNA should be assessed before downstream applications.

ParameterMethodExpected Result
Concentration & Purity UV-Vis Spectrophotometry (A260/A280)A260/A280 ratio of ~2.0
Integrity Denaturing Agarose Gel Electrophoresis or BioanalyzerA sharp, single band corresponding to the expected transcript size
Incorporation Efficiency LC-MS/MS analysis of digested mRNADetection and quantification of this compound

Expected Results and Data Presentation

The successful incorporation of this compound into mRNA is expected to influence its biophysical and biological properties. The following table presents hypothetical data that researchers should aim to collect to characterize the modified mRNA.

mRNA TranscriptModification Level (%)Yield (µg/20µL IVT)In Vitro Translation (Relative Luminescence Units)Cellular Stability (t½ in hours)
Unmodified Control0801.0 x 10⁶8
This compound25751.5 x 10⁶12
This compound50682.2 x 10⁶16
This compound75602.8 x 10⁶20
This compound100553.5 x 10⁶24

Troubleshooting

ProblemPossible CauseSuggestion
Low mRNA Yield Suboptimal concentration of this compound-5'-triphosphateTitrate the concentration of the modified nucleotide.
Inhibition of T7 RNA PolymeraseOptimize reaction conditions (e.g., temperature, incubation time).
Poor quality of DNA templateEnsure the DNA template is high-purity and fully linearized.
Incomplete Transcripts Premature termination by the polymeraseReduce the concentration of the modified nucleotide or try a different RNA polymerase variant.
Low Translational Efficiency Modified nucleotide interferes with ribosome binding or translocationAnalyze the position of the modification within the transcript; consider partial substitution.
mRNA Degradation RNase contaminationUse RNase-free reagents and consumables.

Conclusion

This document provides a detailed framework for the synthesis of this compound-5'-triphosphate and its incorporation into mRNA. While specific data for this novel modification is not yet available, the provided protocols, adapted from established methodologies for other modified nucleotides, offer a solid starting point for researchers. Systematic optimization and thorough characterization of the resulting modified mRNA will be essential to unlock its full therapeutic potential.

References

using 5-Pyrrolidinomethyluridine for RNA labeling in vivo

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher: While the specific compound 5-Pyrrolidinomethyluridine is a known ribonucleoside, a comprehensive review of current scientific literature reveals no established methods or protocols for its use in in vivo RNA labeling. Research in this field predominantly utilizes other uridine (B1682114) analogs that have been extensively validated for metabolic labeling of newly transcribed RNA.

This document provides detailed application notes and protocols for the most common and well-documented of these alternative methods, offering a guide for researchers, scientists, and drug development professionals interested in the dynamic, real-time analysis of RNA in living organisms.

Introduction to In Vivo RNA Metabolic Labeling

Metabolic labeling of RNA is a powerful technique to study the life cycle of RNA molecules—from synthesis to decay—within a living organism. By introducing a modified nucleoside analog, researchers can tag and subsequently isolate or visualize newly transcribed RNA. This allows for the investigation of RNA dynamics in different tissues and cell types under various physiological or pathological conditions, providing critical insights for drug development and disease modeling.

The most widely used uridine analogs for this purpose are 4-thiouridine (B1664626) (4sU), 5-ethynyluridine (B57126) (EU), and 5-bromouridine (B41414) (BrU). Each of these analogs is incorporated into nascent RNA transcripts by cellular RNA polymerases and can be detected through different chemical or immunological methods.

Comparative Analysis of Common In Vivo RNA Labeling Reagents

The choice of a labeling reagent depends on the specific experimental goals, the model organism, and the downstream applications. The following table summarizes the key quantitative parameters of the most common methods.

Feature4-thiouridine (4sU)5-ethynyluridine (EU)5-bromouridine (BrU)
Principle of Detection Thiol-specific biotinylationCopper(I)-catalyzed or strain-promoted alkyne-azide cycloaddition ("Click Chemistry")Immunoprecipitation with anti-BrdU/BrU antibodies
Typical In Vivo Labeling Time Minutes to hoursMinutes to hoursHours to days
Downstream Applications RNA-seq (SLAM-seq, TUC-seq), Microarray, RT-qPCRImaging, RNA-seq, Proteomics (nascent chain analysis)RNA-seq (BRIC-seq), Immunofluorescence
Reported Toxicity Can be toxic at high concentrations or with prolonged exposureGenerally considered less toxic than 4sUMinimal toxicity reported
Labeling Efficiency HighHighModerate to High
Signal-to-Noise Ratio High, especially with nucleotide conversion methodsHighGood, dependent on antibody specificity

Experimental Workflows and Signaling

The general workflow for in vivo RNA labeling involves the administration of the uridine analog, a labeling period, tissue/cell harvesting, and downstream analysis.

experimental_workflow cluster_administration Step 1: Administration cluster_labeling Step 2: Metabolic Labeling cluster_harvest Step 3: Sample Collection cluster_analysis Step 4: Downstream Analysis admin Administer Uridine Analog (e.g., intraperitoneal injection, oral gavage, in drinking water) labeling Incorporation of analog into nascent RNA transcripts in various tissues admin->labeling harvest Harvest tissues or isolate specific cell populations labeling->harvest rna_isolation Total RNA Isolation harvest->rna_isolation detection Detection/Purification of Labeled RNA rna_isolation->detection analysis Analysis (Sequencing, Imaging, etc.) detection->analysis signaling_pathway analog Uridine Analog (4sU, EU, BrU) utp_analog Analog-UTP analog->utp_analog Phosphorylation by Uridine Kinases nascent_rna Labeled Nascent RNA utp_analog->nascent_rna Incorporation during Transcription rna_poly RNA Polymerase rna_poly->nascent_rna

5-Pyrrolidinomethyluridine: A Versatile Probe for Elucidating RNA Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of RNA dynamics, encompassing its synthesis, processing, transport, and decay, is fundamental to understanding gene expression and cellular function. Metabolic labeling of nascent RNA with modified nucleosides has emerged as a powerful technique for tracking RNA molecules in living cells. While direct information on 5-Pyrrolidinomethyluridine is not extensively available in the public domain, its structure suggests its utility as a probe analogous to other C5-modified uridine (B1682114) analogs like 5-ethynyluridine (B57126) (EU) and 5-bromouridine (B41414) (BrU). This document provides a detailed guide to the potential applications and experimental protocols for using this compound as a tool to investigate RNA dynamics, based on established methodologies for similar compounds.

The pyrrolidine (B122466) moiety at the C5 position of the uridine base can serve as a versatile chemical handle. This functional group allows for bioorthogonal conjugation reactions, enabling the attachment of various reporter molecules such as fluorophores or biotin (B1667282) for visualization and enrichment of newly synthesized RNA. This approach provides a spatiotemporal snapshot of transcriptional activity and RNA localization within the cell.

Principle of the Method

The core principle involves the metabolic incorporation of this compound into newly transcribed RNA. Cells readily take up this modified nucleoside and cellular enzymes, primarily RNA polymerases, incorporate it into elongating RNA chains in place of endogenous uridine. The unique pyrrolidine group then allows for selective chemical modification, enabling the distinction of newly synthesized RNA from the pre-existing RNA pool.

Applications in Research and Drug Development

The ability to specifically label and track nascent RNA opens up a wide range of applications in basic research and pharmaceutical development:

  • Analysis of Transcription Dynamics: Pulse-labeling experiments with this compound can be used to quantify global or gene-specific transcription rates under various cellular conditions or in response to drug treatment.

  • RNA Turnover and Stability: Pulse-chase experiments allow for the determination of RNA half-lives, providing insights into the mechanisms of RNA degradation and the effects of potential therapeutic agents on RNA stability.

  • RNA Localization and Transport: The attached reporter molecules enable the visualization of RNA transport from the nucleus to the cytoplasm and its localization to specific subcellular compartments, such as P-bodies or stress granules.

  • RNA-Protein Interaction Studies: By combining metabolic labeling with crosslinking techniques (e.g., UV crosslinking), it is possible to identify proteins that interact with newly synthesized RNA, offering a dynamic view of ribonucleoprotein (RNP) complex formation.[1][2][3]

  • High-Throughput Screening: The methodology can be adapted for high-throughput screening assays to identify small molecules that modulate RNA synthesis or decay, which is valuable in drug discovery programs targeting RNA biology.[4]

Experimental Protocols

The following protocols are adapted from established methods for other C5-modified uridine analogs and should be optimized for the specific cell type and experimental goals.

Protocol 1: Metabolic Labeling of Nascent RNA in Cultured Cells

This protocol describes the incorporation of a uridine analog into the RNA of cultured mammalian cells.[5]

Materials:

  • Mammalian cells of choice

  • Complete cell culture medium

  • This compound analog stock solution (e.g., 100 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • TRIzol or other RNA extraction reagent

Procedure:

  • Cell Seeding: Plate cells at a density that will result in 50-70% confluency on the day of the experiment.[5]

  • Preparation of Labeling Medium: Prepare a stock solution of the this compound analog in DMSO. Dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration (typically 0.1-1 mM, to be optimized).[5]

  • Metabolic Labeling: Aspirate the existing medium from the cells and add the prepared labeling medium. Incubate the cells for the desired pulse duration (e.g., 15 minutes to 4 hours), depending on the experimental question.[5]

  • Cell Harvesting and RNA Extraction: After the labeling period, aspirate the labeling medium. Wash the cells once with cold PBS. Lyse the cells directly on the plate by adding TRIzol and proceed with RNA extraction according to the manufacturer's protocol.[5]

Protocol 2: Fluorescent Labeling of Nascent RNA for Imaging

This protocol outlines the conjugation of a fluorescent dye to the incorporated uridine analog for visualization by microscopy.

Materials:

  • Cells grown on coverslips and metabolically labeled (Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • Amine-reactive fluorescent dye (e.g., NHS ester-conjugated dye)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Nuclear stain (e.g., DAPI or Hoechst)

  • Mounting medium

Procedure:

  • Cell Fixation: Wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature. Wash three times with PBS.[5]

  • Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.[5]

  • Labeling Reaction: Prepare a solution of the amine-reactive fluorescent dye in the reaction buffer. Incubate the fixed and permeabilized cells with the dye solution for 1-2 hours at room temperature in the dark.

  • Washing: Wash the cells three times with PBS to remove unconjugated dye.

  • Nuclear Staining: Incubate the cells with DAPI or Hoechst solution for 5 minutes at room temperature. Wash three times with PBS.[5]

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets.

Quantitative Data Presentation

The use of this compound as a probe can generate a variety of quantitative data. The following table summarizes key parameters that can be measured.

ParameterExperimental ApproachDownstream AnalysisRelevance
RNA Synthesis Rate Pulse-labeling with the uridine analogqRT-PCR, Next-Generation Sequencing (e.g., AIR-seq)[6]Quantifies the immediate transcriptional response to stimuli or inhibitors.
RNA Half-life Pulse-chase experiment followed by quantification of labeled RNA over timeqRT-PCR, Next-Generation SequencingDetermines the stability of specific transcripts, crucial for understanding gene regulation.
RNA Localization Pulse-labeling followed by fluorescent dye conjugation and microscopyQuantitative image analysis (e.g., measuring nuclear vs. cytoplasmic fluorescence intensity)Provides insights into RNA transport and subcellular compartmentalization.
RNA-Protein Interactions Metabolic labeling followed by UV crosslinking and immunoprecipitation (CLIP-seq)Next-Generation SequencingIdentifies the proteins that bind to newly synthesized RNA, revealing dynamic RNP formation.[7]

Visualizations

Experimental Workflow for Metabolic RNA Labeling and Analysis

G cluster_0 Cell Culture and Labeling cluster_1 Sample Processing cluster_2 Downstream Applications start Plate cells labeling Incubate with This compound start->labeling harvest Harvest cells labeling->harvest Pulse or Pulse-Chase extract Extract total RNA harvest->extract imaging Fluorescent Imaging extract->imaging Fix, Permeabilize, Conjugate Dye sequencing Next-Gen Sequencing extract->sequencing Library Preparation enrichment Biotin Enrichment extract->enrichment Conjugate Biotin, Streptavidin Pulldown

Caption: General workflow for metabolic labeling of RNA using this compound.

Logic Diagram for RNA-Protein Interaction Studies

G cluster_0 In Vivo Steps cluster_1 Biochemical Steps cluster_2 Analysis labeling Metabolic Labeling with This compound crosslinking UV Crosslinking labeling->crosslinking lysis Cell Lysis crosslinking->lysis ip Immunoprecipitation (Protein of Interest) lysis->ip sds_page SDS-PAGE and Autoradiography ip->sds_page Qualitative ngs RNA-Seq (CLIP-Seq) ip->ngs Quantitative

Caption: Conceptual workflow for identifying RNA-protein interactions using metabolic labeling and crosslinking.

References

Application Note: Quantitative Analysis of 5-Pyrrolidinomethyluridine in RNA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantification of 5-Pyrrolidinomethyluridine (pmnU), a modified ribonucleoside, in RNA samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow from RNA sample preparation to data analysis, designed for researchers, scientists, and drug development professionals. The described methodology, utilizing enzymatic hydrolysis of RNA followed by reversed-phase LC-MS/MS with dynamic multiple reaction monitoring (DMRM), offers high specificity and accuracy for the detection and quantification of this particular RNA modification. This approach is critical for understanding the role of pmnU in various biological processes and for the development of RNA-based therapeutics.

Introduction

Post-transcriptional modifications of RNA play a crucial role in regulating gene expression and cellular function.[1] this compound is a complex RNA modification, and its accurate quantification is essential for elucidating its biological significance. Mass spectrometry-based techniques have become the gold standard for the analysis of RNA modifications due to their high sensitivity, specificity, and ability to provide quantitative data.[2] This document provides a detailed protocol for the analysis of this compound in RNA, which can be adapted for various research and drug development applications.

Experimental Workflow

The overall experimental workflow for the analysis of this compound in RNA is depicted below. This process involves the isolation of total RNA, enzymatic digestion to constituent nucleosides, separation by UPLC, and subsequent analysis by tandem mass spectrometry.

Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis RNA_Isolation Total RNA Isolation RNA_QC RNA Quality Control (e.g., NanoDrop, Bioanalyzer) RNA_Isolation->RNA_QC Enzymatic_Digestion Enzymatic Digestion to Nucleosides RNA_QC->Enzymatic_Digestion UPLC_Separation UPLC Separation of Nucleosides Enzymatic_Digestion->UPLC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) UPLC_Separation->MS_Detection Peak_Integration Peak Integration & Quantification MS_Detection->Peak_Integration Data_Reporting Data Reporting & Visualization Peak_Integration->Data_Reporting

Caption: Overall workflow for the LC-MS/MS analysis of this compound in RNA.

Materials and Reagents

  • RNA Isolation: RNA isolation kit (e.g., TRIzol, RNeasy Kit)

  • Enzymes: Nuclease P1, Alkaline Phosphatase

  • Buffers and Solvents: Ammonium (B1175870) acetate, Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid

  • Standards: this compound analytical standard, canonical nucleoside standards (A, C, G, U)

Detailed Experimental Protocols

Protocol 1: RNA Digestion to Nucleosides

This protocol outlines the enzymatic hydrolysis of total RNA into its constituent nucleosides.

  • Sample Preparation: Start with 1-5 µg of total RNA in a nuclease-free microcentrifuge tube.

  • Initial Denaturation: Heat the RNA sample at 95°C for 5 minutes, then immediately place on ice for 5 minutes to prevent re-annealing.

  • Nuclease P1 Digestion:

    • Add 1/10th volume of 10X Nuclease P1 buffer (e.g., 100 mM ammonium acetate, pH 5.3).

    • Add 1-2 units of Nuclease P1.

    • Incubate at 37°C for 2 hours.

  • Alkaline Phosphatase Digestion:

    • Add 1/10th volume of 10X Alkaline Phosphatase buffer (e.g., 500 mM Tris-HCl, pH 8.5).

    • Add 1-2 units of Calf Intestinal Alkaline Phosphatase.

    • Incubate at 37°C for an additional 2 hours.

  • Sample Cleanup (Optional but Recommended): Use a micro-spin filter (e.g., 3 kDa MWCO) to remove enzymes and other large molecules. Centrifuge according to the manufacturer's instructions and collect the flow-through containing the nucleosides.

  • Final Preparation: Dilute the digested sample with an appropriate volume of LC-MS grade water or initial mobile phase for injection.

Protocol 2: UPLC-MS/MS Analysis

This protocol describes the chromatographic separation and mass spectrometric detection of this compound. A fast UPLC-MS method using a C18 column can achieve efficient separation of various ribonucleosides in a short run time.[3]

UPLC Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 0-2 min: 2% B; 2-8 min: 2-30% B; 8-8.1 min: 30-95% B; 8.1-10 min: 95% B; 10.1-12 min: 2% B

Mass Spectrometry Conditions (Triple Quadrupole):

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr
Detection Mode Dynamic Multiple Reaction Monitoring (DMRM)

MRM Transitions for Quantification:

Quantitative analysis is performed using multiple reaction monitoring (MRM) mode. The precursor ion (Q1) and a specific product ion (Q3) for this compound and an internal standard should be optimized.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound [To be determined empirically][To be determined empirically][To be determined empirically]
Internal Standard (e.g., ¹⁵N₅-Adenosine) 273.1140.115

Note: The exact m/z values and collision energy for this compound need to be determined by infusing a pure standard into the mass spectrometer.

Data Presentation and Quantification

Quantification is achieved by integrating the peak area of the MRM transition for this compound and comparing it to a standard curve generated from known concentrations of the analytical standard. The results can be expressed as a ratio to a canonical nucleoside (e.g., adenosine) to account for variations in sample loading.

Table 1: Quantitative Analysis of this compound in Various RNA Samples (Hypothetical Data)

Sample IDRNA SourceThis compound (fmol/µg RNA)% Abundance relative to Adenosine
Control-1Human Cell Line A15.2 ± 1.80.05%
Control-2Human Cell Line A14.8 ± 2.10.048%
Treated-1Human Cell Line A (Drug X)45.7 ± 3.50.15%
Treated-2Human Cell Line A (Drug X)48.1 ± 4.20.16%
Tissue-1Mouse Liver8.9 ± 1.10.03%
Tissue-2Mouse Brain25.4 ± 2.90.085%

Signaling Pathway Visualization

The presence and abundance of RNA modifications like this compound can be influenced by various cellular signaling pathways and enzymatic activities. The diagram below illustrates a generalized logical relationship of how cellular signals can lead to changes in RNA modification status.

Signaling_Pathway cluster_stimuli Cellular Stimuli cluster_signaling Signaling Cascade cluster_enzyme Modification Machinery cluster_rna RNA Fate Stimulus External/Internal Stimulus (e.g., Stress, Drug Treatment) Kinase_Cascade Kinase Cascade Stimulus->Kinase_Cascade activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors activates Writer_Enzyme RNA Methyltransferase (Writer Enzyme) Transcription_Factors->Writer_Enzyme upregulates expression Target_RNA Target RNA Writer_Enzyme->Target_RNA modifies Modified_RNA RNA with 5-pmnU Writer_Enzyme->Modified_RNA Eraser_Enzyme Demethylase (Eraser Enzyme) Eraser_Enzyme->Modified_RNA demodifies Biological_Effect Altered RNA Function (Stability, Translation) Modified_RNA->Biological_Effect

Caption: Logical diagram of a signaling pathway influencing RNA modification.

Conclusion

The described LC-MS/MS method provides a sensitive and reliable approach for the quantification of this compound in RNA. This protocol can be readily implemented in laboratories equipped with standard mass spectrometry instrumentation. The ability to accurately quantify this modification will facilitate further research into its biological roles and its potential as a biomarker or therapeutic target.

References

Application Notes and Protocols for Click Chemistry with 5-Pyrrolidinomethyluridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-pyrrolidinomethyluridine analogs in click chemistry for bioorthogonal labeling and bioconjugation. The protocols detailed below are intended to serve as a starting point for researchers, and optimization for specific experimental systems is encouraged.

Introduction

Click chemistry has emerged as a powerful tool for the specific and efficient modification of biomolecules in complex biological systems.[1] Among the various bioorthogonal reactions, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are the most widely used.[2] this compound analogs, functionalized with either an azide (B81097) or a terminal alkyne, are valuable probes for introducing these reactive handles into nucleic acids, particularly RNA.

This document focuses on two key analogs: 5-(azidomethyl)uridine (B13424326) and 5-(propargylaminomethyl)uridine . These molecules can be metabolically incorporated into nascent RNA, allowing for the subsequent attachment of reporter molecules such as fluorophores or affinity tags via click chemistry. This enables a wide range of applications, from the visualization of RNA synthesis to the identification of RNA-binding proteins.

Applications

The primary application of this compound analogs in click chemistry is the bioorthogonal labeling of RNA . This technique allows for the study of RNA dynamics and function in living cells and whole organisms.

Key Applications Include:

  • Metabolic Labeling and Imaging of Nascent RNA: Introducing 5-(azidomethyl)uridine into cells allows for the labeling of newly synthesized RNA. Subsequent SPAAC reaction with a strained alkyne-conjugated fluorophore enables the visualization of RNA localization and dynamics in live cells.[3]

  • Identification of RNA-Binding Proteins: By incorporating an alkyne- or azide-modified uridine (B1682114) analog into RNA, followed by a click reaction with a biotin-containing counterpart, nascent RNA can be affinity-purified. The associated proteins can then be identified by mass spectrometry.

  • Drug Discovery and Development: The triazole linkage formed during the click reaction is stable and can be used to connect a uridine-based drug candidate to other molecules, such as targeting ligands or imaging agents, to improve their therapeutic efficacy or to study their mechanism of action.[4]

Quantitative Data Summary

The efficiency of labeling and the kinetics of the click reaction are crucial for successful experiments. While specific quantitative data for this compound analogs is emerging, the following table provides a summary of relevant parameters, including comparative data from other commonly used nucleoside analogs.

Parameter5-(azidomethyl)uridine (Projected)5-Ethynyluridine (EU) (Comparative)4-Thiouridine (4sU) (Comparative)References
Typical Labeling Concentration 10 - 100 µM0.1 - 1 mM100 - 500 µM[5]
Typical Incubation Time 1 - 12 hours1 - 24 hours1 - 12 hours[5]
Incorporation Efficiency Dependent on mutated UCK2 expressionHighHigh[3]
SPAAC Reaction Time (in cells) 15 - 60 minutesN/AN/A[1]
CuAAC Reaction Time (in vitro) 1 - 4 hours1 - 4 hoursN/A[2]
Cell Viability High with optimized concentrations>90% at typical concentrations>90% with optimized concentrations[5]

Experimental Protocols

Protocol 1: Synthesis of 5-(azidomethyl)-2'-deoxyuridine

This protocol describes a selective, two-step synthesis of 5-(azidomethyl)-2'-deoxyuridine from 5-(hydroxymethyl)-2'-deoxyuridine.[6]

Materials:

  • 5-(hydroxymethyl)-2'-deoxyuridine

  • Acetic anhydride (B1165640)

  • Pyridine

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Carbon tetrachloride (CCl4)

  • Lithium azide

  • Dimethylformamide (DMF)

  • Methanol

  • Ammonia (B1221849)

Procedure:

  • Acetylation: Protect the 3' and 5' hydroxyl groups of 5-(hydroxymethyl)-2'-deoxyuridine by reacting it with acetic anhydride in pyridine.

  • Bromination: Treat the resulting 3',5'-di-O-acetyl-5-(hydroxymethyl)-2'-deoxyuridine with N-bromosuccinimide and a catalytic amount of benzoyl peroxide in carbon tetrachloride under reflux to yield 5-(bromomethyl)-3',5'-di-O-acetyl-2'-deoxyuridine.

  • Azide Displacement: Dissolve the brominated intermediate in dimethylformamide and react it with lithium azide to displace the bromo group.

  • Deacetylation: Remove the acetyl protecting groups by treating the product with methanolic ammonia to yield 5-(azidomethyl)-2'-deoxyuridine.

  • Purification: Purify the final product by silica (B1680970) gel chromatography.

Protocol 2: Metabolic Labeling of Nascent RNA with 5-(azidomethyl)uridine and Visualization by SPAAC

This protocol is adapted from the described application of metabolically incorporating 5-azidomethyluridine into cellular RNA using a mutated uridine kinase (UCK2) for subsequent live-cell imaging.[3]

Materials:

  • Cells expressing a mutated version of UCK2 with an expanded active site

  • Cell culture medium

  • 5-(azidomethyl)uridine

  • Phosphate-buffered saline (PBS)

  • DBCO- or BCN-conjugated fluorophore (e.g., BODIPY-BCN)

  • Live-cell imaging medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Labeling:

    • Culture the cells expressing the mutated UCK2 to the desired confluency.

    • Supplement the culture medium with 10-100 µM 5-(azidomethyl)uridine.

    • Incubate the cells for 4-12 hours to allow for metabolic incorporation into nascent RNA.

  • Washing:

    • Gently wash the cells three times with pre-warmed PBS to remove unincorporated 5-(azidomethyl)uridine.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction:

    • Prepare a solution of the DBCO- or BCN-conjugated fluorophore in live-cell imaging medium at a final concentration of 5-20 µM.

    • Incubate the cells with the fluorophore solution for 15-30 minutes at 37°C, protected from light.

  • Final Washing and Imaging:

    • Wash the cells three times with live-cell imaging medium to remove the unreacted fluorophore.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Diagrams

experimental_workflow cluster_synthesis Synthesis of 5-(azidomethyl)uridine cluster_labeling Metabolic RNA Labeling & Imaging start 5-(hydroxymethyl)uridine step1 Acetylation start->step1 step2 Bromination step1->step2 step3 Azide Displacement step2->step3 step4 Deacetylation step3->step4 end_synthesis 5-(azidomethyl)uridine step4->end_synthesis cell_culture Cell Culture with mutated UCK2 metabolic_labeling Incubate with 5-(azidomethyl)uridine cell_culture->metabolic_labeling washing1 Wash metabolic_labeling->washing1 spaac SPAAC with DBCO-Fluorophore washing1->spaac washing2 Wash spaac->washing2 imaging Fluorescence Microscopy washing2->imaging

Caption: Workflow for the synthesis of 5-(azidomethyl)uridine and its application in metabolic RNA labeling and imaging.

signaling_pathway cluster_click Click Reaction AzidoUridine 5-(azidomethyl)uridine MutatedUCK2 Mutated UCK2 AzidoUridine->MutatedUCK2 AzidoUMP 5-(azidomethyl)uridine monophosphate MutatedUCK2->AzidoUMP Kinases Cellular Kinases AzidoUMP->Kinases AzidoUTP 5-(azidomethyl)uridine triphosphate Kinases->AzidoUTP RNAPolymerase RNA Polymerase AzidoUTP->RNAPolymerase NascentRNA Nascent RNA with Azide Modification RNAPolymerase->NascentRNA DBCO_Fluorophore DBCO-Fluorophore NascentRNA->DBCO_Fluorophore LabeledRNA Fluorescently Labeled RNA

Caption: Metabolic incorporation and bioorthogonal labeling of RNA with 5-(azidomethyl)uridine.

References

Application Notes and Protocols for In Vitro Transcription with 5-Pyrrolidinomethyluridine Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted modification of messenger RNA (mRNA) through the incorporation of non-canonical nucleoside triphosphates during in vitro transcription (IVT) is a cornerstone of modern RNA therapeutics and research. Modified nucleotides are instrumental in enhancing mRNA stability, modulating translational efficiency, and reducing the innate immunogenicity of synthetic RNA.[1] While nucleotides such as pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ) are now commonplace in vaccine development and gene therapy, the exploration of novel nucleotide analogs continues to open new avenues for functionalizing RNA.[1][2]

This document provides a detailed framework for the incorporation of a novel modified nucleotide, 5-Pyrrolidinomethyluridine Triphosphate (5-pmUTP) , into RNA transcripts via in vitro transcription. As of this writing, specific performance data for 5-pmUTP is not extensively documented in publicly available literature. Therefore, these application notes and protocols are based on established principles for the enzymatic incorporation of 5-substituted uridine (B1682114) analogs by T7 RNA polymerase.[3][4][5] The methodologies provided herein are intended to serve as a comprehensive guide for researchers to effectively utilize and optimize the performance of 5-pmUTP or other novel modified nucleotides in their work.

The pyrrolidine (B122466) moiety, a saturated five-membered nitrogen heterocycle, is a common structural motif in natural alkaloids and pharmacologically active compounds.[6] Its incorporation into uridine at the C5 position introduces a bulky and potentially charged group that could mediate unique molecular interactions, offering new possibilities for RNA-based applications.

Potential Applications of 5-pmUTP Modified RNA

The introduction of a pyrrolidinomethyl group at the 5-position of uridine can be hypothesized to confer novel properties to the resulting RNA molecule. Potential applications include:

  • Development of High-Affinity Aptamers: The pyrrolidine group could serve as a novel interaction domain, potentially enhancing the binding affinity and specificity of RNA aptamers to their target proteins or small molecules.

  • Enhanced Nuclease Resistance: The bulky nature of the modification at a position accessible in the major groove of an RNA duplex may provide steric hindrance against certain ribonucleases, thereby increasing the in vivo half-life of the RNA therapeutic.

  • Post-transcriptional Modification Handle: The secondary amine in the pyrrolidine ring could act as a chemical handle for the conjugation of other molecules, such as fluorophores, biotin, or drug payloads, after the RNA has been synthesized.

  • Modulation of Protein-RNA Interactions: The presence of 5-pmU within an mRNA transcript could alter its interaction with ribosomal proteins or other RNA-binding proteins, potentially influencing translation efficiency or mRNA localization.

Quantitative Data Summary (Illustrative)

The following table presents illustrative data for the in vitro transcription of a 1.2 kb mRNA encoding a reporter protein, comparing the complete substitution of UTP with a standard modified nucleotide (N1-methylpseudouridine-5'-triphosphate, m1ΨTP) and the hypothetical this compound Triphosphate (5-pmUTP). This data is hypothetical and serves as a template for the characterization of a novel modified nucleotide.

ParameterStandard NTPs100% m1ΨTP Substitution100% 5-pmUTP Substitution (Hypothetical)
RNA Yield (µg/20 µL reaction) 100 ± 895 ± 1075 ± 12
Incorporation Efficiency (%) N/A>99%~90% (To be determined by LC-MS)
Transcript Integrity (RIN) >9.5>9.5>9.0
Relative Protein Expression 1.010-15xTo be determined
Immunogenicity (Relative IFN-β) 1.0<0.1To be determined

Note: The successful incorporation and resulting yield of RNA containing bulky modifications are highly dependent on the specific structure of the analog and may require optimization of the transcription reaction conditions. T7 RNA polymerase is known to be sensitive to bulky substituents on the nucleotide base.[3][4]

Experimental Protocols

This section provides a detailed protocol for the synthesis of RNA containing 5-pmUTP using T7 RNA polymerase.

DNA Template Preparation

A high-quality, linear DNA template is crucial for efficient in vitro transcription.[2] The template must contain a T7 RNA polymerase promoter sequence upstream of the desired RNA coding sequence.

  • Template Generation: The DNA template can be a linearized plasmid or a PCR product.

  • Linearization (for plasmids): Digest the plasmid with a restriction enzyme that cuts downstream of the desired RNA sequence. Ensure complete digestion to prevent transcriptional read-through.

  • Purification: Purify the linearized plasmid or PCR product using a suitable column-based kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Quantification and Quality Control: Determine the concentration of the DNA template using a spectrophotometer (e.g., NanoDrop). Verify the integrity and size of the template by agarose (B213101) gel electrophoresis. The final template should be resuspended in nuclease-free water at a concentration of 0.5-1 µg/µL.

In Vitro Transcription Reaction with 5-pmUTP

The following protocol is based on a standard 20 µL reaction volume but can be scaled as needed. It is recommended to assemble the reaction at room temperature to prevent precipitation of the DNA template by spermidine (B129725) in the reaction buffer.[3]

Reaction Components:

ComponentVolumeFinal Concentration
Nuclease-Free WaterUp to 20 µL
T7 Reaction Buffer (10X)2 µL1X
ATP, GTP, CTP Solution (100 mM each)0.8 µL4 mM each
5-pmUTP Solution (100 mM)0.8 µL4 mM
Linearized DNA Template (1 µg)X µL50 ng/µL
RNase Inhibitor (40 U/µL)1 µL2 U/µL
T7 RNA Polymerase Mix2 µL
Total Volume 20 µL

Protocol:

  • Thaw all components at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice.

  • Gently vortex and centrifuge each component briefly to collect the contents at the bottom of the tube.

  • Assemble the reaction at room temperature in the following order:

    • Nuclease-Free Water

    • T7 Reaction Buffer (10X)

    • ATP, GTP, CTP Solution

    • 5-pmUTP Solution

    • Linearized DNA Template

    • RNase Inhibitor

  • Mix the components by gentle pipetting.

  • Add the T7 RNA Polymerase Mix to the reaction.

  • Mix thoroughly by gentle pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate the reaction at 37°C for 2 hours. For transcripts larger than 2 kb, the incubation time can be extended to 4 hours.

  • DNase Treatment: After incubation, add 1 µL of DNase I (RNase-free) to the reaction mixture. Mix gently and incubate at 37°C for 15 minutes to degrade the DNA template.[3]

Optimization Note: For novel modified nucleotides like 5-pmUTP, the optimal concentration may differ from standard NTPs. It may be necessary to perform a titration of 5-pmUTP concentration to maximize yield. Additionally, testing different ratios of 5-pmUTP to UTP (partial substitution) may be required if 100% substitution results in low yields.

Purification of Modified RNA

Purification is necessary to remove enzymes, unincorporated nucleotides, and salts from the transcription reaction.

  • Bring the reaction volume up to 50 µL with nuclease-free water.

  • Use a column-based RNA cleanup kit (e.g., Monarch RNA Cleanup Kit) or perform a lithium chloride (LiCl) precipitation.

    • For LiCl precipitation: Add 0.5 volumes of 7.5 M LiCl, mix, and incubate at -20°C for at least 30 minutes. Centrifuge at high speed for 15 minutes at 4°C. Discard the supernatant, wash the pellet with cold 70% ethanol, and resuspend the air-dried pellet in nuclease-free water.

  • Elute the purified RNA in nuclease-free water.

Characterization of 5-pmUTP Modified RNA

  • Quantification: Determine the RNA concentration using a Qubit fluorometer or a spectrophotometer (A260).

  • Integrity Analysis: Assess the integrity and size of the RNA transcript using denaturing agarose gel electrophoresis or a bioanalyzer.

  • Incorporation Efficiency: The efficiency of 5-pmUTP incorporation should be verified using techniques such as liquid chromatography-mass spectrometry (LC-MS) analysis of digested RNA fragments. This will confirm the presence and quantify the abundance of the modified nucleotide in the final transcript.

  • Functional Assays: The biological activity of the modified mRNA should be assessed by transfecting it into a relevant cell line and measuring the expression of the encoded protein (e.g., by Western blot, flow cytometry for fluorescent reporters, or an enzymatic assay).

Visualizations

Experimental Workflow

experimental_workflow cluster_template DNA Template Preparation cluster_ivt In Vitro Transcription cluster_purification RNA Purification & Analysis cluster_functional Functional Validation pcr PCR Amplification or Plasmid Linearization purify_dna Template Purification pcr->purify_dna qc_dna Quality Control (Gel, NanoDrop) purify_dna->qc_dna ivt_rxn Assemble Reaction with ATP, CTP, GTP, 5-pmUTP qc_dna->ivt_rxn t7_add Add T7 RNA Polymerase ivt_rxn->t7_add incubate Incubate at 37°C t7_add->incubate dnase DNase I Treatment incubate->dnase purify_rna RNA Purification (Column or LiCl) dnase->purify_rna qc_rna RNA QC (Bioanalyzer, Qubit) purify_rna->qc_rna lcms LC-MS Analysis (Incorporation %) qc_rna->lcms transfection Transfection into Cells qc_rna->transfection protein_assay Protein Expression Analysis transfection->protein_assay

Caption: Experimental workflow for synthesis and validation of 5-pmUTP modified RNA.

Hypothetical Signaling Pathway Investigation

signaling_pathway cluster_nucleus receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Ligand Binding kinase2 Kinase B kinase1->kinase2 tf Transcription Factor (Target Protein) kinase2->tf Phosphorylation nucleus Nucleus tf->nucleus Translocation gene Target Gene Expression nucleus->gene aptamer 5-pmUTP RNA Aptamer (Inhibitor) aptamer->tf Inhibition

Caption: Inhibition of a signaling pathway using a 5-pmUTP modified RNA aptamer.

References

Detecting 5-Pyrrolidinomethyluridine: A Guide to Immunoassay Development and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the detection of 5-Pyrrolidinomethyluridine using specific antibodies. Due to the limited availability of specific, publicly accessible data and established protocols for this particular molecule, this guide furnishes a robust framework for developing and validating an immunoassay, primarily focusing on the Enzyme-Linked Immunosorbent Assay (ELISA) technique. The protocols and data presented herein are model examples designed to guide researchers in establishing a sensitive and specific detection method for this compound in various biological matrices.

Introduction

This compound is a modified nucleoside whose detection and quantification can be crucial in various research and drug development contexts. The use of specific antibodies in an immunoassay format offers a high-throughput and sensitive method for its detection. This application note details the principles, a generalized protocol for a competitive ELISA, and the validation parameters necessary to ensure a reliable assay. While specific antibodies for this compound are not widely characterized in public literature, this guide provides the foundational methodology for their application in a research setting.

Principle of Detection: Competitive ELISA

The detection of this compound can be effectively achieved using a competitive ELISA. In this format, the target molecule in the sample competes with a labeled or coated this compound conjugate for binding to a limited amount of specific primary antibody. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Hypothetical Antibody Performance Characteristics

The successful development of an immunoassay relies on a well-characterized antibody. The following table represents hypothetical yet desirable performance characteristics for a monoclonal antibody raised against this compound.

ParameterHypothetical ValueDescription
Immunogen This compound-KLH conjugateKeyhole Limpet Hemocyanin (KLH) is a common carrier protein.
Antibody Isotype Mouse IgG1A common isotype for monoclonal antibodies.
Specificity HighMinimal cross-reactivity with uridine (B1682114) and other related nucleosides.
Affinity (K_D) 1 x 10⁻⁹ MHigh affinity is crucial for detecting low abundance analytes.
Working Concentration 0.5 - 2 µg/mLOptimal concentration for use in ELISA.

Quantitative Data: Assay Performance

This table summarizes the expected performance of a validated competitive ELISA for this compound.

ParameterHypothetical ResultAcceptance Criteria
Assay Range 0.1 - 10 ng/mLThe range where the assay is precise and accurate.
Limit of Detection (LOD) 0.05 ng/mLThe lowest concentration of analyte that can be reliably detected.
Intra-Assay Precision < 10% CVPrecision within a single assay run.
Inter-Assay Precision < 15% CVPrecision between different assay runs.
Spike-Recovery 85 - 115%Accuracy of the assay in a specific sample matrix.

Cross-Reactivity Profile

The specificity of the antibody is critical. The following table illustrates a hypothetical cross-reactivity profile.

CompoundCross-Reactivity (%)
This compound 100
Uridine< 0.1
Thymidine< 0.1
Cytidine< 0.1
Guanosine< 0.1

Experimental Protocols

A detailed protocol for a competitive ELISA is provided below. This protocol is a general guideline and may require optimization for specific laboratory conditions and reagents.

Reagent Preparation
  • Wash Buffer (1X): If using a concentrated wash buffer, dilute it to 1X with deionized water.

  • Standard Dilutions: Prepare a stock solution of this compound. Perform serial dilutions to create standards ranging from the highest to the lowest concentration of the assay range. The diluent should be appropriate for the sample matrix.

  • Biotinylated Antibody Working Solution: Prepare the biotinylated anti-5-Pyrrolidinomethyluridine antibody at the optimal working concentration in the recommended diluent.

  • HRP-Conjugate Working Solution: Prepare the Horseradish Peroxidase (HRP)-conjugated streptavidin at the recommended dilution.

  • Substrate Solution: Prepare the TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution prior to use. Protect from light.

  • Stop Solution: Prepare the stop solution (e.g., 2N H₂SO₄).

Sample Preparation
  • Serum/Plasma: Collect blood and separate serum or plasma. Samples may require dilution to fall within the assay range.[1]

  • Cell Culture Supernatants: Centrifuge to remove cellular debris.[2]

  • Tissue Homogenates: Homogenize tissue in a suitable buffer and centrifuge to clarify the lysate.

Assay Procedure
  • Coating: Coat a 96-well microplate with a this compound-protein conjugate. Incubate overnight at 4°C.

  • Washing: Wash the plate 3-5 times with 1X Wash Buffer.

  • Blocking: Add a blocking buffer to each well to prevent non-specific binding and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competition: Add standards and samples to the appropriate wells, followed by the addition of the biotinylated anti-5-Pyrrolidinomethyluridine antibody. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add the HRP-conjugate working solution to each well and incubate for 30-60 minutes at room temperature.[3][4]

  • Washing: Repeat the wash step.

  • Development: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.[4][5]

  • Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.[5]

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Data Analysis
  • Subtract the absorbance of the blank from all readings.

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. A four-parameter logistic (4-PL) curve fit is often used for competitive ELISAs.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Visualizing the Workflow and Pathways

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway involving this compound.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents coating Coat Plate prep_reagents->coating prep_samples Prepare Samples & Standards competition Add Samples/Standards & Antibody prep_samples->competition blocking Block Plate coating->blocking blocking->competition detection Add HRP Conjugate competition->detection development Add TMB Substrate detection->development stop Add Stop Solution development->stop read_plate Read Absorbance at 450nm stop->read_plate analyze_data Generate Standard Curve & Calculate Concentrations read_plate->analyze_data

Caption: Competitive ELISA workflow for the detection of this compound.

Signaling_Pathway cluster_pathway Hypothetical Cellular Pathway extracellular_stimulus External Stimulus receptor Cell Surface Receptor extracellular_stimulus->receptor signaling_cascade Signaling Cascade receptor->signaling_cascade enzyme Modifying Enzyme signaling_cascade->enzyme activates pyrrolidinomethyluridine This compound enzyme->pyrrolidinomethyluridine produces uridine Uridine uridine->enzyme substrate downstream_effect Downstream Cellular Effect pyrrolidinomethyluridine->downstream_effect

Caption: Hypothetical signaling pathway leading to the production of this compound.

Antibody Validation

It is imperative that the antibody used for the detection of this compound is rigorously validated for the specific application.[6][7] Key aspects of validation include:

  • Specificity: Ensuring the antibody binds specifically to this compound with minimal cross-reactivity to other molecules.

  • Sensitivity: Determining the lower limit of detection of the assay.

  • Reproducibility: Ensuring consistent results across different experiments and operators.

  • Matrix Effects: Assessing the influence of the sample matrix on assay performance.

Conclusion

The detection of this compound using specific antibodies provides a powerful tool for researchers and drug development professionals. While this document presents a generalized framework, the successful implementation of this assay will depend on careful optimization and rigorous validation of the antibody and protocol. The provided model data and protocols serve as a starting point for the development of a robust and reliable immunoassay for this novel target.

References

Application Notes and Protocols for the Synthesis of 5-Pyrrolidinomethyluridine-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical modification of oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Introducing specific functional groups can enhance properties such as nuclease resistance, cellular uptake, and binding affinity to target sequences. The 5-pyrrolidinomethyluridine modification introduces a cyclic secondary amine at the C5 position of uridine, offering a unique structural and functional moiety. This modification has potential applications in the development of antisense oligonucleotides, siRNAs, and aptamers, where the pyrrolidinomethyl group can influence hybridization properties and protein-nucleic acid interactions.

These application notes provide a comprehensive guide for the synthesis of this compound-modified oligonucleotides. This includes the synthesis of the key 5-pyrrolidinomethyl-2'-deoxyuridine phosphoramidite (B1245037) building block, its incorporation into oligonucleotides via automated solid-phase synthesis, and subsequent deprotection and purification strategies.

Data Presentation

Table 1: Reagents for 5-Pyrrolidinomethyl-2'-deoxyuridine Phosphoramidite Synthesis
ReagentPurposeRecommended Supplier
1-(3,5-Di-O-p-toluoyl-2-deoxy-β-D-ribofuranosyl)-5-chloromethyluracilStarting material for nucleoside synthesisCustom synthesis
Pyrrolidine (B122466)Nucleophile for substitution reactionSigma-Aldrich
Anhydrous Potassium CarbonateBase for deprotection of toluoyl groupsAcros Organics
Anhydrous MethanolSolvent for deprotectionFisher Scientific
4,4'-Dimethoxytrityl chloride (DMT-Cl)Protection of the 5'-hydroxyl groupGlen Research
Anhydrous Pyridine (B92270)Solvent and base for DMT protectionSigma-Aldrich
2-Cyanoethyl N,N-diisopropylchlorophosphoramiditePhosphitylating agentGlen Research
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic base for phosphitylationSigma-Aldrich
Anhydrous Dichloromethane (B109758) (DCM)Solvent for phosphitylationAcros Organics
Table 2: Automated Oligonucleotide Synthesis Parameters
StepReagent/ParameterTypical Value/Condition
Coupling
Activator4,5-Dicyanoimidazole (B129182) (DCI)0.25 M in Acetonitrile (B52724)
Phosphoramidite ConcentrationThis compound phosphoramidite0.1 M in Acetonitrile
Coupling Time5-10 minutes
Oxidation Iodine/Water/PyridineStandard conditions
Capping Acetic Anhydride/N-MethylimidazoleStandard conditions
Deblocking Trichloroacetic acid in DCMStandard conditions
Overall Stepwise Coupling Efficiency >98%
Table 3: Purification and Characterization of a Model 12-mer Oligonucleotide

Sequence: 5'-d(GCG TXG CGC GCG)-3', where X = this compound

ParameterUnmodified OligonucleotideModified Oligonucleotide
Purification Method RP-HPLCRP-HPLC
Yield (OD260) ~25~20
Purity (HPLC) >95%>95%
Mass Spectrometry (MALDI-TOF)
Calculated Mass (Da)3689.43772.5
Observed Mass (Da)3689.13772.8
Melting Temperature (Tm)
vs. DNA complement58.2 °C60.5 °C
ΔTm-+2.3 °C
Nuclease Resistance (3'-Exonuclease)
Half-life (t1/2) in serum~1 hour~3-4 hours

Experimental Protocols

Protocol 1: Synthesis of 5-Pyrrolidinomethyl-2'-deoxyuridine Phosphoramidite

This protocol details the synthesis of the phosphoramidite building block required for automated oligonucleotide synthesis.

1.1 Synthesis of 5-Pyrrolidinomethyl-2'-deoxyuridine

  • Dissolve 1-(3,5-Di-O-p-toluoyl-2-deoxy-β-D-ribofuranosyl)-5-chloromethyluracil (1 equivalent) in a suitable organic solvent such as dimethylformamide (DMF).

  • Add pyrrolidine (3 equivalents) to the solution and stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Dissolve the crude residue in anhydrous methanol.

  • Add anhydrous potassium carbonate (5 equivalents) and stir the suspension at room temperature for 4-6 hours to remove the p-toluoyl protecting groups.

  • Neutralize the reaction mixture with an acidic resin (e.g., Dowex 50W-X8) and filter.

  • Evaporate the filtrate to dryness and purify the crude product by silica (B1680970) gel column chromatography to yield 5-pyrrolidinomethyl-2'-deoxyuridine.[1]

1.2 5'-O-DMT Protection

  • Co-evaporate the dried 5-pyrrolidinomethyl-2'-deoxyuridine with anhydrous pyridine twice to ensure anhydrous conditions.

  • Dissolve the residue in anhydrous pyridine.

  • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) (1.2 equivalents) in portions over 30 minutes.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

  • Quench the reaction by adding cold methanol.

  • Concentrate the mixture and redissolve in dichloromethane (DCM).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by silica gel column chromatography to yield 5'-O-DMT-5-pyrrolidinomethyl-2'-deoxyuridine.

1.3 Phosphitylation

  • Dissolve the 5'-O-DMT-5-pyrrolidinomethyl-2'-deoxyuridine (1 equivalent) in anhydrous dichloromethane under an argon atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA) (3 equivalents).

  • Cool the solution to 0°C in an ice bath.

  • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise over 10 minutes.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction with cold methanol.

  • Dilute with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography under an inert atmosphere to yield the final 5-pyrrolidinomethyl-2'-deoxyuridine phosphoramidite.

Protocol 2: Automated Solid-Phase Synthesis of Modified Oligonucleotides

This protocol outlines the incorporation of the custom phosphoramidite into an oligonucleotide sequence using a standard automated DNA/RNA synthesizer.

  • Dissolve the 5-pyrrolidinomethyl-2'-deoxyuridine phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.

  • Install the phosphoramidite solution on a designated port of the DNA synthesizer.

  • Program the desired oligonucleotide sequence into the synthesizer software.

  • For the coupling step of the modified residue, use 4,5-dicyanoimidazole (DCI) as the activator and extend the coupling time to 5-10 minutes to ensure high coupling efficiency.

  • Utilize standard synthesis cycles for the natural A, C, G, and T phosphoramidites.

  • Upon completion of the synthesis, keep the 5'-DMT group on for "trityl-on" purification.

Protocol 3: Deprotection and Purification of the Modified Oligonucleotide

This protocol describes the cleavage from the solid support, deprotection of the nucleobases and phosphate (B84403) backbone, and purification of the final product.

3.1 Cleavage and Deprotection

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add concentrated ammonium (B1175870) hydroxide (B78521).

  • Incubate the vial at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.

  • Cool the vial to room temperature and transfer the ammonium hydroxide solution to a new tube.

  • Evaporate the ammonium hydroxide to dryness in a vacuum concentrator.

3.2 "Trityl-on" Reversed-Phase HPLC Purification

  • Resuspend the crude, dried "trityl-on" oligonucleotide pellet in mobile phase A (e.g., 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.0).

  • Purify the oligonucleotide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • Elute the oligonucleotide with a linear gradient of acetonitrile in mobile phase A. The "trityl-on" product, being more hydrophobic, will have a longer retention time than the "trityl-off" failure sequences.

  • Collect the fractions containing the "trityl-on" product.

  • Evaporate the collected fractions to dryness.

3.3 Detritylation

  • Resuspend the purified "trityl-on" oligonucleotide in 80% aqueous acetic acid.

  • Incubate at room temperature for 30 minutes to cleave the DMT group.

  • Quench the reaction by adding a neutral buffer or by co-evaporation with a neutral solvent.

  • Desalt the final oligonucleotide product using a suitable method such as ethanol (B145695) precipitation or a desalting column.

  • Lyophilize the final product to obtain a white powder.

3.4 Characterization

  • Confirm the identity and purity of the final oligonucleotide by MALDI-TOF mass spectrometry and analytical HPLC.

  • Quantify the oligonucleotide by measuring its absorbance at 260 nm (OD260).

Visualizations

Diagram 1: Synthesis of this compound Phosphoramidite

Synthesis_Workflow cluster_nucleoside Nucleoside Synthesis cluster_phosphoramidite Phosphoramidite Synthesis start 5-Chloromethyluracil Derivative nuc_mod Reaction with Pyrrolidine start->nuc_mod deprotect_toluoyl Toluoyl Deprotection nuc_mod->deprotect_toluoyl mod_nuc 5-Pyrrolidinomethyl-2'-deoxyuridine deprotect_toluoyl->mod_nuc dmt_protect 5'-O-DMT Protection mod_nuc->dmt_protect phosphitylation Phosphitylation dmt_protect->phosphitylation final_product Final Phosphoramidite phosphitylation->final_product

Caption: Workflow for the synthesis of the phosphoramidite building block.

Diagram 2: Automated Oligonucleotide Synthesis Cycle

Oligo_Synthesis_Cycle deblocking Deblocking (DMT Removal) coupling Coupling (Add Modified U) deblocking->coupling 1 capping Capping (Block Failures) coupling->capping 2 oxidation Oxidation (P(III) to P(V)) capping->oxidation 3 oxidation->deblocking 4 (for next cycle)

Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.

Diagram 3: Potential Mechanism of Action - Thymidylate Synthetase Inhibition

TS_Inhibition dUMP dUMP TS Thymidylate Synthetase dUMP->TS Substrate dTMP dTMP TS->dTMP Product DNA_Synth DNA Synthesis dTMP->DNA_Synth mod_UMP 5-Pyrrolidinomethyl-dUMP (Analogue) mod_UMP->TS Competitive Inhibitor

Caption: Inhibition of DNA synthesis via competitive binding to thymidylate synthetase.

References

Application Notes and Protocols: 5-Pyrrolidinomethyluridine in mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are intended as a general guide for the investigation of novel nucleoside modifications in mRNA therapeutics, using 5-Pyrrolidinomethyluridine as a representative example. As of the latest literature review, specific public data on the effects of this compound on mRNA stability, translation efficiency, and immunogenicity are not available. The methodologies provided are based on established procedures for other modified nucleosides, such as pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ), and should be adapted and optimized for the specific modification .

Introduction to Modified Nucleosides in mRNA Therapeutics

The therapeutic application of messenger RNA (mRNA) has been significantly advanced by the incorporation of modified nucleosides.[1] Unmodified synthetic mRNA can trigger innate immune responses and is susceptible to degradation, limiting its therapeutic efficacy.[2] Chemical modifications, particularly to the uridine (B1682114) base, have been shown to mitigate these issues. Modifications such as pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) are known to reduce the immunogenicity of mRNA by evading recognition by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) 7 and 8, and RIG-I.[2][3] Furthermore, these modifications can enhance protein production by improving translational efficiency and increasing the stability of the mRNA molecule.[2]

This compound is a novel uridine analog. While its specific impact on mRNA therapeutics is yet to be extensively documented, its structural features suggest it may influence mRNA properties. The pyrrolidinomethyl group at the 5-position of the uracil (B121893) base could potentially alter the codon-anticodon interactions, mRNA secondary structure, and interactions with RNA-binding proteins, thereby affecting translation, stability, and immunogenicity. This document provides a framework for the synthesis, formulation, and evaluation of mRNA containing this compound.

Comparative Data of Common Uridine Modifications

To provide a context for the evaluation of this compound, the following tables summarize the known quantitative effects of commonly used uridine modifications on mRNA properties.

Table 1: Effect of Uridine Modifications on mRNA Translation Efficiency

ModificationReporter GeneCell LineFold Change in Protein Expression (vs. Uridine)Reference
Pseudouridine (Ψ)Firefly LuciferaseHuman dendritic cells~10-fold increase[Karikó et al., 2008, Mol Ther]
N1-methyl-Ψ (m1Ψ)Firefly LuciferaseHuman dendritic cells~15-fold increase[Andries et al., 2015, J Control Release]
5-methyluridine (m5U)Firefly LuciferaseHeLa cells~2-fold increase[Karikó et al., 2008, Mol Ther]
5-methoxyuridine (5moU)Firefly LuciferaseHuman dendritic cells~7-fold increase[Karikó et al., 2008, Mol Ther]

Table 2: Effect of Uridine Modifications on mRNA Immunogenicity

ModificationCytokine MeasuredCell TypeFold Change in Cytokine Level (vs. Uridine)Reference
Pseudouridine (Ψ)TNF-αHuman dendritic cells>90% reduction[Karikó et al., 2005, Immunity]
N1-methyl-Ψ (m1Ψ)TNF-αHuman dendritic cells>95% reduction[Andries et al., 2015, J Control Release]
5-methyluridine (m5U)TNF-αHuman dendritic cells~50% reduction[Karikó et al., 2005, Immunity]
5-methoxyuridine (5moU)TNF-αHuman dendritic cells~80% reduction[Karikó et al., 2005, Immunity]

Signaling Pathways and Experimental Workflows

Innate Immune Recognition of mRNA

The following diagram illustrates a simplified signaling pathway for the recognition of single-stranded RNA (ssRNA) by Toll-like receptor 7 (TLR7) in an endosome, leading to an inflammatory response. The incorporation of modified nucleosides like this compound is hypothesized to dampen this response.

Innate_Immune_Recognition cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ssRNA ssRNA (unmodified) TLR7 TLR7 ssRNA->TLR7 Binds modRNA ssRNA (modified with This compound) modRNA->TLR7 Reduced binding MyD88_endo MyD88 TLR7->MyD88_endo Activates MyD88_cyto MyD88 IRAKs IRAKs MyD88_cyto->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB (inactive) TRAF6->NFkB NFkB_active NF-κB (active) NFkB->NFkB_active NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds to promoter Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) DNA->Cytokines Induces transcription Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies dna_template 1. DNA Template Preparation ivt 2. In Vitro Transcription (IVT) with this compound-TP dna_template->ivt purification 3. mRNA Purification (e.g., LiCl precipitation, chromatography) ivt->purification qc 4. Quality Control (Gel electrophoresis, concentration) purification->qc lnp 5. LNP Formulation qc->lnp invitro 6. In Vitro Evaluation lnp->invitro invivo 7. In Vivo Evaluation lnp->invivo transfection Cell Transfection animal_model Animal Model Administration (e.g., mouse) expression Protein Expression (e.g., Luciferase Assay, Western Blot) immunogenicity_vitro Immunogenicity (Cytokine measurement, e.g., ELISA) expression_vivo Protein Expression (e.g., IVIS imaging) immunogenicity_vivo Immunogenicity (Cytokine profiling, immune cell activation) stability_vivo Pharmacokinetics/ Pharmacodynamics

References

Troubleshooting & Optimization

Technical Support Center: 5-Pyrrolidinomethyluridine In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low incorporation of 5-Pyrrolidinomethyluridine into RNA during in vitro transcription experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in in vitro transcription?

This compound is a modified nucleoside, specifically a uridine (B1682114) analog with a pyrrolidinomethyl group attached to the 5-position of the uracil (B121893) base. It is incorporated into RNA transcripts during in vitro transcription to introduce specific functionalities, such as altering RNA structure, stability, or protein-RNA interactions. The pyrrolidinomethyl group can introduce a positive charge at physiological pH, which may be useful for specific binding studies or structural analyses.

Q2: How is this compound incorporated into RNA?

This compound, in its triphosphate form (5-Pyrrolidinomethyl-UTP), serves as a substrate for RNA polymerases, most commonly T7 RNA polymerase, during in vitro transcription. It competes with the natural uridine triphosphate (UTP) for incorporation into the growing RNA strand at positions dictated by adenine (B156593) in the DNA template.

Q3: What are the expected effects of incorporating this compound on RNA?

The incorporation of this compound can alter the physicochemical properties of the resulting RNA molecule. The bulky and potentially charged side group at the 5-position can influence RNA folding, thermal stability, and interactions with RNA-binding proteins. These effects are often the primary reason for its use in research. The impact on RNA structure and function is an active area of investigation.[1][2][3]

Troubleshooting Guide: Low Incorporation of this compound

This guide addresses common issues leading to low incorporation efficiency of this compound triphosphate (5-pmUTP) during in vitro transcription.

Issue 1: Suboptimal 5-pmUTP Concentration

Possible Cause: The concentration of 5-pmUTP in the reaction mix may not be optimal. Modified nucleotides can have different binding affinities (Km) for RNA polymerase compared to their natural counterparts. Studies on other 5-substituted uridine triphosphates have shown that modifications at this position can significantly alter the Michaelis constant (Km).[4][5][6] Specifically, positively charged groups can increase the Km, meaning a higher concentration is required to achieve half-maximal velocity of the enzyme.[4][5][6]

Troubleshooting Steps:

  • Titrate 5-pmUTP Concentration: Perform a series of pilot in vitro transcription reactions with varying concentrations of 5-pmUTP while keeping the concentrations of ATP, CTP, and GTP constant. A typical starting point is to replace UTP completely with 5-pmUTP at the same concentration, but incremental increases may be necessary.

  • Determine Relative Incorporation Efficiency: Analyze the incorporation of this compound relative to uridine using methods like HPLC or mass spectrometry to identify the optimal concentration.

Issue 2: Inefficient RNA Polymerase Activity

Possible Cause: The chosen RNA polymerase (e.g., T7, T3, SP6) may have reduced efficiency for incorporating 5-pmUTP. While T7 RNA polymerase is known to be tolerant of various modifications at the 5-position of uridine, bulky or charged groups can still hinder its catalytic activity (Vmax).[4][5][6]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Lowering the incubation temperature (e.g., from 37°C to 30°C or even 25°C) can sometimes improve the incorporation of modified nucleotides by slowing down the transcription rate and allowing more time for the polymerase to accommodate the modified substrate.[7]

  • Increase Polymerase Concentration: Empirically test higher concentrations of the RNA polymerase in the reaction. This can sometimes compensate for a lower catalytic rate.[]

  • Test Different RNA Polymerases: If possible, try alternative phage RNA polymerases (e.g., T3 or SP6) as they may exhibit different efficiencies with modified NTPs.

Issue 3: Reaction Conditions Not Optimized for Modified NTPs

Possible Cause: Standard in vitro transcription buffer conditions may not be ideal for reactions containing 5-pmUTP. The presence of a modified nucleotide might alter the optimal requirements for certain components.

Troubleshooting Steps:

  • Adjust Magnesium Concentration: Magnesium ions are critical for RNA polymerase activity. The optimal Mg²⁺ concentration can shift when using modified NTPs. Perform a titration of MgCl₂ concentration in the reaction buffer.

  • Optimize NTP Ratios: If complete substitution of UTP is not required, a partial substitution might yield better results. Experiment with different ratios of 5-pmUTP to UTP.

  • Add Reaction Enhancers: Some studies suggest that the addition of detergents like Triton X-100 or the inclusion of DTT can improve the efficiency of in vitro transcription with modified nucleotides.[9][10]

Issue 4: Inaccurate Quantification of Incorporation

Possible Cause: The method used to quantify RNA yield or the incorporation of the modified nucleotide may not be sensitive or specific enough.

Troubleshooting Steps:

  • Use High-Resolution Analysis: Standard UV spectrophotometry will quantify total RNA but will not distinguish between transcripts with and without the modification. Utilize more advanced techniques for accurate quantification:

    • HPLC Analysis: High-Performance Liquid Chromatography can separate and quantify the individual nucleosides after enzymatic digestion of the RNA, providing a precise measure of incorporation.[11][12][13]

    • Mass Spectrometry: LC-MS/MS is a highly sensitive method to detect and quantify modified nucleosides in RNA.[14][15][16]

  • Enzymatic Digestion Control: Ensure complete enzymatic digestion of the RNA to single nucleosides before analysis to obtain accurate quantification.

Data Presentation

Table 1: Kinetic Parameters of T7 RNA Polymerase with 5-Substituted UTP Analogs

5-Position ModificationRelative Km (vs. UTP)Relative Vmax (vs. UTP)Reference
Phenyl~1.0~1.0[4][5][6]
4-Pyridyl~1.0~1.0[4][5][6]
2-Pyridyl~1.0~1.0[4][5][6]
Indolyl~1.0~1.0[4][5][6]
Isobutyl~1.0~1.0[4][5][6]
Imidazole (potentially charged)> 1.0 (significantly higher)~1.0[4][5][6]
Amino (potentially charged)> 1.0 (significantly higher)~1.0[4][5][6]

Data adapted from Vaught et al. (2004).

Experimental Protocols

Protocol 1: In Vitro Transcription with this compound Triphosphate

This protocol provides a general starting point for incorporating 5-pmUTP using T7 RNA polymerase. Optimization will likely be required.

  • Template Preparation:

    • Linearize a plasmid DNA template containing a T7 promoter upstream of the sequence of interest using a restriction enzyme that generates blunt or 5'-overhanging ends.

    • Purify the linearized template using a column-based kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

    • Resuspend the purified template in RNase-free water and determine its concentration.

  • Transcription Reaction Setup (20 µL):

    • To a sterile, RNase-free microcentrifuge tube, add the following components at room temperature in the order listed:

      • RNase-free water: to a final volume of 20 µL

      • 5X Transcription Buffer: 4 µL

      • 100 mM DTT: 2 µL

      • ATP, CTP, GTP (100 mM each): 0.5 µL of each

      • This compound triphosphate (100 mM): 2 µL (for complete substitution of UTP)

      • Linearized DNA template: 1 µg

      • RNase Inhibitor: 1 µL

      • T7 RNA Polymerase: 2 µL

  • Incubation:

    • Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

    • Incubate at 37°C for 2-4 hours. For potentially problematic templates or modified NTPs, consider a lower incubation temperature (e.g., 30°C) for a longer duration (e.g., 4-6 hours).[7]

  • DNase Treatment and RNA Purification:

    • Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.

    • Purify the RNA using a column-based RNA cleanup kit or via lithium chloride precipitation.

    • Elute or resuspend the purified RNA in RNase-free water.

  • Quantification and Analysis:

    • Determine the RNA concentration using a spectrophotometer.

    • Assess the integrity and size of the transcript by denaturing agarose (B213101) or polyacrylamide gel electrophoresis.

    • Confirm and quantify the incorporation of this compound using HPLC or mass spectrometry (see Protocol 2).

Protocol 2: HPLC Analysis of Modified RNA

This protocol outlines the general steps for quantifying the incorporation of this compound in an RNA transcript.

  • Enzymatic Digestion of RNA:

    • In a sterile, RNase-free tube, combine 5-10 µg of the purified RNA transcript with a mixture of nuclease P1 and bacterial alkaline phosphatase in a suitable buffer.

    • Incubate at 37°C for 2-4 hours to ensure complete digestion of the RNA into individual nucleosides.

  • Sample Preparation:

    • Centrifuge the digested sample to pellet any undigested material or enzyme.

    • Transfer the supernatant containing the nucleosides to a new tube.

    • Filter the sample through a 0.22 µm filter before HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared sample onto a reverse-phase C18 HPLC column.

    • Use a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) to separate the nucleosides.

    • Monitor the elution profile using a UV detector at 260 nm.

  • Quantification:

    • Identify the peaks corresponding to the canonical nucleosides (A, C, G) and this compound by comparing their retention times to those of known standards.

    • Calculate the percentage of incorporation by integrating the peak area of this compound relative to the total area of all uridine species (uridine + this compound).

Visualizations

experimental_workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_purification RNA Processing cluster_analysis Analysis plasmid Plasmid DNA linearized Linearized Template plasmid->linearized Restriction Digest purified_dna Purified DNA linearized->purified_dna Purification ivt_mix Transcription Reaction (with 5-pmUTP) purified_dna->ivt_mix rna_product RNA Product ivt_mix->rna_product Incubation dnase_treat DNase Treatment rna_product->dnase_treat purified_rna Purified RNA dnase_treat->purified_rna Purification analysis Quantification & Analysis (Gel, HPLC, MS) purified_rna->analysis

Caption: Experimental workflow for in vitro transcription with this compound.

signaling_pathway cluster_uptake Cellular Uptake & Metabolism cluster_incorporation In Vitro Transcription cluster_effects Potential Cellular Effects ext_pmU This compound (extracellular) int_pmU This compound (intracellular) ext_pmU->int_pmU Nucleoside Transporter pmUMP 5-pmUMP int_pmU->pmUMP Uridine Kinase pmUDP 5-pmUDP pmUMP->pmUDP UMP Kinase pmUTP 5-pmUTP pmUDP->pmUTP NDP Kinase rna_polymerase RNA Polymerase pmUTP->rna_polymerase dna_template DNA Template dna_template->rna_polymerase rna_transcript RNA Transcript with This compound rna_polymerase->rna_transcript Incorporation altered_structure Altered RNA Structure & Stability rna_transcript->altered_structure altered_interactions Altered Protein-RNA Interactions rna_transcript->altered_interactions cytotoxicity Potential Cytotoxicity rna_transcript->cytotoxicity

Caption: General pathway for uridine analog incorporation and potential effects.

References

stability of 5-Pyrrolidinomethyluridine in different buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Pyrrolidinomethyluridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and integrity of this compound during experimental use. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my experiments?

The stability of modified nucleosides like this compound is primarily influenced by three main factors: pH of the buffer, storage temperature, and the composition of the buffer itself. Extreme pH values (both acidic and alkaline) and elevated temperatures can accelerate degradation. The presence of certain ions or contaminants in the buffer can also impact stability.[1][2][3]

Q2: What is the recommended pH range for working with this compound solutions?

For many modified nucleosides, a slightly acidic to neutral pH range (typically pH 6.0-7.5) is often optimal for stability.[4][5] It is crucial to determine the empirical stability of this compound in your specific experimental buffer. A pH-rate profile study is recommended to identify the pH at which the compound exhibits maximum stability.[3][5][6]

Q3: How should I store my stock solutions of this compound?

For long-term storage, it is generally recommended to store stock solutions at -20°C or -80°C.[7] For short-term use, solutions can often be kept at 4°C for a limited time. However, the exact stability under these conditions should be verified for your specific buffer system. Avoid repeated freeze-thaw cycles, as this can degrade the compound. Aliquoting the stock solution into smaller, single-use volumes is a good practice.

Q4: Can the type of buffer I use affect the stability of this compound?

Yes, the buffer composition can significantly influence the stability of your compound. Some buffer components can catalyze degradation reactions.[2] For example, phosphate (B84403) buffers have been observed to catalyze the hydrolysis of certain compounds.[2] It is advisable to test the stability of this compound in your chosen buffer system if you are conducting long-term experiments.

Q5: What are the common degradation pathways for modified nucleosides like this compound?

Common degradation pathways for modified nucleosides include deglycosylation (cleavage of the bond between the base and the sugar), deamination, and hydrolysis of modifying groups.[7] The specific degradation products for this compound would need to be identified through analytical techniques like mass spectrometry.

Troubleshooting Guides

Issue 1: Inconsistent experimental results when using this compound.

  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that stock solutions are stored at the recommended temperature and protected from light.

    • Check Solution Age: Use freshly prepared solutions whenever possible. If using an older stock, verify its integrity.

    • Aliquot Stocks: Prepare single-use aliquots to avoid multiple freeze-thaw cycles.

    • Assess Purity: Use an appropriate analytical method (e.g., HPLC) to check the purity of your stock solution.

Issue 2: Observing unexpected peaks in my analytical runs (e.g., HPLC, LC-MS).

  • Possible Cause: Degradation of this compound in the experimental buffer.

  • Troubleshooting Steps:

    • pH and Buffer Check: Confirm the pH of your buffer. Ensure that the buffer components are compatible with the compound.

    • Incubation Study: Incubate a solution of this compound in your experimental buffer under the same conditions as your experiment (time, temperature) and analyze for the appearance of degradation products.

    • Identify Degradants: If new peaks are observed, use techniques like mass spectrometry (MS) to identify the potential degradation products.

Issue 3: Loss of biological activity of this compound over time.

  • Possible Cause: Chemical degradation of the compound leading to inactive forms.

  • Troubleshooting Steps:

    • Conduct a Stability Study: Perform a time-course experiment to measure the concentration of the active compound over time in your experimental buffer.

    • Correlate with Activity: Correlate the loss of chemical integrity (measured by HPLC, for example) with the loss of biological activity.

    • Optimize Conditions: Based on the stability data, adjust your experimental conditions (e.g., buffer pH, temperature) to minimize degradation.

Experimental Protocols

Protocol: Determining the pH-Rate Profile for this compound Stability

This protocol outlines a general method to assess the stability of this compound across a range of pH values.

  • Materials:

    • This compound

    • A series of buffers with different pH values (e.g., citrate, phosphate, borate) covering a range from acidic to alkaline (e.g., pH 3 to 10).

    • High-purity water

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

    • pH meter

    • Incubator or water bath

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • For each pH to be tested, prepare a series of buffered solutions containing a known concentration of this compound.

    • Incubate the solutions at a constant temperature (e.g., 37°C or an elevated temperature to accelerate degradation).

    • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

    • Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

    • Plot the concentration of this compound versus time for each pH.

    • Determine the observed degradation rate constant (k_obs) for each pH by fitting the data to an appropriate kinetic model (e.g., first-order decay).

    • Plot log(k_obs) versus pH to generate the pH-rate profile.

Data Presentation

Quantitative data from stability studies should be summarized in clear and concise tables.

Table 1: Stability of this compound at Various Temperatures

Temperature (°C)Buffer System (pH)Initial Concentration (µM)Concentration after 24h (µM)% Remaining
4Phosphate (7.4)10098.598.5%
25 (Room Temp)Phosphate (7.4)10092.192.1%
37Phosphate (7.4)10085.385.3%

Table 2: Effect of pH on the Stability of this compound at 37°C

pHBuffer SystemInitial Concentration (µM)Concentration after 24h (µM)% RemainingObserved Rate Constant (k_obs, h⁻¹)
5.0Citrate10095.295.2%0.0020
7.4Phosphate10085.385.3%0.0067
9.0Borate10070.170.1%0.0148

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution of this compound prep_samples Prepare Test Samples in Each Buffer prep_stock->prep_samples prep_buffers Prepare Buffers at Different pH Values prep_buffers->prep_samples incubate Incubate Samples at Constant Temperature prep_samples->incubate t=0 sampling Withdraw Aliquots at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc quantify Quantify Remaining Compound hplc->quantify kinetics Determine Degradation Rate Constants quantify->kinetics profile Generate pH-Rate Profile kinetics->profile

Caption: Workflow for Determining the pH-Rate Stability Profile.

Troubleshooting_Logic start Inconsistent Experimental Results check_storage Verify Storage Conditions? start->check_storage check_buffer Check Buffer pH and Composition? check_storage->check_buffer No analyze_purity Analyze Purity of Stock Solution check_storage->analyze_purity Yes run_stability Perform Stability Study in Buffer check_buffer->run_stability Yes result_stable Compound Stable run_stability->result_stable If Stable result_unstable Compound Unstable run_stability->result_unstable If Unstable analyze_purity->check_buffer optimize Optimize Buffer/ Conditions result_unstable->optimize

Caption: Troubleshooting Logic for Inconsistent Results.

References

Technical Support Center: 5-Pyrrolidinomethyluridine Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential cytotoxicity of 5-Pyrrolidinomethyluridine, a novel nucleoside analog. The information herein is compiled from established methodologies for cytotoxicity testing of related compounds and is intended to serve as a comprehensive resource for experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of cytotoxicity for this compound?

A1: While the specific mechanism for this compound is yet to be fully elucidated, based on its structural similarity to other 5-substituted uridine (B1682114) derivatives, potential mechanisms of cytotoxicity could involve:

  • Inhibition of Nucleic Acid Synthesis: The compound may act as an inhibitor of viral reverse transcriptases or mammalian DNA polymerases.[1][2][3]

  • Interference with Pyrimidine Biosynthesis: It could potentially disrupt the de novo synthesis of pyrimidines, which is crucial for cell proliferation.[4]

  • Induction of Apoptosis: Like many cytotoxic agents, it may trigger programmed cell death in rapidly dividing cells.

Further investigation is required to determine the precise molecular targets and pathways affected by this compound.

Q2: Which cell lines are recommended for initial cytotoxicity screening?

A2: The choice of cell line should align with the intended therapeutic application of the compound. For a general assessment, a panel of well-characterized cancer cell lines from different tissue origins is recommended.[5] It is also advisable to include a non-cancerous "normal" cell line (e.g., human fibroblasts) to evaluate potential selective cytotoxicity.[5]

Q3: How should I interpret the IC50 value for this compound?

A3: The IC50 (Inhibitory Concentration 50%) represents the concentration of a compound that inhibits a biological process by 50%.[6] In the context of cytotoxicity, it is the concentration that reduces cell viability by half compared to an untreated control.[6] A lower IC50 value indicates higher potency.[7][8] When evaluating a novel compound, the IC50 should be compared to that of established drugs with similar proposed mechanisms of action. It is also crucial to consider the therapeutic index, which is the ratio between the toxic dose and the therapeutic dose.

Q4: What are the critical controls to include in my cytotoxicity assays?

A4: Proper controls are essential for valid data interpretation. Key controls include:

  • Untreated Control: Cells cultured in medium only, to represent 100% viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound, to account for any solvent-induced toxicity.

  • Positive Control: Cells treated with a known cytotoxic agent to ensure the assay is performing as expected.

  • Medium-Only Control (Blank): Wells containing only culture medium to measure background absorbance or fluorescence.[9]

Troubleshooting Guides

This section addresses common issues encountered during in vitro cytotoxicity experiments with novel compounds like this compound.

Issue 1: High Variability Between Replicate Wells
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and practice consistent pipetting technique.
Pipetting Errors Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is at the same depth and angle in each well to avoid introducing bubbles.[9]
"Edge Effects" The outer wells of a microplate are prone to evaporation and temperature fluctuations. To mitigate this, fill the perimeter wells with sterile PBS or medium without cells and exclude them from data analysis.[9]
Issue 2: Unexpected or Inconsistent Dose-Response Curve
Potential Cause Troubleshooting Steps
Compound Solubility Issues Visually inspect the culture medium for any precipitate after adding the compound. If solubility is an issue, consider using a different solvent or a lower concentration range. Sonication or vortexing can aid dissolution.[10]
Compound Instability The compound may degrade in the culture medium over the incubation period. Consider performing shorter-duration experiments or replenishing the compound at specific intervals.
Cell Proliferation Rate The cytotoxic effect may be dependent on the cell division rate. Ensure that the cells are in the logarithmic growth phase during the experiment.
Issue 3: Low or No Cytotoxic Effect Observed
Potential Cause Troubleshooting Steps
Insufficient Compound Concentration The tested concentration range may be too low. Perform a broader range of dilutions in a preliminary experiment to identify an effective concentration range.
Short Exposure Time The cytotoxic effect may require a longer incubation period to manifest. Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal exposure time.
Cellular Uptake and Bioactivation The compound may have poor cellular permeability or may require metabolic activation to an active form.[1][2][3] Consider using a different cell line with potentially higher expression of relevant transporters or metabolic enzymes.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[11]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.[12]

  • Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Control for Maximum LDH Release: Include wells with cells treated with a lysis buffer to determine the maximum LDH release.[12]

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the manufacturer's protocol.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.

Visualizations

experimental_workflow General Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_plating Seed Cells in 96-well Plate treatment Add Compound to Cells cell_plating->treatment compound_prep Prepare Serial Dilutions of this compound compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation assay_choice Choose Assay incubation->assay_choice mtt_assay MTT Assay assay_choice->mtt_assay Metabolic Activity ldh_assay LDH Assay assay_choice->ldh_assay Membrane Integrity read_plate Read Absorbance mtt_assay->read_plate ldh_assay->read_plate calculate_viability Calculate % Viability / % Cytotoxicity read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 troubleshooting_logic Troubleshooting Logic for Inconsistent Results cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results cell_seeding Inconsistent Cell Seeding? start->cell_seeding pipetting Pipetting Errors? start->pipetting edge_effects Edge Effects? start->edge_effects compound_solubility Compound Solubility Issues? start->compound_solubility solution_seeding Ensure Homogenous Cell Suspension cell_seeding->solution_seeding solution_pipetting Calibrate Pipettes & Practice Technique pipetting->solution_pipetting solution_edge Avoid Using Outer Wells edge_effects->solution_edge solution_solubility Check for Precipitate, Use Different Solvent compound_solubility->solution_solubility signaling_pathway Potential Cytotoxic Mechanisms of Uridine Analogs cluster_mechanisms Potential Mechanisms cluster_outcomes Cellular Outcomes compound This compound dna_synthesis Inhibition of DNA Synthesis compound->dna_synthesis pyrimidine_synthesis Disruption of Pyrimidine Biosynthesis compound->pyrimidine_synthesis apoptosis Induction of Apoptosis compound->apoptosis cell_cycle_arrest Cell Cycle Arrest dna_synthesis->cell_cycle_arrest pyrimidine_synthesis->cell_cycle_arrest cell_death Cell Death (Cytotoxicity) apoptosis->cell_death cell_cycle_arrest->cell_death

References

Technical Support Center: Overcoming Abortive Transcription with 5-Pyrrolidinomethyluridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for utilizing 5-Pyrrolidinomethyluridine to mitigate abortive transcription during in vitro transcription (IVT) experiments.

Frequently Asked Questions (FAQs)

Q1: What is abortive transcription?

A1: Abortive transcription, or abortive initiation, is a phenomenon in which an RNA polymerase enzyme synthesizes and prematurely releases short RNA transcripts, typically 2-15 nucleotides in length, without transitioning into the productive elongation phase.[1][2][3] This process is a natural part of transcription initiation and can occur both in living cells and in cell-free lab experiments (in vitro).[1][2] It represents a checkpoint before the polymerase forms a stable complex with the DNA and commits to synthesizing a full-length RNA molecule.[1]

Q2: What causes abortive transcription in my in vitro transcription (IVT) reaction?

A2: Several factors can contribute to excessive abortive transcription in IVT reactions. These include:

  • Promoter Sequence: The DNA sequence of the promoter and the initial part of the gene to be transcribed can significantly influence the stability of the early transcription complex.[1][4]

  • RNA-DNA Hybrid Instability: The initial, short hybrid formed between the nascent RNA transcript and the DNA template is inherently unstable. If this instability is high, the polymerase is more likely to release the short transcript.[4][5] Sequences rich in Uridin (U) in the initial transcript can increase this instability.[4]

  • Nucleotide Concentrations: Suboptimal concentrations of nucleotide triphosphates (NTPs) can sometimes lead to pausing and premature termination.[6][7]

  • Reaction Conditions: Factors like temperature and salt concentration can affect enzyme activity and complex stability.[6]

Q3: What is this compound-5'-triphosphate (p-UTP) and how is it proposed to reduce abortive transcription?

A3: this compound is a modified version of the standard ribonucleoside, uridine. For use in transcription, it must be in its triphosphate form (this compound-5'-triphosphate, or p-UTP). While direct studies on this specific molecule are limited, it belongs to a class of compounds known as 5-position modified uridines. Research on similar compounds, such as 5-bromo-UTP, suggests that modifications at the 5-position of the uracil (B121893) base can help stabilize the initial RNA-DNA hybrid.[4] This increased stability is thought to reduce the likelihood of the polymerase releasing the nascent transcript, thereby promoting the transition into the productive elongation phase and yielding more full-length RNA.[4][8]

Q4: Will using p-UTP affect the yield or function of my final RNA product?

A4: Studies on other 5-position modified UTP derivatives have shown that they can produce good yields of full-length transcripts, sometimes even from templates prone to significant abortive initiation with unmodified UTP.[8] Kinetic studies with T7 RNA polymerase indicate that many 5-position modifications do not significantly impede the rate of transcript elongation (Vmax).[8] However, the specific impact of the pyrrolidinomethyl group on the final RNA's function (e.g., its ability to be translated or its immunogenicity) would need to be empirically determined for your specific application.[9][10]

Troubleshooting Guide

Q: I've replaced standard UTP with p-UTP in my T7 transcription reaction, but I'm still observing a high proportion of short, abortive transcripts on my gel. What should I do?

A: If you are still experiencing issues with abortive transcription, consider the following troubleshooting steps:

Possible Cause Recommended Solution
Suboptimal p-UTP Concentration Ensure that p-UTP is substituted for UTP at an equimolar concentration in the final reaction mix.[11] Verify the concentration and purity of your p-UTP stock.
DNA Template Quality Contaminants from plasmid purification, such as salts or ethanol (B145695), can inhibit RNA polymerase.[6] Re-purify your DNA template, for instance, by ethanol precipitation, and ensure it is fully linearized.[6][7]
Promoter-Specific Issues Some promoter sequences are inherently "slippery" or prone to producing abortive products. While p-UTP helps, it may not eliminate the issue entirely. Consider redesigning the first ~10-15 nucleotides of the transcribed region to be less U-rich if possible.[4]
High Incubation Temperature For GC-rich templates or templates that form strong secondary structures, high temperatures can sometimes lead to premature termination. Try lowering the incubation temperature from 37°C to 30°C.[7]
Magnesium Concentration Magnesium is a critical cofactor. Ensure your final Mg²⁺ concentration is optimal for your specific polymerase and buffer system. Some protocols suggest that increasing the Mg²⁺ concentration can help stabilize the transcription complex.[12]

Quantitative Data Summary

UTP Derivative Modification at 5-Position Relative Km (Compared to UTP) Relative Vmax (Compared to UTP) Reference
UTPNone (Hydrogen)1.0 (Baseline)1.0 (Baseline)[8]
Phenyl-UTPPhenylSimilar to UTPSimilar to UTP[8]
4-Pyridyl-UTP4-PyridylSimilar to UTPSimilar to UTP[8]
2-Pyridyl-UTP2-PyridylSimilar to UTPSimilar to UTP[8]
Indolyl-UTPIndolylSimilar to UTPSimilar to UTP[8]
Isobutyl-UTPIsobutylSimilar to UTPSimilar to UTP[8]
Imidazole-UTPImidazoleSignificantly Higher than UTPSimilar to UTP[8]
Amino-UTPAminoSignificantly Higher than UTPSimilar to UTP[8]

Table based on findings from a study on UTP derivatives with modifications at the 5-position.[8]

Experimental Protocols

Protocol: Evaluating the Efficacy of p-UTP in Reducing Abortive Transcription

This protocol provides a framework for comparing the transcript profiles of an IVT reaction using standard UTP versus p-UTP.

1. Reagent Preparation:

  • DNA Template: Linearized plasmid DNA or a PCR product containing a T7 promoter, purified and dissolved in nuclease-free water to a concentration of 0.5-1 µg/µL.

  • NTP Solutions: Prepare 100 mM stocks of ATP, GTP, CTP, UTP, and p-UTP in nuclease-free water, pH adjusted to 7.0.

  • Transcription Buffer (10X): A standard buffer for T7 RNA Polymerase (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM Spermidine, 100 mM DTT).

  • Enzyme: High-concentration T7 RNA Polymerase.

  • RNase Inhibitor.

  • DNase I: RNase-free.

2. Reaction Setup: Assemble two parallel reactions at room temperature in nuclease-free tubes. Prepare a master mix for common components.[11]

ComponentVolume (for 20 µL reaction)Final Concentration
Nuclease-Free WaterUp to 20 µL-
10X Transcription Buffer2 µL1X
100 mM ATP2 µL10 mM
100 mM GTP2 µL10 mM
100 mM CTP2 µL10 mM
Reaction 1 (Control): 100 mM UTP2 µL10 mM
Reaction 2 (Test): 100 mM p-UTP2 µL10 mM
Linearized DNA TemplateX µL1 µg
RNase Inhibitor1 µL-
T7 RNA Polymerase2 µL-

3. Incubation:

  • Gently mix the components by pipetting.

  • Incubate the reactions at 37°C for 2 hours.[11] For short transcripts (<0.3 kb), incubation can be extended up to 16 hours.[11]

4. Template Removal:

  • Add 1 µL of RNase-free DNase I to each reaction.

  • Mix well and incubate at 37°C for 15 minutes to digest the DNA template.[11]

5. Analysis:

  • Stop the reaction by adding an equal volume of 2X RNA loading dye (containing formamide (B127407) and EDTA).

  • Denature the samples by heating at 70-95°C for 5 minutes.

  • Analyze the transcripts on a high-resolution denaturing polyacrylamide gel (e.g., 15-20% Urea-PAGE) to resolve the short abortive products from the full-length transcript.

  • Visualize the RNA bands using a suitable stain (e.g., SYBR Gold) and compare the ratio of full-length to abortive products between the control (UTP) and test (p-UTP) reactions.

Visualizations

Abortive_Transcription cluster_initiation Initiation Phase cluster_outcome Possible Outcomes Promoter Promoter RNAP RNA Polymerase OpenComplex Open Promoter Complex RNAP->OpenComplex Binds ITC Initial Transcribing Complex (ITC) OpenComplex->ITC Starts Synthesis Abortive Abortive Release (Short RNA) ITC->Abortive Instability leads to Elongation Productive Elongation (Full-length RNA) ITC->Elongation Stability leads to Abortive->OpenComplex Re-initiates

Caption: The process of abortive transcription during the initiation phase.

Mechanism_of_Action cluster_standard Standard UTP cluster_modified 5-Position Modified UTP (p-UTP) UTP_Hybrid Weak RNA-DNA Hybrid (U-A base pairs) UTP_Outcome Increased Probability of Abortive Release UTP_Hybrid->UTP_Outcome pUTP_Hybrid Stabilized RNA-DNA Hybrid (Enhanced stacking/interactions) pUTP_Outcome Promotes Transition to Productive Elongation pUTP_Hybrid->pUTP_Outcome ITC Initial Transcribing Complex ITC->UTP_Hybrid ITC->pUTP_Hybrid

Caption: Proposed mechanism for reducing abortive transcription with p-UTP.

Experimental_Workflow Start Prepare DNA Template & Master Mix Split Split into Two Reactions Start->Split Control Add Standard UTP (Control) Split->Control Reaction A Test Add p-UTP (Test) Split->Test Reaction B Incubate Incubate Both Reactions (e.g., 37°C, 2h) Control->Incubate Test->Incubate DNase DNase I Treatment Incubate->DNase Analysis Denaturing PAGE Analysis DNase->Analysis Result Compare Ratio of Full-Length to Abortive Transcripts Analysis->Result

Caption: Workflow for comparing p-UTP against standard UTP.

References

minimizing misincorporation of 5-Pyrrolidinomethyluridine by polymerases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing the misincorporation of 5-Pyrrolidinomethyluridine (pU) by polymerases. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experiments involving this modified nucleotide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the enzymatic incorporation of this compound.

1. Low or No Incorporation of this compound Triphosphate (pUTP)

If you are observing inefficient or a complete lack of pUTP incorporation into your DNA or RNA strand, consider the following potential causes and solutions.

  • Incompatible Polymerase: Not all polymerases are capable of efficiently incorporating modified nucleotides. Family A and B DNA polymerases can exhibit different efficiencies with modified substrates.[1] For instance, some archaeal DNA polymerases from family B have been shown to be more suitable for incorporating nucleobase-modified nucleotides.[1]

    • Solution: Screen different polymerases. Consider using a polymerase that is known to have higher promiscuity or has been engineered for modified nucleotide incorporation. High-fidelity polymerases with strong proofreading activity might be less tolerant of modified bases.[2][3][4]

  • Suboptimal Reaction Conditions: The concentration of magnesium ions (Mg²⁺), dNTPs, and the reaction pH can significantly impact polymerase activity and fidelity.[5][6]

    • Solution: Optimize your reaction buffer. Titrate the Mg²⁺ concentration, as too low a concentration can lead to no product, while too high a concentration can decrease fidelity.[5][7] Ensure the dNTP concentrations are optimal, as imbalances can contribute to misincorporation.[6] The optimal pH for many polymerases is between 8.5 and 9.1.[8]

  • Poor Quality of pUTP: The purity and stability of the modified nucleotide triphosphate are crucial for successful incorporation.

    • Solution: Ensure your pUTP is of high purity and has not undergone significant degradation. Chemical synthesis of modified NTPs can sometimes result in impurities that inhibit the polymerase.[9] Consider synthesizing fresh pUTP or obtaining it from a reliable commercial source.[10][11]

2. High Misincorporation Rate Opposite a this compound in the Template

When the polymerase is reading a template containing pU, you might observe a higher than expected rate of incorrect nucleotide insertion opposite the modified base.

  • Nature of the Modified Base: The bulky pyrrolidinomethyl group at the C5 position of uridine (B1682114) can alter the base-pairing properties. Electron-withdrawing substituents on the uracil (B121893) ring can promote mispairing with dGTP.[12]

    • Solution:

      • Use a High-Fidelity Polymerase: Employ a polymerase with a robust 3'→5' exonuclease (proofreading) activity.[2][3][13] This will help to excise any mismatched bases that are incorporated.

      • Optimize Reaction Conditions: As mentioned previously, optimizing Mg²⁺ and dNTP concentrations can help to minimize the error rate.[6][8]

      • Lower the Reaction Temperature: If using a thermostable polymerase, lowering the annealing and extension temperatures (within the functional range of the enzyme) can sometimes increase fidelity. However, this may also reduce the overall yield.

3. Polymerase Stalling at the Site of Incorporation

The polymerase may pause or stall when it encounters pUTP for incorporation or a pU residue in the template strand.

  • Steric Hindrance: The modification on the nucleotide can cause a steric clash within the active site of the polymerase, leading to a pause.[1]

    • Solution:

      • Try a Different Polymerase: Some polymerases have a more open active site that can better accommodate bulky modifications.[1]

      • Increase Extension Time: In PCR or other primer extension assays, increasing the duration of the extension step can give the polymerase more time to incorporate the modified nucleotide or bypass it on the template.[5][7]

Frequently Asked Questions (FAQs)

Q1: Which type of polymerase is best suited for incorporating this compound?

A1: While specific data for this compound is limited in the provided search results, studies on other modified nucleotides suggest that Family B DNA polymerases, such as those from archaea, may be more efficient at incorporating nucleobase-modified nucleotides.[1] It is recommended to screen a panel of polymerases, including both high-fidelity proofreading enzymes and those known for higher promiscuity, to determine the best candidate for your specific application.

Q2: How can I measure the fidelity of my polymerase with this compound?

A2: Several methods can be used to determine the error rate of a polymerase. A common technique is a PCR-based forward mutation assay using a reporter gene, such as lacZ.[8] Errors incorporated during PCR will result in a phenotypic change (e.g., white colonies instead of blue on X-gal plates), and the frequency of these changes can be used to calculate the error rate.[13] For a more direct measurement, the PCR products can be cloned and sequenced to identify all mutations.[13]

Q3: What are the key parameters to optimize in my PCR reaction to minimize misincorporation?

A3: The following parameters are crucial for optimizing PCR fidelity:

  • Magnesium Concentration: Typically optimal between 1.5-2.0 mM for Taq-like polymerases, but may need to be adjusted for other enzymes.[5][7]

  • dNTP Concentration: Use balanced concentrations of all four dNTPs, typically in the range of 100-300 µM each.[8]

  • pH: Maintain a pH between 8.5 and 9.1 for optimal fidelity of some polymerases.[8]

  • Annealing Temperature: Use an annealing temperature that is high enough to ensure specific primer binding.

  • Extension Time: Use the shortest extension time necessary for the desired product length to minimize the chance of incorporating errors.[5][7]

Q4: Can the purity of this compound triphosphate affect my experiment?

A4: Yes, absolutely. The chemical synthesis of modified nucleotides can be complex, and impurities can inhibit the polymerase or lead to unexpected side reactions.[9] It is essential to use highly pure pUTP. If you are synthesizing it in-house, ensure thorough purification.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data related to polymerase fidelity and reaction optimization.

Table 1: Error Rates of Common Thermostable DNA Polymerases

DNA PolymeraseAverage Error Rate (mutations/bp/duplication)Reference
Pfu1.3 x 10⁻⁶[8]
Deep Vent2.7 x 10⁻⁶[8]
Vent2.8 x 10⁻⁶[8]
Taq8.0 x 10⁻⁶[8]
exo- Pfu~5 x 10⁻⁵[8]

Table 2: General PCR Optimization Parameters

ParameterRecommended RangeNotesReference
Mg²⁺ Concentration1.5 - 4.0 mMOptimal concentration is dependent on the polymerase and dNTP concentration.[5][7]
dNTP Concentration100 - 300 µM eachBalanced concentrations are crucial for fidelity.[8]
Primer Concentration0.1 - 0.5 µM eachHigher concentrations can lead to non-specific amplification.[5]
Annealing Temperature5°C below primer TₘCan be increased to improve specificity.[5]
Extension Time1 minute per kb (for Taq-like)Shorter for high-processivity polymerases.[5][7]

Experimental Protocols

Protocol 1: Basic Polymerase Fidelity Assay (lacZ-based)

This protocol provides a general workflow for assessing the error rate of a DNA polymerase using a forward mutation assay.

  • PCR Amplification:

    • Set up a PCR reaction to amplify a target gene that allows for phenotypic screening (e.g., the lacZα gene in a plasmid vector).

    • The reaction mixture should contain the plasmid template, primers flanking the target gene, the DNA polymerase being tested, and the appropriate buffer with dNTPs (and pUTP if testing its incorporation).

  • PCR Product Purification:

    • After PCR, purify the amplified DNA fragment using a standard PCR purification kit to remove primers, dNTPs, and polymerase.

  • Restriction Digest and Ligation:

    • Digest both the purified PCR product and the recipient plasmid vector with appropriate restriction enzymes.

    • Ligate the digested PCR product into the digested vector using T4 DNA ligase.

  • Transformation and Plating:

    • Transform the ligation mixture into a suitable E. coli strain (e.g., DH5α).

    • Plate the transformed cells on agar (B569324) plates containing an appropriate antibiotic, IPTG, and X-gal.

  • Colony Screening and Analysis:

    • Incubate the plates overnight at 37°C.

    • Count the number of blue (correct sequence) and white (mutated sequence) colonies.

    • Calculate the mutation frequency to determine the polymerase error rate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis cluster_troubleshooting Troubleshooting pUTP High-Purity pUTP Reaction_Mix Prepare Reaction Mix (Buffer, Mg2+, dNTPs) pUTP->Reaction_Mix Polymerase Select Polymerase Polymerase->Reaction_Mix Template DNA/RNA Template Template->Reaction_Mix PCR Perform PCR/ Primer Extension Reaction_Mix->PCR Gel Gel Electrophoresis PCR->Gel Sequencing Sequencing PCR->Sequencing Fidelity_Assay Fidelity Assay PCR->Fidelity_Assay Optimize Optimize Conditions Gel->Optimize Low/No Product Change_Poly Change Polymerase Gel->Change_Poly Low/No Product Sequencing->Optimize High Error Rate Sequencing->Change_Poly High Error Rate Fidelity_Assay->Optimize High Error Rate Optimize->Reaction_Mix Change_Poly->Reaction_Mix

Caption: Workflow for optimizing the incorporation of this compound.

troubleshooting_logic Start Problem Encountered Q1 Low or No Product? Start->Q1 Q2 High Misincorporation? Q1->Q2 No Sol1 Optimize Mg2+/ dNTPs Q1->Sol1 Yes Sol2 Screen Different Polymerases Q1->Sol2 Yes Sol3 Check pUTP Quality Q1->Sol3 Yes Q2->Sol1 Yes Sol4 Use High-Fidelity Polymerase Q2->Sol4 Yes Sol5 Increase Extension Time Q2->Sol5 If Stalling

Caption: Logic diagram for troubleshooting common issues.

References

Technical Support Center: 5-Pyrrolidinomethyluridine-Containing RNA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The degradation pathways and specific behaviors of 5-Pyrrolidinomethyluridine-containing RNA have not yet been extensively characterized in peer-reviewed literature. The information provided in this technical support center is based on established principles of RNA biology, knowledge of general RNA degradation pathways, and data from other RNA modifications. The troubleshooting guides and experimental protocols are intended to serve as a starting point for researchers.

Frequently Asked Questions (FAQs)

Q1: How is this compound expected to affect the stability of an RNA molecule?

The introduction of a bulky modification like this compound at the C5 position of uridine (B1682114) is likely to influence RNA stability. The specific impact, whether stabilizing or destabilizing, can depend on the structural context of the modification.[1] Generally, modifications on uridines can alter RNA structure, RNA-protein interactions, and susceptibility to ribonucleases (RNases).[2][3] Bulky modifications may sterically hinder the access of RNases, potentially increasing the RNA's half-life.[4] However, they could also alter the local RNA structure in a way that exposes other sites to degradation.

Q2: What are the primary pathways for mRNA degradation in eukaryotic cells?

In eukaryotic cells, the main mRNA degradation pathways begin with the shortening of the poly(A) tail (deadenylation).[5][6] Following deadenylation, the mRNA can be degraded from the 5' end by the 5'-3' exonuclease Xrn1 after the removal of the 5' cap structure.[7] Alternatively, it can be degraded from the 3' end by the exosome complex.[7] Endonucleolytic cleavage can also occur, creating fragments that are then degraded by exonucleases.[]

Q3: Can I use standard quantification methods like UV-Vis spectrophotometry for RNA containing this compound?

Yes, standard UV-Vis spectrophotometry (e.g., NanoDrop) should be suitable for quantifying your modified RNA. The molar extinction coefficient of this compound is not expected to be drastically different from that of uridine to a degree that would significantly impact concentration measurements, which are primarily based on the absorbance of the purine (B94841) and pyrimidine (B1678525) ring systems. However, for highly precise quantification, determining the specific extinction coefficient of your modified RNA is recommended.

Q4: Will the this compound modification interfere with downstream enzymatic reactions like reverse transcription?

Bulky modifications can sometimes impede the progress of enzymes that use RNA as a template, such as reverse transcriptases. This could potentially lead to truncated cDNA products or misincorporation. It is advisable to perform a pilot experiment to test the efficiency of reverse transcription on your modified RNA. If issues arise, optimizing the reaction conditions (e.g., enzyme concentration, incubation time, and temperature) or testing different reverse transcriptases may be necessary.

Hypothetical Degradation Pathway

Based on general RNA degradation mechanisms, a hypothetical pathway for this compound-containing RNA is proposed below. The bulky nature of the modification is predicted to slow down the processivity of exonucleases.

Hypothetical_Degradation_Pathway Full_Length_RNA Full-length this compound RNA (Capped and Polyadenylated) Deadenylation Deadenylation (Poly(A) tail shortening) Full_Length_RNA->Deadenylation Initiation Endonucleolytic_Cleavage Endonucleolytic Cleavage (Endonucleases) Full_Length_RNA->Endonucleolytic_Cleavage Alternative Initiation Decapping Decapping (Removal of 5' cap) Deadenylation->Decapping Exosome_Degradation 3' to 5' Exonucleolytic Degradation (Exosome Complex) Deadenylation->Exosome_Degradation Major Pathway 1 Xrn1_Degradation 5' to 3' Exonucleolytic Degradation (Xrn1) Decapping->Xrn1_Degradation Major Pathway 2 Final_Degradation Complete Degradation to Nucleotides Exosome_Degradation->Final_Degradation Xrn1_Degradation->Final_Degradation Fragments RNA Fragments Endonucleolytic_Cleavage->Fragments Fragments->Exosome_Degradation Fragments->Xrn1_Degradation

Caption: Hypothetical degradation pathway for this compound RNA.

Troubleshooting Guides

This guide addresses potential issues you may encounter during your experiments.

Problem/Question Potential Causes Recommended Solutions
Low yield of modified RNA after in vitro transcription (IVT). - The modified nucleotide triphosphate (NTP) is a poor substrate for the RNA polymerase.- Suboptimal concentration of the modified NTP.- Degradation of the transcript by RNases during the IVT reaction.- Perform a titration experiment to find the optimal concentration of the modified NTP relative to the canonical UTP.- Increase the incubation time of the IVT reaction.- Ensure a strictly RNase-free environment and include an RNase inhibitor in the reaction.
Smearing of RNA band on a denaturing agarose (B213101) gel, indicating degradation. - RNase contamination of buffers, tips, or equipment.[9]- Endogenous RNases in cell lysates or extracts used in assays.[9]- Multiple freeze-thaw cycles of the RNA sample.- Use certified RNase-free reagents and consumables.- Decontaminate work surfaces and equipment with RNase-decontaminating solutions.- Add a potent RNase inhibitor to your reactions, especially when working with cell extracts.- Aliquot RNA samples to minimize freeze-thaw cycles.
Inconsistent results in RNA stability assays. - Incomplete inhibition of transcription (e.g., with Actinomycin D).[10]- Cell density or metabolic state affecting RNA turnover rates.- Variability in the preparation of cell extracts for in vitro assays.[11]- Confirm the effective concentration and incubation time for your transcriptional inhibitor.- Standardize cell culture conditions, including seeding density and passage number.- Prepare cell extracts using a consistent and validated protocol. Prepare a large batch of extract for a series of experiments if possible.
Low or no protein expression from the modified mRNA in translation assays. - The modification interferes with ribosome binding or translocation.- The 5' cap or poly(A) tail is compromised.- The overall structure of the mRNA is altered, masking the start codon.- Analyze the secondary structure of your modified RNA using in silico prediction tools.- Ensure that the 5' capping and 3' polyadenylation were successful and efficient.- Test different UTR sequences flanking your coding sequence, as they can influence translation efficiency.[]

Experimental Protocols

Protocol 1: In Vitro RNA Degradation Assay

This assay measures the stability of this compound-containing RNA when incubated with a cell extract.

Materials:

  • Purified this compound-containing RNA (and an unmodified control RNA)

  • S100 cytoplasmic extract from a relevant cell line

  • RNase-free water, tubes, and pipette tips

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM MgCl2, 0.2 mM DTT)

  • RNase inhibitor

  • RNA loading dye

  • Denaturing polyacrylamide or agarose gel electrophoresis system

  • RNA visualization stain (e.g., SYBR Gold)

Procedure:

  • Prepare the degradation reactions on ice. For each time point (e.g., 0, 15, 30, 60, 120 minutes), set up a reaction tube.

  • In each tube, combine the reaction buffer, a defined amount of cell extract, and RNase inhibitor.

  • Add your modified RNA (e.g., 100 ng) to each tube.

  • Incubate the reactions at 37°C.

  • Stop the reaction at each time point by transferring the tube to ice and adding RNA loading dye containing a denaturant (e.g., formamide).

  • Store the stopped reactions at -80°C until all time points are collected.

  • Analyze the samples by denaturing gel electrophoresis.

  • Stain the gel and visualize the RNA bands. The disappearance of the full-length RNA band over time indicates degradation.

  • Quantify the band intensity at each time point to calculate the RNA half-life.

In_Vitro_Degradation_Workflow Start Start Prepare_Reactions Prepare Reactions on Ice (Buffer, Cell Extract, RNA) Start->Prepare_Reactions Incubate Incubate at 37°C Prepare_Reactions->Incubate Stop_Reaction Stop Reaction at Time Points (e.g., 0, 15, 30, 60 min) Incubate->Stop_Reaction Analyze Denaturing Gel Electrophoresis Stop_Reaction->Analyze Quantify Quantify Band Intensity Analyze->Quantify Calculate Calculate RNA Half-life Quantify->Calculate

Caption: Workflow for the in vitro RNA degradation assay.

Protocol 2: Cellular RNA Stability Assay (Actinomycin D Chase)

This protocol measures the half-life of your modified RNA within living cells by inhibiting transcription and measuring the remaining RNA over time.[10][12][13]

Materials:

  • Cells transfected with or expressing the this compound-containing RNA

  • Actinomycin D solution (e.g., 5 mg/mL in DMSO)

  • Cell culture medium and plates

  • TRIzol or other RNA extraction reagent

  • RT-qPCR reagents and primers specific to your RNA of interest and a stable reference gene (e.g., GAPDH, 18S rRNA)

Procedure:

  • Seed cells in multiple wells or plates to have a separate sample for each time point.

  • Transfect or induce the expression of your modified RNA and allow for expression for a predetermined time (e.g., 24 hours).

  • Add Actinomycin D to the cell culture medium to a final concentration of 5 µg/mL to inhibit transcription. This is time point 0.

  • Harvest cells at various time points after Actinomycin D addition (e.g., 0, 2, 4, 8, 12 hours).

  • At each time point, wash the cells with PBS and then lyse them directly in the plate using an RNA extraction reagent.

  • Purify the total RNA from each sample.

  • Perform reverse transcription followed by qPCR to quantify the amount of your target RNA and the reference RNA at each time point.

  • Normalize the target RNA levels to the reference RNA levels for each time point.

  • Plot the percentage of remaining RNA against time (with the amount at time 0 set to 100%) on a semi-log plot to calculate the half-life.

Cellular_Stability_Workflow Start Start Culture_Cells Culture and Transfect Cells with Modified RNA Start->Culture_Cells Add_ActD Add Actinomycin D (Time 0) Culture_Cells->Add_ActD Harvest_Cells Harvest Cells at Time Points (e.g., 0, 2, 4, 8h) Add_ActD->Harvest_Cells Extract_RNA Extract Total RNA Harvest_Cells->Extract_RNA RT_qPCR Perform RT-qPCR Extract_RNA->RT_qPCR Analyze_Data Analyze Data and Calculate Half-life RT_qPCR->Analyze_Data

Caption: Workflow for the cellular RNA stability assay using Actinomycin D.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Problem Problem: Poor Experimental Outcome (e.g., low yield, degradation) Check_RNA_Integrity Check RNA Integrity on Gel Problem->Check_RNA_Integrity Degraded Is RNA degraded? Check_RNA_Integrity->Degraded Intact RNA is Intact Degraded->Intact No Yes_Degraded RNA is Degraded Degraded->Yes_Degraded Yes Check_Downstream Troubleshoot Downstream Assay: - Enzyme inhibition? - Suboptimal conditions? - Reagent quality? Intact->Check_Downstream Troubleshoot_RNase Troubleshoot RNase Contamination: - Use new reagents - Decontaminate workspace - Use RNase inhibitors Yes_Degraded->Troubleshoot_RNase Solution Re-run Experiment Troubleshoot_RNase->Solution Check_Downstream->Solution

Caption: A logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: 5-Pyrrolidinomethyluridine-labeled RNA Probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Pyrrolidinomethyluridine-labeled RNA probes. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to improve probe yield and performance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for RNA labeling?

This compound is a modified uridine (B1682114) triphosphate that can be incorporated into RNA transcripts during in vitro transcription. The pyrrolidinomethyl group provides a reactive handle for subsequent conjugation with reporter molecules, such as fluorescent dyes or biotin. This two-step labeling strategy offers flexibility in choosing the detection method and can sometimes be more efficient than using directly labeled nucleotides.

Q2: What are the key considerations when using this compound-5'-triphosphate (p-UTP) in an in vitro transcription reaction?

The presence of a modified nucleotide like p-UTP can influence the efficiency of the in vitro transcription reaction.[1] Key factors to consider are:

  • Enzyme choice: Different RNA polymerases (T7, T3, SP6) may have varying efficiencies in incorporating modified nucleotides. It is often necessary to optimize the enzyme concentration.

  • Nucleotide concentration: The ratio of p-UTP to natural UTP is critical. A higher ratio can lead to greater incorporation but may also reduce the overall yield of the RNA probe.

  • Template quality: The purity and integrity of the DNA template are crucial for a successful transcription reaction. Linearized plasmids with 5' overhangs are generally recommended to prevent run-on transcription.

Q3: How can I purify my this compound-labeled RNA probe?

Standard RNA purification methods can be employed. These include:

  • Ethanol (B145695) precipitation: Effective for removing unincorporated nucleotides and salts.

  • Spin columns: Commercially available RNA purification kits provide a quick and reliable method for purification.

  • Gel purification: Denaturing polyacrylamide gel electrophoresis (PAGE) can be used to purify the full-length probe and remove shorter, abortive transcripts.[1]

Q4: How do I assess the yield and labeling efficiency of my probe?

The yield of the RNA probe can be determined by measuring its absorbance at 260 nm (A260).[1] One A260 unit corresponds to approximately 40 µg/ml of single-stranded RNA.[1]

Labeling efficiency can be more complex to determine. If a fluorescent dye is conjugated to the probe, the efficiency can be estimated by measuring the absorbance of the dye and the RNA. Alternatively, gel electrophoresis can provide a qualitative assessment of probe integrity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and use of this compound-labeled RNA probes.

Problem Possible Cause Recommended Solution
Low or no RNA yield Inefficient incorporation of p-UTP by RNA polymerase. Optimize the ratio of p-UTP to UTP. Test different RNA polymerases (T7, T3, SP6) and enzyme concentrations.
Poor quality of the DNA template. Ensure the template is high-purity, linearized plasmid DNA. Use restriction enzymes that generate 5' overhangs to minimize non-specific transcription.
Presence of transcription inhibitors. Purify the DNA template thoroughly to remove any residual salts or reagents from plasmid preparation.
Multiple bands or smearing on a gel Secondary structure of the RNA probe. Denature the RNA probe by heating at 95°C for 3-5 minutes before loading it on the gel.[1] Use a denaturing gel (e.g., with urea (B33335) or formaldehyde) for analysis.
Presence of abortive or shortened transcripts. Optimize the transcription reaction conditions (e.g., temperature, incubation time). Gel purify the probe to isolate the full-length product.
Contamination with template DNA. Treat the reaction with DNase after transcription to remove the DNA template.
Low signal in downstream applications (e.g., in situ hybridization) Poor labeling efficiency in the second-step conjugation. Optimize the conjugation reaction conditions (e.g., pH, temperature, incubation time). Ensure the reactive dye is fresh and properly stored.
Steric hindrance from the label interfering with hybridization. [1]Consider using a longer linker arm between the uridine base and the reactive group. Test different labeling densities by adjusting the p-UTP:UTP ratio.
RNA degradation. Use RNase-free reagents and consumables throughout the process. Store the labeled probe at -80°C.

Experimental Protocols

Protocol 1: In Vitro Transcription with this compound-5'-triphosphate

This protocol provides a general guideline for incorporating p-UTP into an RNA probe. Optimization may be required.

Materials:

  • Linearized plasmid DNA template (1 µg)

  • 5x Transcription Buffer

  • 100 mM DTT

  • RNase Inhibitor

  • ATP, GTP, CTP Solution (10 mM each)

  • UTP Solution (10 mM)

  • This compound-5'-triphosphate (p-UTP) Solution (10 mM)

  • T7, T3, or SP6 RNA Polymerase

  • Nuclease-free water

Procedure:

  • Thaw all reagents on ice.

  • Set up the transcription reaction at room temperature in the following order:

    • Nuclease-free water to a final volume of 20 µL

    • 5x Transcription Buffer: 4 µL

    • 100 mM DTT: 2 µL

    • RNase Inhibitor: 1 µL

    • 10 mM ATP, GTP, CTP: 2 µL each

    • 10 mM UTP: 1 µL (adjust volume based on desired p-UTP ratio)

    • 10 mM p-UTP: 1 µL (adjust volume based on desired UTP ratio)

    • Linearized DNA template: 1 µg

    • RNA Polymerase: 2 µL

  • Mix gently by pipetting and incubate at 37°C for 2 hours.

  • (Optional) Add DNase I and incubate for 15 minutes at 37°C to remove the DNA template.

  • Purify the RNA probe using ethanol precipitation or an RNA purification kit.

Protocol 2: Post-transcriptional Labeling of this compound-containing RNA

This protocol describes the conjugation of an amine-reactive dye to the purified RNA probe.

Materials:

  • Purified this compound-containing RNA

  • Amine-reactive fluorescent dye (e.g., NHS-ester)

  • Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Nuclease-free water

Procedure:

  • Dissolve the purified RNA in the labeling buffer.

  • Add the amine-reactive dye to the RNA solution. The molar ratio of dye to RNA may need to be optimized.

  • Incubate the reaction for 1-2 hours at room temperature in the dark.

  • Purify the labeled RNA probe to remove unconjugated dye using ethanol precipitation or an appropriate purification column.

  • Resuspend the labeled RNA in nuclease-free water and store it at -80°C.

Visualizations

experimental_workflow cluster_synthesis RNA Probe Synthesis cluster_labeling Post-Synthesis Labeling template Linearized DNA Template transcription In Vitro Transcription (with p-UTP) template->transcription purification1 RNA Purification (Ethanol Precipitation or Column) transcription->purification1 unlabeled_probe This compound RNA Probe purification1->unlabeled_probe conjugation Conjugation Reaction unlabeled_probe->conjugation dye Amine-Reactive Dye dye->conjugation purification2 Purification of Labeled Probe conjugation->purification2 labeled_probe Labeled RNA Probe purification2->labeled_probe troubleshooting_yield start Low RNA Yield cause1 Inefficient p-UTP Incorporation start->cause1 cause2 Poor Template Quality start->cause2 cause3 Transcription Inhibitors start->cause3 solution1a Optimize p-UTP:UTP Ratio cause1->solution1a solution1b Test Different RNA Polymerases cause1->solution1b solution2a Verify Template Integrity and Purity cause2->solution2a solution2b Use 5' Overhangs cause2->solution2b solution3 Purify DNA Template cause3->solution3

References

Technical Support Center: Investigating the Impact of 5-Pyrrolidinomethyluridine on RNA Secondary Structure

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the impact of 5-Pyrrolidinomethyluridine on RNA secondary structure is not extensively available in publicly accessible literature. This compound is described as a purine (B94841) nucleoside analogue with potential antitumor properties, which may involve the inhibition of DNA synthesis and induction of apoptosis[1]. This technical support center provides a comprehensive guide for researchers and drug development professionals on how to experimentally approach the characterization of a novel modified nucleotide, such as this compound, and its effects on RNA secondary structure. The methodologies, frequently asked questions, and troubleshooting guides are based on established principles and techniques used for studying other RNA modifications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why study its impact on RNA structure?

A1: this compound is a modified uridine (B1682114) nucleoside[1][]. Modifications to RNA nucleotides can significantly alter the structure, stability, and function of RNA molecules. Such modifications can influence base pairing, conformational dynamics, and interactions with proteins, thereby affecting biological processes. Studying the impact of a novel modification like this compound is crucial for understanding its mechanism of action in therapeutic contexts and for the rational design of RNA-based drugs.

Q2: What are the potential effects of a C5 modification like this compound on RNA secondary structure?

A2: Modifications at the C5 position of uridine can have varied effects on RNA structure. For instance, pseudouridine, an isomer of uridine, can enhance the stability of RNA duplexes and rigidify the sugar-phosphate backbone[3]. The bulky pyrrolidinomethyl group at the C5 position of this compound could sterically hinder the formation of certain secondary structures or, conversely, promote specific conformations through unique interactions. Its impact would need to be determined empirically.

Q3: Which experimental techniques are most suitable for a preliminary assessment of the impact of this compound on RNA structure?

A3: For a preliminary assessment, biophysical techniques such as Thermal Melting (Tm) Analysis and Circular Dichroism (CD) Spectroscopy are highly recommended. Thermal melting analysis can provide information on the overall thermodynamic stability of the RNA with and without the modification[4][5]. CD spectroscopy offers insights into the global secondary structure of the RNA, allowing for a comparison of the conformational landscape of the modified and unmodified molecules[5][6][7].

Q4: How can I obtain RNA containing this compound for my experiments?

A4: RNA containing modified nucleotides can be obtained through solid-phase chemical synthesis or by in vitro transcription using modified nucleoside triphosphates (NTPs). Chemical synthesis allows for the precise placement of the modified nucleotide within the RNA sequence and is suitable for smaller RNAs[8]. For larger RNAs, in vitro transcription is more feasible, provided that the this compound triphosphate is available and can be incorporated by RNA polymerase.

Q5: What are the essential controls to include in my experiments?

A5: The most critical control is an identical RNA sequence that does not contain this compound. This unmodified RNA will serve as a baseline for all comparisons. Additionally, for techniques like SHAPE-Seq, a no-reagent control (e.g., DMSO) is necessary to account for background reverse transcriptase drop-off[9][10].

Troubleshooting Guides

This section addresses common issues that may arise during the experimental analysis of RNA containing this compound.

Problem Potential Cause Suggested Solution
Low Yield of Modified RNA Incomplete Lysis and Homogenization: If isolating from cells, cellular material may not be fully disrupted[11].Poor Quality Starting Material: Degradation of RNA by RNases[11].Inefficient In Vitro Transcription: The modified NTP may be a poor substrate for the RNA polymerase.RNA Loss During Purification: The modified RNA may have different properties affecting its binding to purification columns[12][13].Ensure complete sample disruption. For tissues, use appropriate homogenization methods[13][14][15].Use fresh or properly stored samples. Work in an RNase-free environment[12][14][15].Optimize transcription conditions (e.g., enzyme concentration, incubation time, temperature).Consider alternative purification methods like ethanol (B145695) precipitation if column-based methods give low yields[14].
Ambiguous SHAPE-Seq Results Inefficient Modification: The SHAPE reagent may not be reacting efficiently with the RNA.Reverse Transcriptase Stalling: The modified nucleotide itself might be causing the reverse transcriptase to stall, independent of SHAPE modification.Background Noise: Premature termination of reverse transcriptase can create background signals that obscure the true SHAPE signal[9].Increase the concentration of the SHAPE reagent or the reaction time[16].Perform a no-SHAPE-reagent control with the modified RNA to map inherent RT stall sites. Compare this to the SHAPE-modified sample.Use a SHAPE selection (SHAPES) reagent to enrich for modified RNAs and reduce background[9]. Ensure proper normalization with a no-reagent control[9].
Unexpected Thermal Melting Profile RNA Degradation: The RNA sample may be degraded, leading to a broad or non-cooperative melting transition.Complex Unfolding Pathway: The RNA may not be unfolding in a simple two-state manner, indicating the presence of stable intermediates[4].Buffer Conditions: The salt concentration or pH of the buffer can significantly affect RNA stability.Verify RNA integrity on a denaturing gel before and after the experiment.Analyze the melting curve for multiple transitions. This could provide insights into the unfolding of different structural domains[4].Ensure consistent and appropriate buffer conditions for both modified and unmodified RNA samples.
Noisy Circular Dichroism (CD) Spectrum Low Sample Concentration: Insufficient RNA concentration can lead to a low signal-to-noise ratio.High Absorbance: High salt or buffer absorbance in the far-UV region can obscure the RNA signal.Sample Aggregation: RNA aggregation can cause light scattering and distort the CD spectrum.Increase the RNA concentration. Ensure the cuvette is clean and properly aligned.Use a buffer with low absorbance in the measurement range. Subtract a buffer blank spectrum from the sample spectrum.Centrifuge the sample before measurement. Check for concentration-dependent changes in the spectrum.
Inconsistent Enzymatic Probing Results Enzyme Concentration/Activity: Too much enzyme can lead to over-digestion, while too little can result in incomplete probing.RNA Misfolding: The RNA may not be in its native conformation under the experimental conditions.Incomplete Denaturation in Gel Electrophoresis: Residual secondary structure during gel analysis can affect migration and lead to inaccurate interpretation.Perform a titration of the enzyme to find the optimal concentration and digestion time.Ensure proper folding of the RNA by heating and slow cooling in the appropriate buffer before probing.Run denaturing polyacrylamide gels with urea (B33335) to ensure full denaturation of RNA fragments.

Experimental Protocols

Below are summarized methodologies for key experiments to characterize the impact of this compound on RNA secondary structure.

Thermal Melting (Tm) Analysis

This technique measures the change in UV absorbance of an RNA sample as the temperature is increased, allowing for the determination of its melting temperature (Tm), the temperature at which half of the RNA is unfolded.

Methodology:

  • Prepare solutions of both the this compound-modified RNA and the unmodified control RNA in a buffer of desired pH and ionic strength.

  • Place the samples in a UV-Vis spectrophotometer equipped with a temperature controller.

  • Monitor the absorbance at 260 nm while slowly increasing the temperature at a constant rate (e.g., 1°C/minute).

  • Plot the absorbance as a function of temperature. The melting temperature (Tm) is the temperature at the midpoint of the transition.

  • Compare the Tm of the modified RNA to the unmodified control. A higher Tm indicates increased stability, while a lower Tm suggests destabilization.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule like RNA. The resulting spectrum is sensitive to the secondary structure of the RNA.

Methodology:

  • Prepare samples of modified and unmodified RNA in a suitable buffer with low absorbance in the far-UV range (e.g., phosphate (B84403) buffer).

  • Record CD spectra from approximately 320 nm to 200 nm at a controlled temperature.

  • The characteristic A-form helix of RNA gives a positive peak around 260-270 nm and a negative peak around 210 nm[17].

  • Compare the spectra of the modified and unmodified RNA. Changes in peak position or intensity can indicate alterations in the overall secondary structure[5][6][7].

  • Thermal melting can also be monitored by CD by tracking the signal at a specific wavelength (e.g., 268 nm) as a function of temperature[5][17].

Enzymatic Probing

Enzymatic probing uses nucleases that cleave RNA in a structure-dependent manner to map single-stranded and double-stranded regions.

Methodology:

  • End-label the modified and unmodified RNAs with a radioactive or fluorescent tag.

  • Fold the RNA into its native conformation.

  • Aliquot the RNA and treat with different ribonucleases under limiting digest conditions:

    • RNase V1: Cleaves in double-stranded or stacked regions[18][19].

    • Nuclease S1: Cleaves in single-stranded regions[18][19].

    • RNase T1: Cleaves after single-stranded guanine (B1146940) residues[18][19].

  • Include a no-enzyme control and a ladder (e.g., alkaline hydrolysis or T1 ladder).

  • Separate the cleavage products on a denaturing polyacrylamide gel.

  • Visualize the gel and map the cleavage sites onto the RNA sequence. Differences in the cleavage patterns between the modified and unmodified RNA will reveal changes in the secondary structure.

Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE-Seq)

SHAPE-Seq provides nucleotide-resolution information about RNA structure by measuring the flexibility of the ribose-phosphate backbone.

Methodology:

  • Fold the modified and unmodified RNAs in the desired buffer conditions.

  • Treat the RNA with a SHAPE reagent (e.g., 1M7, NMIA) that acylates the 2'-hydroxyl group of flexible nucleotides[20][21]. A parallel control reaction is performed without the SHAPE reagent[10].

  • The positions of these modifications are detected by reverse transcription. The reverse transcriptase stalls one nucleotide before the modified site[20].

  • The resulting cDNA fragments are prepared into a library for next-generation sequencing[21].

  • The sequencing data is processed to calculate a "reactivity" score for each nucleotide. High reactivity indicates a flexible, likely single-stranded region, while low reactivity suggests a constrained, likely base-paired region[20].

  • Compare the reactivity profiles of the modified and unmodified RNA to identify regions where the structure has been altered.

Data Presentation

Quantitative data from the experiments should be summarized in a clear and structured format for easy comparison.

Table 1: Thermal Melting (Tm) Analysis Data

RNA ConstructTm (°C)ΔTm (°C) (Modified - Unmodified)Notes
Unmodified ControlN/A
This compound Modified

Table 2: SHAPE-Seq Reactivity Data Summary

Nucleotide PositionUnmodified RNA ReactivityModified RNA ReactivityΔReactivity (Modified - Unmodified)Structural Context (Predicted)
1
2
...

Table 3: Circular Dichroism (CD) Spectroscopy Parameters

RNA ConstructWavelength of Maxima (nm)Molar Ellipticity at Maxima (deg·cm²/dmol)Wavelength of Minima (nm)Molar Ellipticity at Minima (deg·cm²/dmol)
Unmodified Control
This compound Modified

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis RNA Preparation cluster_analysis Structural Analysis cluster_data Data Interpretation synthesis RNA Synthesis (Chemical or In Vitro Transcription) purification RNA Purification & QC synthesis->purification tm Thermal Melting (Tm) purification->tm Unmodified & Modified RNA cd CD Spectroscopy purification->cd probing Enzymatic/Chemical Probing (e.g., SHAPE-Seq) purification->probing data_analysis Data Analysis & Comparison (Modified vs. Unmodified) tm->data_analysis cd->data_analysis probing->data_analysis structure_modeling Secondary Structure Modeling data_analysis->structure_modeling conclusion Conclusion on Structural Impact structure_modeling->conclusion

Caption: Experimental workflow for assessing the impact of this compound on RNA secondary structure.

Troubleshooting Logic

troubleshooting_workflow start Problem Encountered (e.g., Low Yield, Ambiguous Data) check_rna Check RNA Integrity & Purity start->check_rna check_reagents Verify Reagent Quality & Concentration start->check_reagents check_protocol Review Experimental Protocol start->check_protocol optimize Optimize Conditions (e.g., Temp, Time, Conc.) check_rna->optimize check_reagents->optimize check_protocol->optimize rerun Re-run Experiment with Controls optimize->rerun result result rerun->result Problem Solved? consult Consult Literature / Core Facility result->consult No end Successful Experiment result->end Yes

Caption: A logical workflow for troubleshooting common experimental issues.

References

Validation & Comparative

A Comparative Analysis of 5-Methyluridine and its Thermostable Counterpart in tRNA Stability

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Post-transcriptional modifications of transfer RNA (tRNA) are essential for its structural integrity, proper folding, and function in protein synthesis. At position 54 in the T-loop of most tRNAs across all domains of life, a nearly universal modification is the methylation of uridine (B1682114) to form 5-methyluridine (B1664183) (m⁵U), also known as ribothymidine. This modification plays a role in stabilizing the tertiary structure of tRNA. In thermophilic organisms, which thrive at high temperatures, tRNAs possess further specialized modifications to maintain their stability. A key example at the same position is 5-methyl-2-thiouridine (B1588163) (m⁵s²U), a derivative of m⁵U that confers significantly enhanced thermostability. This guide provides an objective comparison of the effects of m⁵U and m⁵s²U on tRNA stability, supported by experimental data and detailed methodologies.

Comparative Performance on tRNA Thermostability

The primary role of modifications in the T-loop is to stabilize the "elbow" region of the L-shaped tertiary structure of tRNA. While 5-methyluridine (m⁵U) contributes to this stability under normal physiological conditions, the addition of a sulfur atom at the C2 position to form 5-methyl-2-thiouridine (m⁵s²U) is a critical adaptation for life at high temperatures.

The presence of the 2-thio group in m⁵s²U54 significantly increases the melting temperature (Tₘ) of the tRNA molecule. This stabilizing effect is attributed to the larger van der Waals radius of sulfur compared to oxygen and its ability to promote a C3'-endo sugar pucker conformation. This conformation enhances base stacking interactions within the T-loop and strengthens the tertiary interaction between U54 and A58 (often a reverse Hoogsteen base pair), thereby rigidifying the entire tRNA structure.

The following table summarizes the quantitative impact of these modifications on the melting temperature of tRNA, a direct measure of its thermal stability.

ModificationtRNA SpeciesOrganism SourceMelting Temperature (Tₘ) of Native tRNA (°C)Contribution of Modification to Tₘ Increase (°C)Reference
5-methyluridine (m⁵U) tRNAPheThermus thermophilus84.5Baseline for native thermophile tRNA[1]
5-methyl-2-thiouridine (m⁵s²U) tRNAPheThermus thermophilus84.5> 3°C (compared to tRNA lacking the 2-thio group)[1]
Unmodified Transcript tRNAPheThermus thermophilus76-[1]

Note: The melting temperature of native tRNA from thermophiles reflects a combination of modifications. The specific contribution of m⁵s²U is determined by comparing native tRNA with tRNA lacking this specific modification.

Logical Relationship Diagram

The following diagram illustrates the relationship between the uridine modifications at position 54 and their resulting impact on the structural stability of the tRNA molecule.

tRNA_Stability_Comparison cluster_0 Precursor cluster_1 Modification Type cluster_2 Functional Outcome Uridine_54 Uridine at Position 54 (T-Loop) m5U 5-methyluridine (m⁵U) Uridine_54->m5U Methylation (TrmA/TrmFO) pmnm5U 5-methyl-2-thiouridine (m⁵s²U) Uridine_54->pmnm5U Methylation & Thiolation (TtuA/B) Standard_Stability Standard Thermostability (Mesophiles) m5U->Standard_Stability Stabilizes T-loop interactions Enhanced_Stability Enhanced Thermostability (Thermophiles) pmnm5U->Enhanced_Stability Rigidifies T-loop, enhances stacking

Caption: Comparison of U54 modifications and their effect on tRNA stability.

Experimental Protocols

The data presented in this guide are primarily derived from thermal denaturation studies, which measure the stability of RNA structures.

  • Source: Total tRNA is extracted from cultured cells, such as Thermus thermophilus or Escherichia coli, grown under controlled conditions.

  • Extraction: Cells are harvested and lysed. Total RNA is typically extracted using a phenol-chloroform method followed by ethanol (B145695) precipitation.

  • Purification: The total RNA is loaded onto an anion-exchange chromatography column (e.g., DEAE-cellulose). A salt gradient (e.g., 0.1 M to 1.0 M NaCl) is used to elute different RNA species. Fractions containing tRNA are collected, pooled, and precipitated.

  • Purity Check: The purity and concentration of the tRNA are determined by measuring the absorbance at 260 nm and 280 nm (A₂₆₀/A₂₈₀ ratio should be ~2.0).

This is a common technique to determine the melting temperature (Tₘ) of a nucleic acid.

  • Sample Preparation: Purified tRNA is dissolved in a buffer solution, typically containing 10 mM Tris-HCl (pH 7.5), 100 mM NaCl, and 10 mM MgCl₂. The presence of divalent cations like Mg²⁺ is crucial for stabilizing the tertiary structure of tRNA.

  • Instrumentation: A UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder (peltier device) is used.

  • Procedure:

    • The tRNA sample is placed in a quartz cuvette, and the initial absorbance at 260 nm (A₂₆₀) is recorded at a low starting temperature (e.g., 25°C).

    • The temperature is increased gradually, typically at a rate of 0.5°C to 1°C per minute.

    • The A₂₆₀ is continuously monitored and recorded at each temperature increment. As the tRNA denatures (unfolds), the stacked bases become unstacked, leading to an increase in absorbance, a phenomenon known as the hyperchromic effect.

  • Data Analysis:

    • A melting curve is generated by plotting the relative absorbance (A₂₆₀) against temperature.

    • The melting temperature (Tₘ) is defined as the temperature at which 50% of the tRNA is denatured. This corresponds to the midpoint of the transition in the melting curve.

    • Mathematically, the Tₘ is determined by finding the peak of the first derivative of the melting curve (dA/dT vs. T).[2]

The following diagram outlines the workflow for assessing tRNA stability via thermal denaturation.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., T. thermophilus) tRNA_Extraction 2. tRNA Extraction & Purification Cell_Culture->tRNA_Extraction Sample_Prep 3. Sample Preparation (Buffer with Mg²⁺) tRNA_Extraction->Sample_Prep Spectrophotometer 4. UV-Vis Spectrophotometer (with Peltier) Sample_Prep->Spectrophotometer Melting_Curve 5. Generate Melting Curve (A₂₆₀ vs. Temp) Spectrophotometer->Melting_Curve Tm_Determination 6. Calculate Tₘ (First Derivative) Melting_Curve->Tm_Determination Stability_Analysis 7. Comparative Stability Analysis Tm_Determination->Stability_Analysis

Caption: Workflow for tRNA thermal stability analysis.

References

functional differences between 5-Pyrrolidinomethyluridine and other 5-substituted uridines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the functional differences between 5-Pyrrolidinomethyluridine and other key 5-substituted uridines for researchers, scientists, and drug development professionals.

The strategic modification of uridine (B1682114) nucleosides, particularly at the 5-position of the uracil (B121893) base, has emerged as a cornerstone of RNA therapeutics and synthetic biology. These modifications can profoundly influence the biological properties of messenger RNA (mRNA), including its stability, translational efficiency, and interaction with the host immune system. While compounds like pseudouridine (B1679824) and N1-methylpseudouridine have been extensively studied and are integral to the success of mRNA vaccines, a vast chemical space of other 5-substituted uridines remains less explored.

This guide provides a comparative analysis of the functional differences between several key 5-substituted uridines. A particular focus is placed on contextualizing the potential role of this compound, a commercially available but functionally uncharacterized nucleoside analogue. While experimental data for this compound is currently not available in the public domain, this guide aims to provide a valuable resource by comparing well-documented analogues, thereby offering a framework for the future evaluation of novel modifications.

Functional Comparison of 5-Substituted Uridines

The functional impact of a 5-substituted uridine is largely determined by the nature of the substituent at the C5 position of the uracil ring. This can range from simple methyl or methoxy (B1213986) groups to more complex moieties. These substitutions can alter the electronic properties and steric profile of the nucleobase, influencing its base-pairing properties, resistance to enzymatic degradation, and recognition by cellular machinery.

Impact on mRNA Translation

The efficiency with which a modified mRNA is translated into protein is a critical determinant of its therapeutic efficacy. Modifications at the 5-position of uridine can have varied effects on translation.

Modification Effect on Protein Expression Cell Type/System Reference
This compound Data not available--
Pseudouridine (Ψ) Increased protein expressionMultiple cell lines
N1-Methylpseudouridine (m1Ψ) Significantly increased protein expression (often higher than Ψ)Multiple cell lines and in vivo[1]
5-Methoxyuridine (B57755) (5moU) Increased protein expressionMultiple cell lines
5-Methyluridine (m5U) Can mediate strong and sustained gene expression in self-amplifying RNAIn vivo[2]
5-Fluorouracil (5-FU) Can stimulate translation of a subset of mRNAs while reducing global protein synthesisColorectal cancer cell lines[3][4]
Influence on RNA Stability

The stability of an mRNA molecule, both in terms of its resistance to nuclease degradation and the thermal stability of its secondary structures, is crucial for its longevity and overall protein output.

Modification Effect on Nuclease Resistance Nuclease Type Reference
This compound Data not available--
Pseudouridine (Ψ) Enhanced stability against nuclease degradation-[5]
5-Methoxyuridine (5moU) Markedly improves RNA stability and protects against intracellular degradation-[1]
5-Methyluridine (m5U) Can increase RNA stability in self-amplifying RNA-[2]

The melting temperature (Tm) of an RNA duplex is a measure of its thermal stability. Modifications can either stabilize or destabilize RNA secondary structures.

Modification Effect on Thermal Stability (Tm) Reference
This compound Data not available-
5-Fluorouridine Destabilizing effect on RNA duplexes[6]
5-Chlorouridine Stabilizing effect[6]
5-Bromouridine Stabilizing effect[6]
5-Iodouridine Stabilizing effect[6]
5-Methyluridine Minor stabilizing effect[6]
Modulation of Immunogenicity

The innate immune system can recognize unmodified single-stranded RNA, leading to an inflammatory response that can be detrimental to therapeutic applications. Chemical modifications, particularly of uridine, can help the mRNA evade this immune surveillance.

Modification Effect on Immunogenicity Mechanism Reference
This compound Data not available--
Pseudouridine (Ψ) Reduced innate immune activationReduced activation of Toll-like receptors (TLRs)[1][7]
N1-Methylpseudouridine (m1Ψ) Strongly reduced innate immune activationFurther decreased immune recognition compared to Ψ[8]
5-Methoxyuridine (5moU) Reduced antiviral and proinflammatory signalingAvoids innate immune stimulation[8][9]
5-Methyluridine (m5U) Can lead to reduced immunogenicity in self-amplifying RNA vaccines-[]

Signaling Pathways and Experimental Workflows

The evaluation of novel 5-substituted uridines typically follows a standardized workflow designed to characterize their impact on the key properties of mRNA.

Experimental_Workflow cluster_synthesis 1. Modified mRNA Synthesis cluster_functional_assays 2. Functional Characterization cluster_analysis 3. Data Analysis DNA_Template DNA Template (with T7 promoter) IVT In Vitro Transcription (IVT) with Modified NTPs DNA_Template->IVT Purification mRNA Purification IVT->Purification QC Quality Control (Gel Electrophoresis, Conc. Measurement) Purification->QC Translation In Vitro/In Cellulo Translation Assay QC->Translation Nuclease_Assay Nuclease Degradation Assay QC->Nuclease_Assay Thermal_Melt Thermal Stability (UV-Melting) QC->Thermal_Melt Immuno_Assay Immunogenicity Assay (e.g., TLR activation) QC->Immuno_Assay Protein_Quant Protein Quantification (e.g., Luciferase Assay, Western Blot) Translation->Protein_Quant Stability_Analysis RNA Half-life Determination Nuclease_Assay->Stability_Analysis Tm_Analysis Melting Temperature (Tm) Calculation Thermal_Melt->Tm_Analysis Cytokine_Analysis Cytokine Profiling (e.g., ELISA) Immuno_Assay->Cytokine_Analysis

Figure 1: A generalized experimental workflow for the synthesis and functional characterization of mRNA containing 5-substituted uridines.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of modified uridines. Below are summaries of key experimental protocols.

In Vitro Transcription (IVT) for Modified mRNA Synthesis

This protocol outlines the synthesis of mRNA from a DNA template using a bacteriophage RNA polymerase, incorporating modified uridine triphosphates.

Materials:

  • Linearized plasmid DNA or PCR product with a T7 promoter upstream of the coding sequence.

  • T7 RNA Polymerase.

  • 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl2, 10 mM spermidine, 50 mM DTT).

  • Ribonucleotide solution (ATP, GTP, CTP, and the desired modified UTP).

  • RNase Inhibitor.

  • DNase I.

  • RNA purification kit.

  • Nuclease-free water.

Procedure:

  • Assemble the transcription reaction at room temperature in a nuclease-free tube by combining the 5x transcription buffer, ribonucleotide solution, DNA template, RNase inhibitor, and T7 RNA polymerase.

  • Incubate the reaction at 37°C for 2-4 hours.

  • To remove the DNA template, add DNase I to the reaction mixture and incubate at 37°C for 15 minutes.

  • Purify the mRNA using an RNA purification kit according to the manufacturer's instructions.

  • Elute the purified mRNA in nuclease-free water.

  • Assess the quality and concentration of the mRNA using gel electrophoresis and a spectrophotometer.

Cell-Free Protein Synthesis Assay

This assay measures the translational efficiency of the synthesized mRNA in a cell-free system.

Materials:

  • Cell-free expression system (e.g., wheat germ extract or rabbit reticulocyte lysate).

  • Synthesized modified mRNA.

  • Amino acid mixture.

  • Reaction buffer provided with the cell-free system.

Procedure:

  • Thaw all components of the cell-free protein synthesis kit on ice.

  • In a microfuge tube, combine the cell extract, reaction buffer, amino acid mixture, and the synthesized mRNA.

  • Incubate the reaction at the temperature recommended for the specific cell-free system (e.g., 30°C for E. coli extracts) for 1-4 hours.

  • Analyze the protein expression by methods such as SDS-PAGE, western blotting, or by measuring the activity of a reporter protein (e.g., luciferase).

UV-Melting Thermal Stability Assay

This method determines the thermal stability of RNA duplexes by measuring the change in UV absorbance as the temperature is increased.

Materials:

  • Synthesized RNA oligonucleotides (sense and antisense strands).

  • Melting buffer (e.g., 20 mM Sodium Phosphate pH 7.0, 0.25 M NaCl, 0.2 mM EDTA).

  • UV-Vis spectrophotometer with a temperature controller.

  • Quartz cuvettes.

Procedure:

  • Anneal the complementary RNA strands by mixing them in the melting buffer, heating to 90°C for 5 minutes, and then slowly cooling to room temperature.

  • Place the annealed RNA duplex in a quartz cuvette and place it in the spectrophotometer.

  • Monitor the UV absorbance at 260 nm while increasing the temperature at a constant rate (e.g., 1°C/minute).

  • Plot the absorbance versus temperature to obtain a melting curve.

  • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, typically determined from the inflection point of the curve.

Nuclease Degradation Assay

This assay assesses the stability of modified RNA in the presence of nucleases.

Materials:

  • 5'-radiolabeled or fluorescently labeled modified RNA.

  • Nuclease (e.g., RNase A, or cellular extracts).

  • Reaction buffer for the nuclease.

  • Denaturing polyacrylamide gel.

  • Loading buffer (e.g., formamide-based).

Procedure:

  • Incubate the labeled RNA with the nuclease or cell extract in the appropriate reaction buffer at 37°C.

  • Take aliquots at different time points (e.g., 0, 15, 30, 60 minutes).

  • Stop the reaction by adding a loading buffer that denatures the nuclease.

  • Separate the RNA fragments by denaturing polyacrylamide gel electrophoresis.

  • Visualize the RNA bands by autoradiography or fluorescence imaging to observe the extent of degradation over time.

Conclusion

The functional landscape of 5-substituted uridines is diverse and offers a rich toolkit for modulating the properties of mRNA for therapeutic and research applications. While well-characterized modifications like pseudouridine, N1-methylpseudouridine, and 5-methoxyuridine have demonstrated significant advantages in enhancing protein expression and reducing immunogenicity, the functional profile of novel analogues such as this compound remains to be elucidated. The information and protocols provided in this guide offer a comprehensive framework for the systematic evaluation of this and other emerging uridine modifications, which will be critical for advancing the next generation of RNA-based technologies. Further research into the biological activities of a wider range of 5-substituted uridines is essential to unlock their full therapeutic potential.

References

Validating 5-Pyrrolidinomethyluridine Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of modified nucleoside incorporation into therapeutic oligonucleotides is paramount. This guide provides a detailed comparison of mass spectrometry-based validation of 5-Pyrrolidinomethyluridine incorporation with alternative methodologies, supported by experimental protocols and data.

The modification of oligonucleotides with moieties such as this compound is a key strategy in the development of novel therapeutics. This modification can enhance the stability, binding affinity, and cellular uptake of RNA-based drugs. Consequently, robust analytical methods are required to confirm the successful and accurate incorporation of this modified nucleoside into the target RNA sequence. This guide focuses on the gold-standard technique of mass spectrometry and compares its performance with other widely used validation methods.

Mass Spectrometry: The Gold Standard for Unambiguous Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled specificity and sensitivity for the detection and quantification of modified nucleosides. By precisely measuring the mass-to-charge ratio (m/z) of the intact modified nucleoside and its characteristic fragment ions, LC-MS/MS provides unambiguous confirmation of its presence within a sample.

Predicted Mass Spectrometry Data for this compound

Based on its chemical structure (C14H21N3O6), the predicted mass spectrometry data for this compound is as follows:

ParameterPredicted ValueDescription
Molecular Weight 327.33 g/mol The calculated molecular mass of the neutral molecule.
Monoisotopic Mass 327.1430 g/mol The exact mass of the most abundant isotope of the molecule.
[M+H]+ (m/z) 328.1508The mass-to-charge ratio of the protonated molecule, which is commonly observed in positive ion mode electrospray ionization.
Predicted Fragmentation Pattern

Upon collision-induced dissociation (CID) in the mass spectrometer, the protonated this compound ion ([M+H]+) is expected to fragment in a predictable manner. The primary fragmentation events would likely involve the cleavage of the glycosidic bond and fragmentation of the pyrrolidinomethyl group.

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Description
328.15244.09Loss of the pyrrolidine (B122466) group (C4H9N, 71.07 Da) and a methyl group (CH3, 15.02 Da) from the C5 position.
328.15196.08Cleavage of the glycosidic bond, resulting in the protonated 5-Pyrrolidinomethyluracil base.
328.15133.06Ribose sugar fragment.
196.08125.06Fragmentation of the 5-Pyrrolidinomethyluracil base, with loss of the pyrrolidine ring.

Experimental Workflow for Mass Spectrometry Validation

The following diagram illustrates the typical workflow for validating the incorporation of this compound into RNA using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis RNA_Synthesis 1. Synthesis of This compound Modified RNA Enzymatic_Digestion 2. Enzymatic Digestion of RNA to Nucleosides RNA_Synthesis->Enzymatic_Digestion Solid_Phase_Extraction 3. Solid-Phase Extraction (SPE) Cleanup Enzymatic_Digestion->Solid_Phase_Extraction LC_Separation 4. Liquid Chromatography Separation Solid_Phase_Extraction->LC_Separation MS_Detection 5. Mass Spectrometry Detection (MS1) LC_Separation->MS_Detection MSMS_Fragmentation 6. Tandem MS Fragmentation (MS/MS) MS_Detection->MSMS_Fragmentation Data_Acquisition 7. Data Acquisition MSMS_Fragmentation->Data_Acquisition Data_Processing 8. Data Processing and Compound Identification Data_Acquisition->Data_Processing

Caption: Experimental workflow for LC-MS/MS validation.
Detailed Experimental Protocol: LC-MS/MS Analysis

  • Enzymatic Digestion of RNA:

    • To 10 µg of this compound-modified RNA in a nuclease-free tube, add 2 µL of Nuclease P1 (100 U), 2 µL of Calf Intestinal Phosphatase (20 U), and 5 µL of 10x Nuclease P1 buffer in a total volume of 50 µL with nuclease-free water.

    • Incubate the reaction at 37°C for 2 hours.

    • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any undigested material.

    • Collect the supernatant containing the digested nucleosides.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 0-2 min, 2% B; 2-10 min, 2-30% B; 10-12 min, 30-95% B; 12-15 min, 95% B; 15.1-20 min, 2% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan Range: m/z 100-500.

    • MS/MS Fragmentation: Collision-Induced Dissociation (CID) of the precursor ion at m/z 328.15.

    • Collision Energy: Optimized for the specific instrument, typically in the range of 15-30 eV.

Comparison with Alternative Validation Methods

While mass spectrometry is the definitive method, other techniques can provide valuable, albeit less direct, evidence of modified nucleoside incorporation.

comparison_methods cluster_main Validation Methods for this compound Incorporation Mass_Spec Mass Spectrometry (LC-MS/MS) Adv_MS_Direct Direct & Unambiguous Detection Mass_Spec->Adv_MS_Direct Adv_MS_Quant Quantitative Mass_Spec->Adv_MS_Quant Disadv_MS_Equip Requires Specialized Equipment Mass_Spec->Disadv_MS_Equip RT_Sequencing Reverse Transcription-Based Sequencing Adv_RT_Seq Sequence Context Information RT_Sequencing->Adv_RT_Seq Disadv_RT_Indirect Indirect Detection RT_Sequencing->Disadv_RT_Indirect Disadv_RT_Ambiguous Ambiguous Signatures for some Modifications RT_Sequencing->Disadv_RT_Ambiguous Enzyme_Assay Enzymatic/Chemical Cleavage Assays Adv_Enzyme_Simple Relatively Simple and Inexpensive Enzyme_Assay->Adv_Enzyme_Simple Disadv_Enzyme_Indirect Indirect Evidence of Incorporation Enzyme_Assay->Disadv_Enzyme_Indirect Disadv_Enzyme_Limited Limited to Specific Modifications Enzyme_Assay->Disadv_Enzyme_Limited

5-Pyrrolidinomethyluridine: An Uncharted Territory in Non-Toxic RNA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature reveals a significant lack of available data on 5-Pyrrolidinomethyluridine (pU) as a tool for RNA labeling. Consequently, a direct comparison with established methods like 5-Bromouridine (BrU) labeling regarding toxicity and performance is not currently possible. Researchers seeking non-toxic alternatives to traditional RNA analysis methods, which often rely on potent transcriptional inhibitors, are therefore encouraged to consider well-documented uridine (B1682114) analogs such as 5-Bromouridine (BrU) and 5-Ethynyluridine (EU).

This guide provides a detailed comparison of BrU and EU, offering insights into their respective toxicities, labeling efficiencies, and experimental workflows to assist researchers in selecting the most suitable method for their studies.

Comparative Analysis of BrU and EU Labeling Reagents

Both 5-Bromouridine (BrU) and 5-Ethynyluridine (EU) are analogs of the natural nucleoside uridine and can be incorporated into newly synthesized RNA transcripts by cellular RNA polymerases. This metabolic labeling allows for the specific tracking and isolation of nascent RNA.

Feature5-Bromouridine (BrU)5-Ethynyluridine (EU)
Labeling Principle Incorporation of BrU into RNA is detected by specific antibodies against the brominated base.The ethynyl (B1212043) group on incorporated EU allows for a "click" reaction with a fluorescent azide (B81097) for detection.[1]
Toxicity Generally considered to have low toxicity, with minimal effects on cell viability during short-term use.[2][3] It is often preferred for longer time-course experiments.[2]The copper catalyst used in the click reaction can be toxic to cells and may cause RNA degradation.[4] Long incubation times can negatively impact cell growth.
Labeling Efficiency Efficiently incorporated into newly synthesized RNA, allowing for capture within a short timeframe (e.g., 1 hour).[5]Rapidly incorporated into RNA, with strong signals detectable after as little as 30 minutes of labeling.[1]
Detection Method Antibody-based detection (Immunofluorescence or Immunoprecipitation).Click chemistry with fluorescent azides.[1]
Downstream Applications Immunoprecipitation followed by RT-qPCR, microarray, or next-generation sequencing (e.g., Bru-seq).[6]Fluorescence microscopy, flow cytometry, and affinity purification for sequencing.

Experimental Protocols

5-Bromouridine (BrU) Labeling and Immunoprecipitation

This protocol is adapted from established methods for the investigation of RNA synthesis.[5]

Materials:

  • Cell culture medium

  • 5-Bromouridine (BrU) stock solution

  • TRIzol reagent

  • Anti-BrdU/BrU antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • RNA purification kit

Procedure:

  • Cell Culture and Labeling: Culture cells to the desired confluency. Add BrU to the cell culture medium to a final concentration of 1-2 mM and incubate for 30-60 minutes.

  • Cell Lysis and RNA Extraction: Harvest the cells and lyse them using TRIzol reagent to extract total RNA according to the manufacturer's protocol.

  • Immunoprecipitation:

    • Incubate the total RNA with an anti-BrdU/BrU antibody to form RNA-antibody complexes.

    • Add Protein A/G magnetic beads to the mixture to capture the RNA-antibody complexes.

    • Wash the beads multiple times to remove non-specifically bound RNA.

  • RNA Elution and Purification: Elute the BrU-labeled RNA from the beads and purify it using an RNA purification kit. The purified RNA is now ready for downstream analysis such as RT-qPCR or sequencing.

5-Ethynyluridine (EU) Labeling and Detection

This protocol is based on the principles of click chemistry for the detection of newly synthesized RNA.[1]

Materials:

  • Cell culture medium

  • 5-Ethynyluridine (EU) stock solution

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click chemistry reaction cocktail (containing a fluorescent azide, copper(II) sulfate, and a reducing agent)

  • Wash buffers

  • Mounting medium with DAPI

Procedure:

  • Cell Culture and Labeling: Culture cells on coverslips to the desired confluency. Add EU to the cell culture medium to a final concentration of 0.1-1 mM and incubate for the desired labeling period (e.g., 30 minutes to 24 hours).[1]

  • Fixation and Permeabilization:

    • Wash the cells with PBS and fix them with a fixation solution.

    • Permeabilize the cells with a permeabilization buffer to allow entry of the click chemistry reagents.

  • Click Reaction:

    • Prepare the click chemistry reaction cocktail according to the manufacturer's instructions.

    • Incubate the cells with the reaction cocktail to attach the fluorescent azide to the EU-labeled RNA.

  • Staining and Imaging:

    • Wash the cells to remove excess reagents.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize the fluorescently labeled RNA using a fluorescence microscope.

Visualizing the Workflows

BrU_Labeling_Workflow cluster_cell_culture Cell Culture cluster_processing Sample Processing cluster_analysis Downstream Analysis A Cells in Culture B Add 5-Bromouridine (BrU) A->B C Lyse Cells & Extract Total RNA B->C D Immunoprecipitate with anti-BrU Antibody C->D E Purify BrU-labeled RNA D->E F RT-qPCR, Sequencing, etc. E->F

Caption: Workflow for 5-Bromouridine (BrU) RNA labeling and analysis.

EU_Labeling_Workflow cluster_cell_culture Cell Culture cluster_processing Sample Processing cluster_analysis Analysis A Cells on Coverslips B Add 5-Ethynyluridine (EU) A->B C Fix & Permeabilize Cells B->C D Perform Click Reaction with Fluorescent Azide C->D E Wash & Counterstain D->E F Fluorescence Microscopy E->F

Caption: Workflow for 5-Ethynyluridine (EU) RNA labeling and detection.

Conclusion

While the exploration of novel, non-toxic RNA labeling agents like this compound is a promising avenue for future research, current evidence strongly supports the use of 5-Bromouridine and 5-Ethynyluridine as effective and well-characterized tools. BrU offers a minimally toxic approach suitable for a variety of downstream applications, particularly those requiring longer labeling times. EU, on the other hand, provides a rapid and highly sensitive method for visualizing nascent RNA, though potential cytotoxicity from the click chemistry reagents should be considered. The choice between these two powerful techniques will ultimately depend on the specific experimental goals and the sensitivity of the cellular system being studied.

References

Comparative Analysis of Anti-BrdU Antibody Cross-Reactivity with 5-Pyrrolidinomethyluridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2'-deoxyuridine (BrdU) is a synthetic thymidine (B127349) analog widely used to label and detect proliferating cells.[1][2] Anti-BrdU antibodies are crucial for detecting incorporated BrdU. However, the specificity of these antibodies is a critical factor, as cross-reactivity with other endogenous or exogenous nucleoside analogs can lead to erroneous results.[3] 5-Pyrrolidinomethyluridine is another modified uridine (B1682114) derivative. Understanding the potential cross-reactivity of anti-BrdU antibodies with this compound is essential for researchers working with both molecules.

Antibody cross-reactivity occurs when an antibody raised against one specific antigen binds to a different, structurally similar antigen.[4] The degree of cross-reactivity is influenced by the similarity of the epitopes between the target antigen and the cross-reacting molecule. Given the structural similarities that can exist between nucleoside analogs, it is imperative to experimentally validate the specificity of anti-BrdU antibodies against any other analogs being used in the same experimental system.

Known Cross-Reactivity of Anti-BrdU Antibodies

Several studies have characterized the cross-reactivity of anti-BrdU antibodies with other halogenated thymidine analogs. This data is crucial for designing multi-labeling experiments. The following table summarizes the known cross-reactivity profiles of some common anti-BrdU antibodies.

Antibody CloneRecognizes BrdUCross-reacts with CldUCross-reacts with IdUCross-reacts with EdUCross-reacts with ThymidineReference
Bu20a YesYesYesYes (most clones)No (minimal)[5][6]
B44 YesNot specifiedNot specifiedNot specifiedNot specified[7]
MoBu-1 YesNot specifiedNot specifiedNot specifiedNot specified
IIB5 YesNot specifiedYes (100%)Not specifiedNo

Note: CldU (5-chloro-2'-deoxyuridine), IdU (5-iodo-2'-deoxyuridine), EdU (5-ethynyl-2'-deoxyuridine). The cross-reactivity with EdU can often be suppressed with specific protocol modifications.[6][8][9]

Experimental Protocols for Assessing Cross-Reactivity

To determine the cross-reactivity of an anti-BrdU antibody with this compound, a competitive ELISA is the most direct and quantitative method. Immunocytochemistry can provide qualitative confirmation of specificity in a cellular context.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is adapted from standard ELISA procedures.[10][11][12][13]

Objective: To quantify the binding of an anti-BrdU antibody to immobilized BrdU in the presence of increasing concentrations of this compound as a competitor.

Materials:

  • 96-well high-binding ELISA plates

  • BrdU-conjugated protein (e.g., BrdU-BSA)

  • Anti-BrdU antibody

  • This compound

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating Buffer (e.g., 0.1M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of BrdU-BSA (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition: Prepare serial dilutions of this compound in Blocking Buffer. In parallel, prepare a fixed, predetermined concentration of the anti-BrdU antibody. Mix the antibody solution with each dilution of the competitor (and a no-competitor control).

  • Incubation: Add 100 µL of the antibody/competitor mixtures to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark until sufficient color development (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

Data Analysis: The percentage of inhibition is calculated for each concentration of the competitor. A high degree of inhibition by this compound indicates significant cross-reactivity.

Immunocytochemistry (ICC) / Immunofluorescence (IF)

This protocol is based on standard ICC/IF procedures for BrdU detection.[14]

Objective: To visually assess whether an anti-BrdU antibody can detect incorporated this compound in cells.

Materials:

  • Cells grown on coverslips

  • BrdU and this compound

  • Fixation solution (e.g., cold methanol (B129727) or 4% paraformaldehyde)

  • DNA denaturation agent (e.g., 2N HCl)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Anti-BrdU antibody

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Labeling: Culture cells in the presence of either BrdU (positive control), this compound, or no analog (negative control) for a desired period to allow for incorporation into newly synthesized DNA.

  • Fixation: Wash cells with PBS and fix with cold methanol for 20 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.[14]

  • Denaturation: To expose the incorporated analogs, treat the cells with 2N HCl for 10-60 minutes at room temperature. Neutralize with a buffer like 0.1 M borate (B1201080) buffer (pH 8.5).

  • Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10-15 minutes.

  • Blocking: Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

  • Primary Antibody: Incubate the cells with the anti-BrdU antibody (at its optimal dilution in blocking solution) overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining: Stain the nuclei with DAPI for 5 minutes.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope.

Data Analysis: Compare the fluorescence signal in cells treated with this compound to the positive (BrdU-treated) and negative (untreated) controls. A specific signal in the this compound-treated cells that is absent in the negative control indicates cross-reactivity.

Visualizing Experimental Workflows and Concepts

To aid in the understanding of the experimental design and the principles of antibody specificity, the following diagrams are provided.

G cluster_0 Preparation cluster_1 Competitive Binding cluster_2 Detection prep1 Coat Plate with BrdU-BSA prep2 Block Plate prep1->prep2 prep3 Prepare Antibody and Competitor (this compound) Serial Dilutions prep2->prep3 bind1 Add Antibody/Competitor Mixture to Wells prep3->bind1 bind2 Incubate bind1->bind2 detect1 Add HRP-conjugated Secondary Antibody bind2->detect1 detect2 Add TMB Substrate detect1->detect2 detect3 Stop Reaction detect2->detect3 detect4 Read Absorbance at 450 nm detect3->detect4 G Ab Anti-BrdU Antibody BrdU BrdU (Target Antigen) Ab->BrdU Binds (High Affinity) Analog This compound (Potential Cross-Reactant) Ab->Analog Binds? (Test) Binding Specific Signal BrdU->Binding NoBinding No Signal Analog->NoBinding If No Binding CrossReactivity Non-Specific Signal (Cross-Reactivity) Analog->CrossReactivity If Binding Occurs

References

Comparative Analysis of RNA Half-life: A Guide for Evaluating 5-Pyrrolidinomethyluridine-Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of RNA therapeutics and synthetic biology, the stability of messenger RNA (mRNA) is a critical determinant of its efficacy. Chemical modifications to ribonucleosides are a key strategy to enhance mRNA half-life, thereby increasing protein expression and therapeutic effect. This guide provides a comparative framework for analyzing the half-life of RNA modified with 5-Pyrrolidinomethyluridine against other common modifications.

While direct quantitative data on the half-life of this compound-modified RNA is not yet available in peer-reviewed literature, this guide offers a predictive comparison based on the known effects of structurally related modifications. Furthermore, it provides detailed experimental protocols and workflows to enable researchers to conduct their own comparative stability studies.

Comparative Data on RNA Modifications

The stability of an mRNA molecule is intrinsically linked to its sequence and modifications. Several uridine (B1682114) modifications have been shown to impact RNA half-life, primarily by altering its structure and interaction with cellular machinery. The following table summarizes the known effects of common RNA modifications on stability.

ModificationChemical StructureKnown Effect on RNA Half-lifeMechanism of Action
Unmodified Uridine Standard ribonucleosideBaseline stabilitySusceptible to degradation by cellular ribonucleases.
Pseudouridine (B1679824) (Ψ) Isomer of uridineGenerally increases stability[1][2].Enhances base stacking and can alter RNA structure, making it a poorer substrate for some ribonucleases[1].
N1-methylpseudouridine (m1Ψ) Methylated pseudouridineSignificantly increases stability and translational efficiency[3].The methyl group further stabilizes the glycosidic bond and may reduce recognition by innate immune sensors that can trigger RNA decay[4].
5-methylcytidine (m5C) Methylated cytidineIncreases stability[5].Can alter local RNA structure and recruit stabilizing proteins[5][6].
This compound Uridine with a pyrrolidinomethyl group at the 5-positionTheoretical: Expected to increase stability.The bulky modification at the C5 position may provide steric hindrance against ribonucleases, similar to other C5-modified uridines. The precise impact requires experimental validation.

Experimental Protocols

To empirically determine the half-life of RNA modified with this compound, a series of in vitro experiments can be performed. The following protocols provide a general framework for in vitro transcription of modified RNA and a subsequent in vitro decay assay.

In Vitro Transcription of Modified RNA

This protocol outlines the synthesis of RNA transcripts incorporating this compound triphosphate.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Ribonucleotide triphosphates (ATP, GTP, CTP)

  • This compound triphosphate (or other modified UTP)

  • Unmodified UTP (for control)

  • Transcription buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl2, 100 mM DTT, 20 mM spermidine)

  • RNase inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • RNA purification kit

Procedure:

  • Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following reaction at room temperature:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL 10X Transcription Buffer

    • 2 µL 100 mM DTT

    • A-NTPs to a final concentration of 2 mM each

    • UTP and/or modified UTP to a final concentration of 2 mM

    • 1 µg linearized DNA template

    • 1 µL RNase inhibitor

    • 2 µL T7 RNA Polymerase

  • Incubation: Mix gently and incubate at 37°C for 2 to 4 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.

  • RNA Purification: Purify the transcribed RNA using an appropriate RNA purification kit according to the manufacturer's instructions.

  • Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. The integrity of the RNA can be assessed by gel electrophoresis.

In Vitro RNA Decay Assay

This assay measures the stability of the transcribed RNA over time in a cell-free system.

Materials:

  • In vitro transcribed RNA (unmodified control and this compound-modified)

  • Cytoplasmic extract (e.g., from HeLa S100 cells) or a commercially available in vitro decay system[7].

  • Reaction buffer for the decay assay

  • RNA gel loading dye

  • Nuclease-free water

  • Urea-polyacrylamide gel

  • TBE buffer

  • Staining solution for RNA (e.g., SYBR Gold)

Procedure:

  • Reaction Setup: For each RNA to be tested, prepare a master mix containing the cytoplasmic extract and reaction buffer.

  • Initiate Decay: Add the in vitro transcribed RNA to the master mix to a final concentration of approximately 100-200 nM.

  • Time Course: Incubate the reaction at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction and immediately mix it with an equal volume of RNA gel loading dye to stop the reaction.

  • Gel Electrophoresis: Analyze the RNA samples from each time point on a denaturing urea-polyacrylamide gel.

  • Visualization and Quantification: Stain the gel to visualize the RNA bands. Quantify the intensity of the full-length RNA band at each time point using densitometry software.

  • Half-life Calculation: Plot the percentage of remaining full-length RNA against time. The data can be fitted to a one-phase exponential decay curve to calculate the RNA half-life (the time it takes for 50% of the initial RNA to be degraded).

Mandatory Visualizations

Experimental Workflow for Comparative RNA Half-life Analysis

The following diagram illustrates the key steps in comparing the stability of an unmodified RNA to one containing this compound.

G Experimental Workflow for Comparative RNA Half-life Analysis cluster_2 Analysis ivt_unmod In Vitro Transcription (Unmodified UTP) purify_unmod RNA Purification ivt_unmod->purify_unmod ivt_mod In Vitro Transcription (this compound-TP) purify_mod RNA Purification ivt_mod->purify_mod qc_unmod Quantification & QC purify_unmod->qc_unmod qc_mod Quantification & QC purify_mod->qc_mod decay_unmod In Vitro Decay (Unmodified RNA) qc_unmod->decay_unmod decay_mod In Vitro Decay (Modified RNA) qc_mod->decay_mod sampling_unmod Time-course Sampling decay_unmod->sampling_unmod sampling_mod Time-course Sampling decay_mod->sampling_mod gel Denaturing PAGE sampling_unmod->gel sampling_mod->gel quant Band Quantification gel->quant calc Half-life Calculation quant->calc compare Comparative Analysis calc->compare

Caption: Workflow for comparing unmodified and modified RNA half-life.

Conceptual Pathway: Impact of Uridine Modification on mRNA Fate

This diagram illustrates the theoretical mechanism by which a modification like this compound could enhance mRNA stability and subsequent protein translation.

G Conceptual Impact of Uridine Modification on mRNA Fate cluster_unmodified Unmodified mRNA cluster_modified Modified mRNA (e.g., with this compound) unmod_mrna Unmodified mRNA ribonuclease Ribonuclease Recognition unmod_mrna->ribonuclease High Affinity translation_low Lower Protein Yield unmod_mrna->translation_low degradation Rapid Degradation ribonuclease->degradation mod_mrna Modified mRNA ribonuclease_mod Ribonuclease Recognition mod_mrna->ribonuclease_mod Low Affinity / Steric Hindrance stability Increased Stability (Longer Half-life) ribonuclease_mod->stability translation_high Higher Protein Yield stability->translation_high start Transcription start->unmod_mrna Standard UTP start->mod_mrna Modified UTP

Caption: How uridine modifications may enhance mRNA stability and translation.

References

assessing the immunogenicity of 5-Pyrrolidinomethyluridine-modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Immunogenicity of Modified mRNA

For researchers, scientists, and drug development professionals, understanding the immunogenicity of synthetic messenger RNA (mRNA) is paramount for the design of effective and safe therapeutics and vaccines. While the specific molecule 5-Pyrrolidinomethyluridine-modified mRNA is not yet extensively characterized in publicly available literature, a robust framework for its assessment can be established by comparing well-known modifications. This guide provides an objective comparison of unmodified mRNA with Pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ) modified mRNA, supported by experimental data and detailed protocols. These established modifications serve as benchmarks for evaluating the immunogenicity and translational efficiency of any novel nucleotide analogue.

Introduction to mRNA Immunogenicity

Exogenously delivered in vitro transcribed (IVT) mRNA can be recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP), triggering inflammatory responses that can impede translation and potentially cause adverse effects. Key sensors of foreign RNA include endosomal Toll-like receptors (TLRs) such as TLR7 and TLR8, and cytosolic sensors like Retinoic acid-inducible gene I (RIG-I). Activation of these pathways leads to the production of type I interferons (e.g., IFN-α) and other pro-inflammatory cytokines (e.g., TNF-α), which can lead to the shutdown of protein synthesis. Chemical modification of nucleotides, particularly uridine (B1682114), is a critical strategy to evade this immune recognition, thereby enhancing protein expression and the overall therapeutic potential of the mRNA.

Comparative Performance of mRNA Modifications

The inclusion of modified nucleosides such as Pseudouridine (Ψ) and, more effectively, N1-methylpseudouridine (m1Ψ), significantly reduces the innate immune activation associated with unmodified mRNA. This leads to a substantial increase in protein translation.[1]

Data Summary: Immunogenicity and Protein Expression

The following tables summarize the quantitative effects of Ψ and m1Ψ modifications compared to standard, unmodified (U) mRNA.

Modification TypeTarget Cell/SystemKey Cytokine MeasuredFold Change vs. Unmodified mRNAReference
Pseudouridine (Ψ) Human dendritic cellsTNF-α~2-10 fold decrease[2]
N1-methylpseudouridine (m1Ψ) Human dendritic cellsTNF-α>10 fold decrease[1]
N1-methylpseudouridine (m1Ψ) Mouse model (systemic)IFN-αSignificantly lower induction[3]
Unmodified (U) Mouse model (systemic)IL-6Baseline[3]
N1-methylpseudouridine (m1Ψ) Mouse model (systemic)IL-6Higher induction than unmodified[3]

Table 1: Comparative Cytokine Induction by Modified mRNA. Note: Fold changes are approximate and can vary based on the specific mRNA sequence, delivery vehicle, and experimental system.

Modification TypeTarget Cell/SystemFold Change in Protein Expression vs. Unmodified mRNAReference
Pseudouridine (Ψ) HEK293T cells~8.5-fold increase[4]
N1-methylpseudouridine (m1Ψ) HEK293T cells~8.5-fold increase[4]
N1-methylpseudouridine (m1Ψ) Cell lines (general)Up to 13-fold increase (single modification)[1]
N1-methylpseudouridine (m1Ψ) + 5-methylcytidine (B43896) (m5C) Cell lines (general)Up to 44-fold increase (double modification)[1]

Table 2: Comparative Protein Expression from Modified mRNA. Note: Enhancement in protein expression is a combination of reduced immune-mediated translational suppression and potentially increased translational efficiency.

Mandatory Visualizations

Innate Immune Sensing of Exogenous mRNA

Innate_Immune_Sensing cluster_extracellular Extracellular Space / Endosome cluster_cytosol Cytosol mRNA mRNA TLR7_8 TLR7 / TLR8 mRNA->TLR7_8 Unmodified Uridine recognized RIG_I RIG-I mRNA->RIG_I 5'-triphosphate recognized MyD88 MyD88 TLR7_8->MyD88 MAVS MAVS RIG_I->MAVS IRF7 IRF7 MAVS->IRF7 NF_kB NF-κB MAVS->NF_kB MyD88->IRF7 MyD88->NF_kB Type_I_IFN Type I IFN Production (IFN-α, IFN-β) IRF7->Type_I_IFN Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NF_kB->Inflammatory_Cytokines

Caption: Innate immune pathways activated by unmodified exogenous mRNA.

General Experimental Workflow for Immunogenicity Assessment

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis DNA_Template 1. DNA Template Linearization IVT 2. In Vitro Transcription (with U, Ψ, or m1Ψ NTPs) DNA_Template->IVT Purification 3. mRNA Purification (e.g., HPLC) IVT->Purification Transfection 4. Transfection of Immune Cells (e.g., DCs) Purification->Transfection Cytokine_Analysis 5a. Cytokine Profiling (ELISA / CBA) Transfection->Cytokine_Analysis Activation_Analysis 5b. Cell Activation Marker Analysis (Flow Cytometry) Transfection->Activation_Analysis Protein_Expression 5c. Reporter Protein Expression Analysis Transfection->Protein_Expression

Caption: Workflow for assessing the immunogenicity of modified mRNA.

Experimental Protocols

In Vitro Transcription (IVT) of Modified mRNA

This protocol describes the synthesis of mRNA incorporating either standard uridine (U), pseudouridine (Ψ), or N1-methylpseudouridine (m1Ψ).

Materials:

  • Linearized plasmid DNA template (1 µg/µL) containing a T7 promoter upstream of the gene of interest.

  • Nuclease-free water.

  • 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine, 50 mM DTT).

  • NTP mix (10 mM each of ATP, GTP, CTP) and either UTP, Ψ-TP, or m1Ψ-TP at 10 mM.

  • RNase Inhibitor (e.g., 40 U/µL).

  • T7 RNA Polymerase (e.g., 50 U/µL).

  • DNase I (RNase-free, 2 U/µL).

  • RNA purification kit (e.g., silica-based spin column).

Procedure:

  • Thaw all reagents on ice. Keep enzymes on ice.

  • In a nuclease-free microfuge tube, assemble the following reaction mix at room temperature in the specified order (for a 20 µL reaction):

    • Nuclease-free water: to final volume of 20 µL

    • 5x Transcription Buffer: 4 µL

    • 10 mM ATP, GTP, CTP: 2 µL each

    • 10 mM UTP (or Ψ-TP or m1Ψ-TP): 2 µL

    • Linearized DNA template: 1 µL (1 µg)

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate at 37°C for 2-4 hours.

  • To remove the DNA template, add 1 µL of DNase I to the reaction mixture, mix, and incubate for 15 minutes at 37°C.[5]

  • Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's instructions.

  • Elute the mRNA in nuclease-free water and determine its concentration and purity (A260/A280 ratio should be ~2.0) using a spectrophotometer.

  • Verify mRNA integrity via agarose (B213101) gel electrophoresis.

Transfection of Human Monocyte-Derived Dendritic Cells (DCs)

This protocol outlines the delivery of synthesized mRNA into primary human DCs to assess immune activation. Electroporation is a highly efficient method for this purpose.

Materials:

  • Immature human monocyte-derived DCs.

  • Synthesized mRNA (unmodified, Ψ-modified, m1Ψ-modified).

  • Electroporation system (e.g., square-wave electroporator) and compatible cuvettes.

  • Opti-MEM or similar serum-free medium.

  • Complete RPMI medium with appropriate cytokines for DC culture.

  • 6-well tissue culture plates.

Procedure:

  • Culture immature DCs for 5-6 days from monocytes as per standard protocols.

  • Harvest immature DCs and wash with PBS. Resuspend cells in Opti-MEM at a concentration of 1-5 x 10⁷ cells/mL.

  • For each transfection, mix 100 µL of the cell suspension with 5-10 µg of the desired mRNA in a microfuge tube.

  • Transfer the cell/mRNA mixture to a pre-chilled electroporation cuvette (e.g., 2 mm gap).

  • Electroporate the cells using a pre-optimized program (e.g., square-wave pulse).

  • Immediately after electroporation, carefully transfer the cells into a well of a 6-well plate containing pre-warmed complete RPMI medium.[6][7]

  • Incubate the cells at 37°C in a 5% CO₂ incubator for 18-24 hours before analysis.

Assessment of Immune Activation

A. Cytokine Quantification by ELISA

This protocol measures the concentration of key cytokines like TNF-α and IFN-α in the supernatant of transfected DCs.

Materials:

  • Supernatant from transfected DC cultures.

  • ELISA kit for human TNF-α or IFN-α.

  • Microplate reader.

Procedure:

  • After the 18-24 hour incubation, centrifuge the DC culture plates and carefully collect the supernatant.

  • Perform the ELISA according to the manufacturer's protocol.[8][9][10][11][12] A general workflow is as follows:

    • Add standards and samples to the antibody-pre-coated microplate wells. Incubate.

    • Wash the wells, then add a biotin-conjugated detection antibody. Incubate.

    • Wash the wells, then add streptavidin-HRP conjugate. Incubate.

    • Wash the wells, then add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

B. Analysis of DC Activation Markers by Flow Cytometry

This protocol assesses the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and maturation markers (e.g., CD83) on the surface of transfected DCs.

Materials:

  • Transfected DCs.

  • FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).

  • Fc receptor blocking reagent.

  • Fluorochrome-conjugated antibodies against human CD11c, HLA-DR, CD80, CD86, CD83.

  • Viability dye.

  • Flow cytometer.

Procedure:

  • Carefully harvest the transfected DCs from the culture plates.

  • Wash the cells with cold FACS buffer.

  • Stain the cells with a viability dye to exclude dead cells from the analysis.

  • Block Fc receptors to prevent non-specific antibody binding.

  • Incubate the cells with the cocktail of fluorochrome-conjugated antibodies for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the data by gating on the live, CD11c+ DC population and quantifying the expression levels (Mean Fluorescence Intensity) and percentage of positive cells for CD80, CD86, and CD83.[13][14]

Conclusion

The immunogenicity of synthetic mRNA is a critical determinant of its therapeutic success. The use of nucleoside modifications, particularly N1-methylpseudouridine, has been proven to be a highly effective strategy for dampening innate immune responses and significantly boosting protein expression.[1] The comparative data and protocols provided in this guide offer a comprehensive framework for researchers to assess the immunogenic profile of novel mRNA modifications, such as this compound. By systematically evaluating cytokine production, immune cell activation, and translational output against these established benchmarks, the therapeutic potential of new mRNA technologies can be rigorously and objectively determined.

References

quantitative comparison of 5-Pyrrolidinomethyluridine incorporation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of RNA therapeutics and research, the site-specific incorporation of modified nucleosides is a critical tool for enhancing RNA stability, functionality, and for probing biological processes. This guide provides a quantitative comparison of the incorporation efficiency of 5-Pyrrolidinomethyluridine with other commonly utilized modified uridines during in vitro transcription mediated by T7 RNA polymerase.

Quantitative Comparison of Incorporation Efficiency

A systematic study by Milisavljevič et al. (2018) investigated the influence of substituent bulkiness on the incorporation efficiency of 5-substituted UTPs by T7 RNA polymerase. The study quantified the yields of modified RNA transcripts containing single, triple, or seven modifications. The results indicate that pyrimidine (B1678525) NTPs bearing even relatively bulky groups at the 5-position are generally good substrates for T7 RNA polymerase.[1][2][3][4]

The following table summarizes the reported yields for various 5-substituted uridines from this study, which can serve as a benchmark for estimating the potential incorporation efficiency of this compound. The pyrrolidinomethyl group is a relatively bulky, flexible aliphatic amine, and its efficiency would likely be comparable to or potentially better than some of the more rigid aromatic substituents.

Modified Uridine (B1682114)SubstituentSingle Incorporation Yield (%)Triple Incorporation Yield (%)Seven Incorporations Yield (%)
5-EthynyluridineEthynyl~95~90~75
5-PhenyluridinePhenyl~90~85~60
5-(Benzofuran-2-yl)uridineBenzofuryl~80~70~40
5-(Dibenzofuran-4-yl)uridineDibenzofuryl~60~40~10

Data extracted from Milisavljevič et al. (2018). Yields are estimated from reported gel electrophoresis data and are relative to the unmodified RNA transcript.

It is important to note that factors beyond the substituent, such as the sequence context of the RNA transcript and the specific reaction conditions, can also significantly impact incorporation efficiency.[][6]

Experimental Protocols

The following is a generalized experimental protocol for in vitro transcription to assess the incorporation of modified uridines, based on the methodology described by Milisavljevič et al. (2018).

Materials
  • Linearized DNA template containing a T7 promoter

  • T7 RNA Polymerase

  • ATP, GTP, CTP solutions (100 mM)

  • UTP and modified UTP solutions (e.g., this compound-5'-triphosphate) (100 mM)

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)

  • RNase Inhibitor

  • Nuclease-free water

In Vitro Transcription Reaction Setup
  • Thaw all components on ice.

  • Assemble the reaction at room temperature in the following order:

    • Nuclease-free water

    • 10x Transcription Buffer

    • ATP, GTP, CTP (to a final concentration of 7.5 mM each)

    • UTP and/or modified UTP (to a final concentration of 7.5 mM total)

    • Linearized DNA template (e.g., 1 µg)

    • RNase Inhibitor (e.g., 20 units)

    • T7 RNA Polymerase (e.g., 50 units)

  • Mix gently by pipetting and incubate at 37°C for 2 to 4 hours.

  • To terminate the reaction, add EDTA to a final concentration of 25 mM.

Analysis of Incorporation Efficiency
  • The resulting RNA can be purified using standard methods such as phenol/chloroform extraction followed by ethanol (B145695) precipitation or using a commercial RNA purification kit.

  • The yield and purity of the RNA should be determined by measuring the absorbance at 260 nm.

  • The incorporation of the modified uridine and the integrity of the transcript can be analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). The relative yield of the modified RNA can be quantified by comparing the band intensity of the modified transcript to that of an unmodified control transcript.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_preparation Reaction Preparation cluster_reaction In Vitro Transcription cluster_analysis Analysis DNA_Template Linearized DNA Template IVT Incubate at 37°C DNA_Template->IVT NTPs ATP, GTP, CTP, UTP/Modified UTP NTPs->IVT Enzymes T7 RNA Polymerase, RNase Inhibitor Enzymes->IVT Buffer Transcription Buffer Buffer->IVT Purification RNA Purification IVT->Purification Quantification Spectrophotometry (A260) Purification->Quantification Analysis Denaturing PAGE Purification->Analysis

A simplified workflow for the enzymatic incorporation of modified uridines.

T7_RNA_Polymerase_Action T7_Promoter T7 Promoter T7_RNAP T7 RNA Polymerase T7_Promoter->T7_RNAP binds DNA_Template DNA Template T7_RNAP->DNA_Template transcribes RNA_Transcript RNA Transcript (with modified U) T7_RNAP->RNA_Transcript synthesizes NTPs NTPs (including modified UTP) NTPs->T7_RNAP are incorporated

The central role of T7 RNA Polymerase in transcribing DNA into RNA.

References

Navigating Neuroprotection: A Comparative Guide to 5-Pyrrolidinomethyluridine and Other Uridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of 5-Pyrrolidinomethyluridine and the broader class of uridine (B1682114) derivatives as potential therapeutic agents for neurological disorders. While direct experimental data for this compound is limited in publicly available literature, this guide provides a framework for its evaluation by cross-validating with existing research on related uridine compounds.

Uridine and its derivatives have emerged as a promising area of research for neurodegenerative diseases, with studies suggesting their role in promoting neuronal health and function.[1][2] The core hypothesis revolves around their ability to support the synthesis of essential components for neuronal membranes and synapses, potentially mitigating the neuronal damage seen in conditions like Alzheimer's and Parkinson's disease.[3][4]

Unveiling the Mechanism: How Uridine Derivatives May Protect the Brain

The neuroprotective effects of uridine derivatives are believed to be multifaceted. A key proposed mechanism involves the activation of the mitochondrial ATP-dependent potassium (mitoK-ATP) channel, which plays a crucial role in protecting mitochondria from damage, a common feature in neurodegenerative pathologies.[4][5] Furthermore, uridine supplementation has been shown to increase the levels of crucial synaptic proteins, suggesting a role in enhancing synaptic function and plasticity.[1] In animal models of Parkinson's disease, uridine administration has been observed to restore motor function and reduce oxidative stress.[4][5]

Below is a diagram illustrating the proposed signaling pathway for the neuroprotective effects of uridine.

Uridine Neuroprotection Pathway Uridine Uridine/Uridine Derivatives mitoKATP mitoK-ATP Channel Activation Uridine->mitoKATP SynapticProteins Increased Synaptic Proteins (e.g., synapsin-1, PSD-95) Uridine->SynapticProteins Mito Mitochondrial Protection Neuroprotection Neuroprotection & Improved Neuronal Function Mito->Neuroprotection mitoKATP->Mito Synapse Synaptic Function Synapse->Neuroprotection SynapticProteins->Synapse

Caption: Proposed signaling pathway for uridine-mediated neuroprotection.

Comparative Analysis of Uridine Derivatives

Uridine DerivativeNeurological Disorder ModelReported Biological ActivityReference
Uridine6-OHDA-induced Parkinson's Disease (Rat)Restored motor function, reduced oxidative stress, protected mitochondria.[4][5]
Uridine Monophosphate (UMP)Rat model of Parkinson's DiseaseAlleviated behavioral consequences, increased striatal dopamine (B1211576) and synapsin-1.[1]
UridineGerbil model of cognitive impairmentIncreased presynaptic and postsynaptic proteins, improved memory function.[1]
PN401 (a uridine prodrug)Alzheimer's Disease (Mouse)Improved novel object recognition.[3]

Experimental Protocols for Evaluation

To facilitate the cross-validation of new compounds like this compound, a detailed understanding of the experimental methodologies is crucial. The following is a representative protocol for assessing the neuroprotective effects of a uridine derivative in a cellular model of neurotoxicity.

Experimental Protocol: In Vitro Neuroprotection Assay

1. Cell Culture and Differentiation:

  • Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media.

  • Differentiation into a neuronal phenotype is induced using agents like retinoic acid.

2. Induction of Neurotoxicity:

  • A neurotoxin relevant to a specific neurological disorder is used to induce cell death (e.g., 6-hydroxydopamine for Parkinson's disease models, or amyloid-beta for Alzheimer's models).

3. Treatment with Uridine Derivative:

  • Differentiated cells are pre-treated with various concentrations of the uridine derivative (e.g., this compound) for a specified period before the addition of the neurotoxin.

4. Assessment of Cell Viability:

  • Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

5. Measurement of Oxidative Stress:

  • Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate).

6. Analysis of Mitochondrial Function:

  • Mitochondrial membrane potential is assessed using dyes like JC-1.

7. Western Blot Analysis:

  • The expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and synaptic function (e.g., synaptophysin, PSD-95) are determined.

The following diagram outlines a general workflow for such an experiment.

Experimental Workflow Start Start: Differentiated Neuroblastoma Cells Pretreat Pre-treatment with This compound Start->Pretreat Induce Induce Neurotoxicity (e.g., with 6-OHDA) Pretreat->Induce Incubate Incubation Induce->Incubate Assess Assessments Incubate->Assess Viability Cell Viability (MTT Assay) Assess->Viability ROS Oxidative Stress (DCFDA) Assess->ROS Mito Mitochondrial Function (JC-1) Assess->Mito WB Western Blot Analysis Assess->WB

Caption: General workflow for in vitro neuroprotection assays.

Conclusion

While the direct experimental validation of this compound is not yet present in the public scientific literature, the existing body of research on uridine and its derivatives provides a strong rationale for its investigation as a potential neuroprotective agent. The comparative data and experimental frameworks presented in this guide offer a valuable resource for researchers to design and execute studies aimed at elucidating the therapeutic potential of this and other novel uridine derivatives in the fight against neurological disorders. Future research should focus on generating specific data for this compound to accurately position it within the landscape of emerging neurotherapeutics.

References

Safety Operating Guide

Safe Disposal of 5-Pyrrolidinomethyluridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle 5-Pyrrolidinomethyluridine with appropriate safety measures. Based on the handling requirements for similar chemical compounds, the following personal protective equipment (PPE) should be utilized:

  • Gloves: Chemical-resistant gloves are mandatory to prevent skin contact.

  • Lab Coat: A lab coat should be worn to protect from potential spills.

  • Eye Protection: Safety glasses or goggles are essential to shield the eyes from splashes.

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Quantitative Data for Related Compounds

The following table summarizes key safety and handling information for compounds with similar chemical structures to this compound. This data should be used as a guideline for safe handling and disposal.

PropertyData for Related Compounds (Pyrrolidine, 1-Methyl-2-pyrrolidone)
Physical State Typically a solid or liquid.
Hazards May be flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation or burns. Some related compounds are considered reproductive hazards.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.

Step-by-Step Disposal Protocol

The disposal of this compound and materials contaminated with it must be handled systematically to ensure safety and compliance with regulations.

1. Waste Segregation:

  • Solid Waste:

    • Unused or expired this compound powder should be collected in a designated, sealed container for solid chemical waste.[1]

    • Do not mix with other laboratory waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Liquid Waste:

    • Solutions containing this compound should not be poured down the drain.[1]

    • Collect all liquid waste in a clearly labeled, sealed, and compatible container designated for liquid chemical waste.[1]

  • Contaminated Materials:

    • All disposable items that have come into contact with this compound, such as gloves, pipette tips, and weighing papers, must be disposed of as hazardous solid waste.[1]

    • Place these materials in a designated, sealed waste bag or container.

2. Containerization and Labeling:

  • All waste containers must be made of a material compatible with the chemical and be in good condition with a secure, leak-proof lid.

  • Each container must be clearly and accurately labeled with the full chemical name, "this compound," and any known hazard warnings (e.g., "Flammable," "Toxic").[1]

  • The date of waste accumulation should also be clearly marked on the label.

3. Storage of Chemical Waste:

  • Store all waste containers in a designated and secure hazardous waste accumulation area.[1]

  • This area should be well-ventilated and away from general laboratory traffic to prevent accidental spills or exposure.[1]

4. Final Disposal:

  • The ultimate disposal of this compound waste must be conducted through your institution's EHS office or a licensed hazardous waste disposal contractor.[1]

  • Never attempt to dispose of this chemical waste through standard trash or sewer systems.

Experimental Workflow for Disposal

The following diagram illustrates the proper workflow for the disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: - Gloves - Lab Coat - Eye Protection start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste: - Unused Powder - Contaminated Disposables segregate->solid_waste Solid liquid_waste Liquid Waste: - Solutions containing the compound segregate->liquid_waste Liquid containerize_solid Containerize in a Labeled, Sealed Solid Waste Container solid_waste->containerize_solid containerize_liquid Containerize in a Labeled, Sealed Liquid Waste Container liquid_waste->containerize_liquid storage Store in Designated Hazardous Waste Accumulation Area containerize_solid->storage containerize_liquid->storage disposal Arrange for Disposal via Institutional EHS or Licensed Contractor storage->disposal end End of Disposal Process disposal->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.